2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86940. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-4-6-5-2-1-3-7(5)11-8(6)10/h1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILAXFOADRDGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293037 | |
| Record name | 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70291-62-2 | |
| Record name | 70291-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
CAS Number: 70291-62-2
This technical guide provides a comprehensive overview of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological significance.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 70291-62-2 | [1] |
| Molecular Formula | C₈H₈N₂S | [1] |
| Molecular Weight | 164.23 g/mol | [1] |
| Appearance | Pale brown crystals or crystalline powder | [2] |
| Melting Point | 148.0 - 158.0 °C | [2] |
| Assay (GC) | ≥98.5% | [2] |
| Solubility | Limited data available. Generally soluble in polar organic solvents. | |
| Reference IR Data (KBr, cm⁻¹) | For Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: 3410, 3293 (NH₂), 1652 (C=O), 1596 (NH bend), 1351 (C-N) | [3] |
| Reference ¹H-NMR Data (400 MHz, CDCl₃, δ ppm) | For Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: 2.31 (2H, m, CH₂), 2.71 (2H, t, J=6.70 Hz, CH₂), 2.80 (2H, t, J=7.00 Hz, CH₂), 3.78 (3H, s, OCH₃), 5.87 (2H, bs, NH₂) | [3][4] |
| Reference ¹³C-NMR Data (CDCl₃, δ ppm) | For Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: 26.12, 27.82, 29.66 (CH₂), 49.56 (OCH₃), 99.66, 119.16, 141.01, 164.98, 166.99 (aromatic C and C=O) | [3][4] |
Experimental Protocols
Synthesis via Gewald Reaction
The primary synthetic route to this compound is the Gewald three-component reaction.[1] This one-pot synthesis is a versatile and efficient method for the preparation of 2-aminothiophenes.
Reactants:
-
Cyclopentanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base)
-
Ethanol (solvent)
Procedure:
-
To a stirred mixture of cyclopentanone (50 mmol), malononitrile (3.3 g, 50 mmol), and elemental sulfur (1.6 g, 50 mmol) in ethanol (75 mL) at 30 °C, slowly add morpholine (5 mL, 60 mmol).
-
Maintain the reaction mixture at 30 °C and continue stirring for 8 hours.
-
Upon completion of the reaction, filter the mixture to remove any insoluble materials.
-
Pour the filtrate into cold water and allow it to stand for 1 hour to facilitate precipitation.
-
Collect the precipitate by filtration.
-
Wash the crude product with cold 50% aqueous ethanol.
-
Recrystallize the solid from ethanol to yield the purified this compound.
Biological Significance and Applications
This compound serves as a crucial building block for the synthesis of various heterocyclic compounds with a wide range of biological activities. Its derivatives, particularly thieno[2,3-d]pyrimidines, have shown significant promise as anticancer, anticonvulsant, and central nervous system (CNS) depressant agents.[5]
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives synthesized from the title compound have been investigated as potent anticancer agents. One of the key mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component in tumor angiogenesis.[6] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding tumor growth and metastasis.
Furthermore, these derivatives have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.
Anticonvulsant and CNS Depressant Activities
Derivatives of 2-aminothiophenes are known to possess anticonvulsant and CNS depressant properties. The general mechanisms for these activities often involve the modulation of major inhibitory and excitatory neurotransmitter systems in the brain.[7][8]
-
Enhancement of GABAergic Inhibition: Many anticonvulsant and CNS depressant drugs act by enhancing the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. This can be achieved by allosteric modulation of GABA-A receptors, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which reduces neuronal excitability.
-
Modulation of Ion Channels: Inhibition of voltage-gated sodium and calcium channels is another common mechanism. By blocking these channels, the propagation of action potentials and the release of excitatory neurotransmitters are reduced.
Conclusion
This compound is a versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the diverse biological activities of its derivatives make it a compound of high interest for the development of novel therapeutics, particularly in the areas of oncology and neurology. Further research into the specific mechanisms of action of its derivatives will undoubtedly open new avenues for drug discovery and development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound 5 g | Request for Quote [thermofisher.com]
- 3. mdpi.org [mdpi.org]
- 4. mdpi.com [mdpi.com]
- 5. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 8. Anti-Epileptic Drugs - Neurology - Medbullets Step 2/3 [step2.medbullets.com]
Physicochemical properties of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
An In-Depth Technical Guide on 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound that serves as a crucial intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Its fused thiophene ring structure makes it a valuable scaffold for developing novel therapeutic agents. Derivatives of this compound have been investigated for a range of biological activities, including anticonvulsant, central nervous system (CNS) antidepressant, and anticancer properties.[2][3] This document provides a comprehensive overview of its physicochemical properties, established experimental protocols for its synthesis and characterization, and its role as a precursor in medicinal chemistry.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its handling, reaction optimization, and quality control.
| Property | Value | Source(s) |
| CAS Number | 70291-62-2 | [1][4] |
| Molecular Formula | C₈H₈N₂S | [4] |
| Molecular Weight | 164.23 g/mol | [4] |
| Appearance | Pale brown crystals or crystalline powder | [5] |
| Melting Point | 153-154 °C (up to 148.0-158.0 °C range) | [1][5][6] |
| Boiling Point (Predicted) | 379.9 ± 42.0 °C | [6] |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [6] |
| Flash Point (Predicted) | 183.6 °C | [1] |
| Purity (Assay by GC) | ≥95% - ≥98.5% | [1][5] |
| Storage Temperature | 2-8 °C (Protect from light) | [6] |
Experimental Protocols
Synthesis via Gewald Reaction
The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction.[7][8] This one-pot synthesis involves the condensation of a ketone (cyclopentanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[4]
Materials and Reagents:
-
Cyclopentanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of cyclopentanone (50 mmol), malononitrile (3.3 g, 50 mmol), and elemental sulfur (1.6 g, 50 mmol) is prepared in ethanol (75 mL) at 30 °C.[4]
-
Morpholine (5 mL, 60 mmol) is added slowly to the stirring mixture.[4]
-
The reaction mixture is stirred for approximately 8 hours while maintaining the temperature at 30 °C.[4]
-
Upon completion, the mixture is filtered to remove any insoluble materials.[4]
-
The resulting filtrate is poured into cold water and allowed to stand for 1 hour to induce precipitation of the product.[4]
-
The precipitate is collected by filtration, washed with cold 50% aqueous ethanol, and then recrystallized from ethanol to yield the purified this compound.[4]
dot
References
- 1. nbinno.com [nbinno.com]
- 2. journalirjpac.com [journalirjpac.com]
- 3. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound 5 g | Request for Quote [thermofisher.com]
- 6. 70291-62-2 | CAS DataBase [m.chemicalbook.com]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. d-nb.info [d-nb.info]
An In-depth Technical Guide on 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile: Synthesis, Spectroscopic Characterization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, a heterocyclic compound belonging to the versatile 2-aminothiophene class. This family of compounds is a cornerstone in medicinal chemistry, serving as a privileged scaffold in the development of various therapeutic agents. This document outlines the synthetic protocol for the title compound, presents its spectroscopic data, and discusses the broader biological significance of the 2-aminothiophene core, which is pertinent to drug discovery and development.
Synthesis
The most common and efficient method for the synthesis of this compound is the Gewald reaction . This one-pot, multi-component reaction is a cornerstone in thiophene chemistry.
The synthesis involves the reaction of a ketone, a nitrile with an active methylene group, and elemental sulfur in the presence of a basic catalyst.[1]
-
Reactants:
-
Cyclopentanone
-
Malononitrile
-
Elemental Sulfur
-
-
Catalyst: A basic amine, such as morpholine or diethylamine.
-
Solvent: Typically a protic solvent like ethanol or methanol.
Procedure:
-
To a stirred solution of cyclopentanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1 equivalent) in ethanol, a catalytic amount of morpholine (or another suitable base) is added dropwise.
-
The reaction mixture is then stirred at a moderately elevated temperature (e.g., 50-60°C) for several hours.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials and soluble impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol, to yield the final product as a solid.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
The IR spectrum is instrumental in identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3338 | N-H stretch (amine) |
| ~3056 | C-H stretch (aromatic-like) |
| ~2887 | C-H stretch (aliphatic) |
| ~2225 | C≡N stretch (nitrile) |
| ~1641 | C=C stretch (thiophene ring) |
Note: The IR data is based on reported values for the title compound.[1]
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the cyclopentane ring and the amine group. The chemical shifts (δ) are typically reported in parts per million (ppm).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Variable | Broad Singlet | 2H | -NH₂ |
| Expected ~2.5-3.0 | Multiplet | 4H | -CH₂-CH₂- (cyclopentane) |
| Expected ~2.0-2.5 | Multiplet | 2H | -CH₂- (cyclopentane) |
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| Expected >150 | C2 (C-NH₂) |
| Expected ~115-120 | C≡N |
| Expected ~80-90 | C3 (C-CN) |
| Variable | Thiophene ring carbons |
| Expected ~25-35 | Cyclopentane carbons |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z Value | Assignment |
| ~164.05 | [M]⁺ (Molecular Ion) |
Note: The molecular formula of the compound is C₈H₈N₂S, giving a calculated molecular weight of approximately 164.23 g/mol .
Biological and Pharmacological Context
While specific signaling pathways for this compound are not extensively documented, the broader class of 2-aminothiophenes is of significant interest to the pharmaceutical industry due to their wide range of biological activities.[2][3] These compounds are recognized as versatile scaffolds in drug discovery.[2]
Derivatives of 2-aminothiophene have been reported to exhibit a variety of pharmacological effects, including:
-
Anticancer: Acting as antiproliferative agents.[4]
-
Antimicrobial: Showing activity against bacteria and fungi.[5]
-
Anti-inflammatory: Demonstrating anti-inflammatory properties.[3]
-
Antiviral: Inhibiting viral replication.[2]
-
CNS Activity: Including anticonvulsant and antipsychotic effects.[3]
These diverse activities stem from the ability of the 2-aminothiophene core to interact with a range of biological targets.
The diagram below illustrates the general role of the 2-aminothiophene scaffold as a precursor for compounds that modulate various biological pathways, making it a valuable starting point for drug development.
This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The straightforward synthesis and the established biological potential of the 2-aminothiophene core make this and related compounds attractive subjects for further investigation and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
The Enduring Scaffold: A Technical Guide to the Discovery and History of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, underpinning a vast array of compounds with diverse and potent biological activities. From their initial synthesis to their contemporary applications in treating a spectrum of diseases, these five-membered heterocyclic compounds continue to be a focal point of intensive research. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacological significance of 2-aminothiophene derivatives, tailored for professionals in the field of drug discovery and development.
A Historical Perspective: The Dawn of a Versatile Scaffold
The journey of 2-aminothiophene derivatives is intrinsically linked to the development of synthetic organic chemistry. While early explorations of thiophene chemistry date back further, the most pivotal moment in the history of 2-aminothiophenes arrived in the 1960s with the work of German chemist Karl Gewald.[1] His development of a multicomponent reaction, now famously known as the Gewald reaction , revolutionized the synthesis of polysubstituted 2-aminothiophenes.[1] This one-pot synthesis, which combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base, proved to be a remarkably efficient and versatile method for accessing this important class of compounds.[1] The simplicity and robustness of the Gewald reaction have cemented its status as a cornerstone of heterocyclic chemistry and a primary tool for the generation of 2-aminothiophene-based compound libraries for drug discovery.
The Gewald Reaction: A Mechanistic Overview
The enduring utility of the Gewald reaction lies in its straightforward and convergent nature. The reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This is followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.
Pharmacological Significance and Therapeutic Applications
The structural features of the 2-aminothiophene scaffold, including its aromaticity, hydrogen bonding capabilities, and ability to be readily functionalized, have made it a fertile ground for the discovery of novel therapeutic agents. Derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and positive allosteric modulation of G-protein coupled receptors.
Anticancer Activity
A significant body of research has focused on the development of 2-aminothiophene derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The table below summarizes the in vitro cytotoxic activity of selected 2-aminothiophene derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound A | HeLa (Cervical Cancer) | 5.5 | Cytostatic, Cell cycle arrest | [2] |
| Compound B | PANC-1 (Pancreatic Cancer) | 8.2 | Cytostatic, Cell cycle arrest | [2] |
| Compound C | MCF-7 (Breast Cancer) | 1.5 | Tubulin Polymerization Inhibitor | [3] |
| Compound D | A549 (Lung Cancer) | 2.3 | Kinase Inhibitor | [3] |
| SB-44 | Prostate Adenocarcinoma | 15.38 | Induces Apoptosis | [4] |
| SB-83 | Prostate Adenocarcinoma | 18.21 | Induces Apoptosis | [4] |
| SB-200 | Cervical Adenocarcinoma | 34.04 | Induces Apoptosis | [4] |
Positive Allosteric Modulators of GLP-1R
More recently, 2-aminothiophene derivatives have emerged as promising positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[5][6] These small molecules do not directly activate the receptor but enhance the binding and/or efficacy of the endogenous ligand, GLP-1. This modulation leads to improved glucose-dependent insulin secretion.
| Compound ID | Assay | EC50 / Effect | Reference |
| S-1 | GLP-1R Activity Assay | 1.5-fold increase in insulin secretion at 5 µM | [5] |
| Compound 7 | Insulin Secretion Assay | ~2-fold increase in insulin secretion at 5 µM | [7] |
Antiviral and Antileishmanial Activities
The therapeutic potential of 2-aminothiophene derivatives extends to infectious diseases. Certain derivatives have demonstrated notable activity against various viruses and the protozoan parasite Leishmania.
| Compound ID | Pathogen | IC50 (µM) | Reference |
| Tilorone analog | Influenza A virus | 0.5 | [8] |
| SB-200 | Leishmania infantum | 3.96 | [9] |
| SB-200 | Leishmania braziliensis | 4.25 | [9] |
| SB-200 | Leishmania major | 4.65 | [9] |
Key Experimental Protocols
To facilitate further research and development in this area, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Gewald Synthesis of a 2-Aminothiophene Derivative
Objective: To synthesize a polysubstituted 2-aminothiophene via the Gewald three-component reaction.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine or triethylamine) (1.1 eq)
-
Solvent (e.g., ethanol or methanol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone/aldehyde, active methylene nitrile, and elemental sulfur in the chosen solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the base dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Experimental Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of a 2-aminothiophene derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (2-aminothiophene derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Experimental Protocol 3: GLP-1R Positive Allosteric Modulator Activity Assay (cAMP Accumulation Assay)
Objective: To assess the ability of a 2-aminothiophene derivative to potentiate GLP-1-induced cAMP production in cells expressing GLP-1R.
Materials:
-
HEK293 cells stably expressing human GLP-1R
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
IBMX (3-isobutyl-1-methylxanthine) solution
-
GLP-1 peptide
-
Test compound (2-aminothiophene derivative)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white microplates
Procedure:
-
Seed the GLP-1R expressing cells into a 384-well plate and incubate overnight.
-
On the day of the assay, remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor such as IBMX (to prevent cAMP degradation). Incubate for 30 minutes at room temperature.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a fixed, submaximal concentration (e.g., EC₂₀) of GLP-1 in assay buffer.
-
Add the diluted test compound to the wells, followed by the addition of the fixed concentration of GLP-1. Include controls with GLP-1 alone and vehicle alone.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the test compound concentration to determine the potentiation effect and calculate the EC50 value for potentiation.
Visualizing the Pathways and Processes
To better understand the synthesis, screening, and mechanisms of action of 2-aminothiophene derivatives, the following diagrams provide a visual representation of key workflows and signaling pathways.
Conclusion
The discovery of the Gewald reaction marked a pivotal moment in the history of 2-aminothiophene derivatives, unlocking a gateway to a vast chemical space with immense therapeutic potential. For over half a century, this versatile scaffold has been a continuous source of inspiration for medicinal chemists, leading to the development of compounds with a wide range of biological activities. From targeting fundamental cellular processes in cancer to modulating key receptors in metabolic diseases, 2-aminothiophene derivatives have proven their value in drug discovery. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the 2-aminothiophene core is poised to remain a central and enduring theme in the quest for novel and effective medicines. This guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. A GLP-1 analogue optimized for cAMP-biased signaling improves weight loss in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 8. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of Fused 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data analysis techniques essential for the precise structure elucidation of fused 2-aminothiophenes. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and valuable physicochemical properties. Accurate structural determination is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and functional materials.
Introduction to Fused 2-Aminothiophenes
Fused 2-aminothiophenes are a broad category of organic molecules characterized by a thiophene ring bearing an amino group at the C2 position, which is annulated with one or more carbocyclic or heterocyclic rings. This fusion imparts a rigid, planar, or semi-planar geometry to the molecular scaffold, influencing its interaction with biological targets and its material properties. Common examples of fused 2-aminothiophene cores include thieno[2,3-b]pyridines, benzo[b]thiophenes, and indeno[2,1-b]thiophenes. The diverse substitution patterns possible on both the thiophene and the fused ring systems give rise to a vast chemical space with a wide range of pharmacological and electronic properties.
Methodologies for Structure Elucidation
The definitive determination of the chemical structure of fused 2-aminothiophenes relies on a combination of modern analytical techniques. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography. Computational methods also play an increasingly vital role in complementing experimental data and refining structural assignments.
A general workflow for the structure elucidation of a novel fused 2-aminothiophene is depicted below.
Spectroscopic and Crystallographic Data
The following sections detail the key data obtained from various analytical techniques and provide representative quantitative information in tabular format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule. 1H and 13C NMR are fundamental, while 2D techniques such as COSY, HSQC, and HMBC are crucial for establishing through-bond correlations.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Fused 2-Aminothiophenes
| Functional Group/Proton | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Thiophene H | 6.5 - 8.0 | 110 - 150 | Position and substituents have a significant effect. |
| Amino (-NH₂) | 4.5 - 7.0 | N/A | Broad singlet, position is solvent and concentration dependent. |
| Fused Aromatic CH | 7.0 - 8.5 | 120 - 140 | Dependent on the nature of the fused ring. |
| Fused Aliphatic CH/CH₂ | 1.5 - 4.0 | 20 - 60 | For partially saturated fused rings (e.g., tetrahydrobenzothiophene). |
| Thiophene C2 (bearing NH₂) | N/A | 150 - 165 | |
| Thiophene C3 | N/A | 100 - 120 | |
| Carbonyl C=O (if present) | N/A | 160 - 180 | |
| Cyano C≡N (if present) | N/A | 115 - 125 |
Note: These are general ranges and can vary based on the specific fused ring system, substituents, and solvent.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its substructures. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used.
Table 2: Common Fragmentation Patterns in Mass Spectrometry of Fused 2-Aminothiophenes
| Fused System | Key Fragmentation Pathways |
| General | Loss of HCN from the amino group and thiophene ring. |
| Cleavage of substituents on the fused ring. | |
| Benzo[b]thiophenes | Retro-Diels-Alder fragmentation of the benzene ring. |
| Loss of sulfur-containing fragments. | |
| Thieno[2,3-b]pyridines | Cleavage of the pyridine ring, often with loss of HCN or pyridine itself. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups in the molecule.
Table 3: Characteristic IR Absorption Bands for Fused 2-Aminothiophenes
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amino) | 3200 - 3500 | Medium, often two bands for primary amine |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C≡N Stretch (cyano) | 2210 - 2260 | Medium to strong |
| C=O Stretch (carbonyl) | 1630 - 1750 | Strong |
| C=C Stretch (aromatic) | 1400 - 1600 | Medium to weak |
| C-N Stretch | 1250 - 1350 | Medium |
Single-Crystal X-ray Crystallography
When a suitable single crystal can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule, including precise bond lengths and angles.
Table 4: Representative Bond Lengths and Angles for a Fused 2-Aminothiophene (Tetrahydrobenzothiophene derivative) [1][2][3]
| Bond | Bond Length (Å) | Angle | Angle (°) |
| S1-C2 | 1.73 - 1.75 | C2-S1-C7a | 91.0 - 92.5 |
| C2-N1 | 1.33 - 1.35 | S1-C2-N1 | 120.0 - 122.0 |
| C2-C3 | 1.40 - 1.42 | S1-C2-C3 | 111.0 - 112.5 |
| C3-C3a | 1.38 - 1.40 | C2-C3-C3a | 112.0 - 113.5 |
| C3a-C7a | 1.41 - 1.43 | C3-C3a-C7a | 110.0 - 111.5 |
Data are indicative and vary between different crystal structures.
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality data for structure elucidation.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified fused 2-aminothiophene for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is typically used.
-
¹³C NMR: Acquire with proton decoupling. A larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A spectral width of 0 to 200 ppm is common.
-
2D NMR (COSY, HSQC, HMBC): Use standard pulse programs and optimize acquisition parameters (e.g., number of increments, relaxation delays) for the specific molecule.
Mass Spectrometry
Sample Preparation:
-
EI-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
ESI-MS: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent compatible with electrospray, often a mixture of methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.
Data Acquisition:
-
EI-MS: The sample is introduced into the ion source, typically via a direct insertion probe or as the eluent from a gas chromatograph. A standard electron energy of 70 eV is used.
-
ESI-MS: The sample solution is infused into the ESI source at a constant flow rate. Mass spectra are acquired in positive or negative ion mode, depending on the analyte's properties. For fragmentation studies (MS/MS), the precursor ion of interest is selected and subjected to collision-induced dissociation (CID).
Infrared (IR) Spectroscopy
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for solid samples.
-
Procedure:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Place the sample on the crystal and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
A typical spectral range is 4000-400 cm⁻¹.
-
Single-Crystal X-ray Crystallography
Crystal Growth:
-
Grow single crystals of the fused 2-aminothiophene by slow evaporation of a saturated solution in a suitable solvent or solvent mixture, or by other techniques such as vapor diffusion or slow cooling. The crystals should be well-formed and of an appropriate size (typically 0.1-0.5 mm in each dimension).
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images while rotating the crystal. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
Structure Solution and Refinement:
-
Integrate the diffraction spots to obtain their intensities.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial model of the molecule into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.
Correlation of Structure and Spectroscopic Data
The interpretation of spectroscopic data is greatly aided by understanding how specific structural features of fused 2-aminothiophenes influence their spectral properties.
Conclusion
The structure elucidation of fused 2-aminothiophenes is a multifaceted process that requires the synergistic application of various analytical techniques. This guide has outlined the core methodologies, provided representative data, and detailed experimental protocols to aid researchers in this endeavor. A thorough and systematic approach, as detailed herein, will ensure the accurate and unambiguous determination of the structures of these important heterocyclic compounds, thereby facilitating their development in pharmaceutical and materials science applications.
References
A Technical Guide to Theoretical Studies on Cyclopenta[b]thiophene Systems
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Cyclopenta[b]thiophene Scaffold
The thiophene ring is a five-membered, sulfur-containing heterocycle that serves as a "privileged pharmacophore" in medicinal chemistry and a foundational block in materials science.[1] Its electron-rich nature and its role as a bioisosteric replacement for the phenyl group allow it to modulate physicochemical properties and enhance biological target interactions.[1] When fused with a cyclopentane ring to form the cyclopenta[b]thiophene core, the resulting planar, rigid structure offers a versatile scaffold for developing novel therapeutic agents and advanced organic electronic materials.
Theoretical and computational studies are indispensable tools for predicting the electronic, optical, and biological properties of these systems. By employing quantum chemical calculations, researchers can perform in silico screening, rationalize structure-activity relationships (SAR), and guide the synthesis of molecules with tailored functionalities. This technical guide provides an in-depth overview of the theoretical methodologies used to study cyclopenta[b]thiophene systems, summarizes key quantitative findings, and illustrates the logical workflows that connect molecular design to potential applications.
Core Theoretical Methodologies and Protocols
The accurate prediction of molecular properties hinges on robust computational protocols. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for studying cyclopenta[b]thiophene derivatives due to their excellent balance of accuracy and computational cost.[2][3]
Computational Protocols
A typical computational workflow for analyzing a novel cyclopenta[b]thiophene derivative involves several sequential steps. The primary software packages used for these calculations include Gaussian, Amsterdam Density Functional (ADF), and others.[2][4]
Protocol 1: Ground-State Geometry and Electronic Structure Calculation
-
Model Building: The 3D structure of the molecule is built using software like GaussView.
-
Geometry Optimization: The molecular geometry is optimized to find its lowest energy conformation. This is crucial as the molecular properties are highly dependent on the structure.
-
Method: Density Functional Theory (DFT).
-
Functionals: The choice of functional is critical. Common choices include:
-
Basis Set: The basis set describes the atomic orbitals. 6-31G(d,p) or larger sets like 6-311G(d,p) are standard for achieving a good balance between accuracy and computational time.[6]
-
-
Frequency Calculation: Performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Property Analysis: Once the optimized geometry is confirmed, further analyses are performed:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key parameter determining the molecule's electronic excitability and chemical reactivity.[6][7][8]
-
Natural Bond Orbital (NBO) Analysis: This method is used to study intramolecular charge transfer, orbital interactions, and hyperconjugative effects, providing deep insight into the electronic delocalization within the π-conjugated system.[5]
-
Protocol 2: Excited-State and Optical Properties Calculation
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Vis spectra.[2][9][10]
-
Functional/Basis Set: The same functional and basis set from the ground-state calculation are typically used for consistency.
-
Spectrum Simulation: TD-DFT calculations yield excitation energies and oscillator strengths. These values are used to simulate the UV-Vis absorption spectrum, which can be directly compared with experimental data.[2]
-
Nonlinear Optical (NLO) Properties: For NLO applications, static and dynamic polarizabilities (α) and hyperpolarizabilities (β, γ) are calculated using the optimized geometry. This is often done by applying an external electric field within the calculation.[6][11][12]
Analysis of Electronic and Structural Properties
Theoretical calculations provide quantitative data on how the molecular structure influences electronic behavior.
Frontier Molecular Orbitals (FMOs)
FMO theory simplifies the picture of chemical reactivity and electronic transitions by focusing on the HOMO and LUMO.[7][8] The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[8] The energy gap (E_g) between them is a critical parameter: a smaller gap generally implies that the molecule is more easily excitable, leading to absorption at longer wavelengths, and is often associated with higher chemical reactivity and better charge transport properties.
The table below summarizes FMO data for a series of cyclopenta-thiophene (CPT) based derivatives designed for NLO applications, calculated at the M06/6-311G(d,p) level. Modifying the end-capped acceptor group systematically tunes the HOMO-LUMO gap.[6]
| Compound | E_HOMO (eV) | E_LUMO (eV) | E_g (eV) |
| FICR (Reference) | -5.20 | -3.22 | 1.98 |
| FICD1 | -5.13 | -3.21 | 1.92 |
| FICD2 | -5.09 | -3.36 | 1.73 |
| FICD3 | -5.15 | -3.25 | 1.90 |
| FICD4 | -5.11 | -3.29 | 1.82 |
| FICD5 | -5.10 | -3.35 | 1.75 |
| Data sourced from a study on CPT-based NLO chromophores.[6] |
Applications Guided by Theoretical Insights
Computational studies are pivotal in designing cyclopenta[b]thiophene systems for specific high-performance applications, from medicine to materials science.
Drug Development
In medicinal chemistry, the thiophene scaffold is valued for its ability to participate in hydrogen bonding and act as a bioisostere of a phenyl ring, often improving a compound's metabolic stability and binding affinity.[1] Studies have identified cyclopenta[b]thiophene derivatives with promising anticancer activity, for instance, against human breast carcinoma cell lines (MCF-7).[13][14][15] Theoretical studies can accelerate this process by predicting how structural modifications will affect interactions with biological targets, such as protein kinases, informing the Structure-Activity Relationship (SAR).[1][14]
Nonlinear Optical (NLO) Materials
Molecules with large hyperpolarizabilities are essential for optoelectronic applications like optical switching and data processing.[12] A common design strategy is the Donor-π-Acceptor (D-π-A) architecture.[6] The cyclopenta[b]thiophene unit can act as an effective π-bridge, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, which is key to a strong NLO response.
Theoretical calculations allow for the direct computation of NLO properties. The study on FICR and its derivatives demonstrated that extending the acceptor moiety and enhancing the push-pull character significantly increases the first hyperpolarizability (β_tot).[6]
| Compound | <α> (x 10⁻²² esu) | β_tot (x 10⁻²⁷ esu) |
| FICR (Reference) | 2.01 | 3.12 |
| FICD1 | 2.54 | 6.54 |
| FICD2 | 2.86 | 8.43 |
| FICD3 | 2.67 | 7.12 |
| FICD4 | 2.79 | 7.98 |
| FICD5 | 2.88 | 8.35 |
| Data sourced from a study on CPT-based NLO chromophores.[6] |
Conclusion
Theoretical studies, predominantly based on DFT and TD-DFT, provide powerful, predictive insights into the chemistry of cyclopenta[b]thiophene systems. These computational methods allow for a deep understanding of structure-property relationships, from the fundamental electronic structure to the performance in specialized applications. For researchers in materials science and drug development, in silico analysis serves as an indispensable tool for rational design, enabling the pre-screening of candidates and the fine-tuning of molecular properties to meet specific functional requirements, thereby accelerating the innovation cycle.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]
- 3. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. [0907.0673] Can time-dependent density functional theory predict the excitation energies of conjugated polymers? [arxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. | Semantic Scholar [semanticscholar.org]
The Chemical Stability of 2-Amino-3-cyanothiophenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-cyanothiophenes are a pivotal class of heterocyclic compounds, forming the structural core of numerous molecules with significant applications in medicinal chemistry and materials science. Their utility as versatile synthetic intermediates and their presence in various biologically active agents, including kinase inhibitors and receptor modulators, underscore the importance of understanding their chemical stability. This technical guide provides a comprehensive overview of the chemical stability of 2-amino-3-cyanothiophenes, detailing potential degradation pathways, methodologies for stability assessment, and their involvement in key biological signaling pathways.
Core Chemical Structure and Reactive Sites
The 2-amino-3-cyanothiophene scaffold possesses several reactive sites that can influence its stability. The primary points of reactivity include the amino group at the C2 position, the cyano group at the C3 position, and the thiophene ring itself, particularly the sulfur atom which can be susceptible to oxidation. The electron-donating amino group and the electron-withdrawing cyano group create a unique electronic profile that dictates the molecule's reactivity and susceptibility to degradation.
Factors Influencing Chemical Stability
The stability of 2-amino-3-cyanothiophene derivatives is contingent on several external factors:
-
pH: The hydrolytic stability of these compounds is significantly influenced by pH. Studies have indicated that derivatives of 2-aminothiophenes can undergo degradation under both acidic and neutral conditions.
-
Temperature: Elevated temperatures can induce thermal decomposition. The thermal stability is dependent on the overall molecular structure and the presence of various substituents.
-
Light: Exposure to ultraviolet or visible light can lead to photodegradation. The extent of this degradation is dictated by the chromophoric nature of the molecule and the energy of the incident light.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the thiophene ring, particularly the sulfur atom, or other susceptible functional groups.
-
Substituents: The nature and position of substituents on the thiophene ring can significantly impact the electronic distribution and steric environment of the molecule, thereby influencing its overall stability.
Degradation Pathways
Forced degradation studies are essential to elucidate the potential degradation pathways of 2-amino-3-cyanothiophenes. The primary degradation routes include:
-
Hydrolysis: Under aqueous conditions, particularly at acidic or neutral pH, the imine bond in certain derivatives can be susceptible to hydrolysis, leading to the formation of the parent 2-aminothiophene and the corresponding aldehyde or ketone. The cyano group can also potentially undergo hydrolysis to a carboxamide or carboxylic acid under more stringent conditions.
-
Oxidation: Oxidative degradation can occur at the sulfur atom of the thiophene ring, potentially forming sulfoxides or sulfones. The amino group can also be a site of oxidation.
-
Photodegradation: Upon exposure to light, the molecule can absorb energy, leading to electronic excitation and subsequent chemical reactions, including isomerization, cyclization, or fragmentation.
-
Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition through various radical or concerted pathways, leading to fragmentation and loss of functional groups.
Quantitative Stability Data
While the qualitative instability of some 2-aminothiophene derivatives has been observed, detailed quantitative data on the degradation kinetics of 2-amino-3-cyanothiophenes under various stress conditions remains limited in the public domain. The following table summarizes the type of stability data that should be generated in comprehensive stability studies.
| Stability Parameter | Stress Condition | Analytical Method | Typical Data Generated |
| Hydrolytic Stability | Acidic (e.g., 0.1 M HCl), Neutral (e.g., pH 7.4 buffer), Basic (e.g., 0.1 M NaOH) at various temperatures | HPLC, UPLC-MS/MS | Degradation percentage, rate constant (k), half-life (t½), identification of degradation products |
| Oxidative Stability | Hydrogen peroxide (H₂O₂), AIBN, etc. at various concentrations and temperatures | HPLC, UPLC-MS/MS | Degradation percentage, identification of oxidation products |
| Photostability | Exposure to light source (ICH Q1B guidelines) | HPLC, UV-Vis Spectroscopy | Degradation percentage, changes in spectral properties, identification of photoproducts |
| Thermal Stability | Elevated temperatures (e.g., 40-80 °C) in solid state or solution | HPLC, DSC, TGA | Degradation percentage, melting point, decomposition temperature, identification of thermal degradants |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting forced degradation studies on 2-amino-3-cyanothiophene derivatives, based on established principles and regulatory guidelines.
General Forced Degradation Study Protocol
This protocol outlines a general workflow for assessing the stability of a 2-amino-3-cyanothiophene derivative.
Caption: General workflow for forced degradation studies.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the 2-amino-3-cyanothiophene derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 100 µg/mL. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Neutral Hydrolysis: Dilute the stock solution with a pH 7.4 buffer to a final concentration of approximately 100 µg/mL. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) to a final concentration of approximately 100 µg/mL. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. For acid and base hydrolysis, neutralize the sample with an equivalent amount of base or acid, respectively. Analyze all samples using a validated stability-indicating HPLC or UPLC-MS/MS method.
-
Data Analysis: Calculate the percentage of degradation of the parent compound. Identify and characterize the degradation products using mass spectrometry (MS/MS) and, if necessary, isolate them for nuclear magnetic resonance (NMR) analysis.
Stability-Indicating HPLC Method Development
A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Column Temperature: Controlled at a specific temperature (e.g., 30°C).
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. Specificity is demonstrated by showing that the method can resolve the parent peak from all degradation product peaks.
Involvement in Biological Signaling Pathways
2-Amino-3-cyanothiophene derivatives have emerged as potent modulators of key biological signaling pathways, highlighting their therapeutic potential.
STAT3 Signaling Pathway Inhibition
Certain 2-amino-3-cyanothiophene derivatives have been identified as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is implicated in the proliferation, survival, and metastasis of various cancers.
Caption: Inhibition of the STAT3 signaling pathway.
These inhibitors typically function by binding to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization. This blockade of STAT3 activation leads to the downregulation of target genes involved in cell cycle progression and survival, ultimately inducing apoptosis in cancer cells.[1][2][3]
Adenosine A1 Receptor Allosteric Modulation
Derivatives of 2-aminothiophene have been shown to act as positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1AR). A1ARs are G-protein coupled receptors that play crucial roles in cardiovascular, neuronal, and inflammatory processes.
Caption: Allosteric modulation of the Adenosine A1 Receptor.
As PAMs, these compounds bind to a site on the receptor that is distinct from the endogenous ligand (adenosine) binding site. This binding enhances the affinity and/or efficacy of adenosine, potentiating the receptor's downstream signaling cascade, which typically involves the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
Conclusion
The chemical stability of 2-amino-3-cyanothiophenes is a critical parameter that influences their synthesis, storage, formulation, and biological activity. A thorough understanding of their degradation pathways under various stress conditions is paramount for the development of stable and effective products. While qualitative insights into their stability exist, further research is needed to generate comprehensive quantitative data. The methodologies and information presented in this guide provide a framework for researchers and drug development professionals to systematically evaluate and understand the chemical stability of this important class of heterocyclic compounds. Furthermore, their demonstrated activity as modulators of key signaling pathways, such as STAT3 and adenosine A1 receptor pathways, highlights their significant potential for the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Substituted 2-aminothiophenes as A1 adenosine receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the available knowledge on the solubility of the heterocyclic compound 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. Due to a lack of published quantitative solubility data for this specific molecule, this document focuses on qualitative solubility information derived from synthetic procedures and the solubility characteristics of analogous thiophene derivatives. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound using the widely accepted shake-flask method is provided. This guide is intended to be a valuable resource for researchers in medicinal chemistry, chemical synthesis, and drug development who are working with this or structurally related compounds.
Introduction
This compound is a member of the 2-aminothiophene class of compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. The physicochemical properties of active pharmaceutical ingredients (APIs), particularly solubility, are critical parameters that influence their formulation, bioavailability, and overall therapeutic efficacy. Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, and formulation into drug delivery systems. This document collates the currently available qualitative solubility information and provides a robust experimental framework for its quantitative determination.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below:
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂S | N/A |
| Molecular Weight | 164.23 g/mol | N/A |
| Appearance | Pale brown crystals or powder | [1] |
| Melting Point | 148.0 - 158.0 °C | [1] |
| Purity (GC) | ≥98.5% | [1] |
Solubility Profile
As of the date of this publication, no specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in organic solvents has been formally published. However, qualitative inferences can be drawn from available literature. The following table summarizes the observed and expected solubility behavior of the target compound and related thiophene derivatives.
| Solvent | Compound | Solubility Information | Inference for Target Compound |
| Ethanol | This compound | Used as a recrystallization solvent, indicating good solubility at elevated temperatures and lower solubility at room or sub-zero temperatures. | Soluble, particularly upon heating. |
| Ethanol | 2-Amino-4,5-dihydrothiophenes (analogs) | Found to be a superior solvent for chemical reactions compared to DMF, MeOH, or i-PrOH, suggesting good solubility.[2] | Likely to be a good solvent. |
| Chloroform (CDCl₃) | Thiophene derivatives | Mentioned as a solvent for newly synthesized thiophene derivatives for NMR analysis. | Potentially soluble. |
| Ether, Benzene, Toluene | Thiophene (parent compound) | Thiophene is readily soluble in these nonpolar organic solvents.[3] | May exhibit some solubility. |
| Water | Thiophene (parent compound) | Thiophene is insoluble in water.[3] | Expected to have very low aqueous solubility. |
It is a common characteristic of thiophene and its derivatives to be soluble in a range of organic solvents while being poorly soluble in water.[3]
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a standard procedure that can be adapted for this compound.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, etc.)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the samples at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Dilute the filtered sample with a known volume of a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility of the compound in the original solvent by applying the dilution factor to the concentration determined from the calibration curve.
-
4.3. Data Analysis
-
The solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
Caption: Workflow for Solubility Determination via the Shake-Flask Method.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, qualitative evidence suggests its solubility in polar protic solvents like ethanol and potential solubility in other common organic solvents. For drug development and chemical process optimization, it is imperative that the solubility is quantitatively determined. The provided detailed experimental protocol for the shake-flask method offers a reliable approach for researchers to generate this crucial data. The insights and methodologies presented in this guide are intended to facilitate further research and application of this promising heterocyclic compound.
References
- 1. This compound 5 g | Buy Online [thermofisher.com]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tautomerism in 2-Aminothiophene-3-carbonitriles
Abstract
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The potential for tautomerism in these heterocycles is a critical consideration in drug design, as different tautomers exhibit distinct physicochemical properties, affecting solubility, stability, and receptor-binding interactions. This technical guide provides a comprehensive analysis of the amino-imino tautomerism in 2-aminothiophene-3-carbonitriles. It details the synthetic protocols for their preparation, presents spectroscopic and computational data that overwhelmingly support the predominance of the aromatic amino tautomer, and explores the theoretical factors that govern the tautomeric equilibrium. Methodologies for the synthesis and characterization are provided, supported by quantitative data and logical workflow diagrams to aid researchers in the field.
Introduction: The Amino-Imino Tautomeric Equilibrium
Prototropic tautomerism involves the migration of a proton accompanied by a shift in the position of a double bond.[3] For 2-aminothiophene-3-carbonitriles, this manifests as a potential equilibrium between the aromatic 2-amino form and the non-aromatic 2-imino tautomer. The stability of the aromatic system in the 2-amino form provides a strong thermodynamic driving force that makes it the overwhelmingly predominant species under typical conditions.[4][5] However, understanding the potential for this equilibrium is crucial, as environmental factors or specific substituent effects could, in theory, shift the balance. The correct identification of the dominant tautomeric form is essential for computational modeling, structure-activity relationship (SAR) studies, and predicting biological activity.[6]
The two potential tautomeric forms are illustrated below:
Caption: The equilibrium between the aromatic amino and non-aromatic imino tautomers.
Experimental Protocols
Synthesis via Gewald Three-Component Reaction
The most versatile and widely used method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[7] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[4][5]
General Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine the ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol, methanol, or N,N-dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of a base. Morpholine or diethylamine (0.1-0.3 eq.) are commonly used.
-
Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, pour the mixture into ice-water and stir until a solid forms.
-
Purification: The crude product is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Analytical Methods for Tautomer Identification
The characterization of the tautomeric form relies on a combination of spectroscopic and computational methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly diagnostic. The amino tautomer typically shows a broad, solvent-exchangeable singlet corresponding to the two NH₂ protons.[8] The imino tautomer would instead show a single, sharper NH proton signal at a different chemical shift. Furthermore, the chemical shifts of the thiophene ring protons are indicative of an aromatic system, whereas the dihydrothiophene ring of the imino form would show signals in the aliphatic region.[9]
-
Infrared (IR) Spectroscopy: The amino tautomer is characterized by two N-H stretching bands in the 3300-3500 cm⁻¹ region and a scissoring vibration around 1600-1650 cm⁻¹. The imino tautomer would lack the dual N-H stretch and instead exhibit a C=N stretching frequency. The nitrile (C≡N) stretch appears around 2200-2230 cm⁻¹ in both forms, though its conjugation state can slightly alter its position and intensity.[1]
-
Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of each isomer in the gas phase or with a solvent model, the equilibrium constant (Keq) can be estimated, providing a theoretical determination of the predominant form.[10][11][12]
Caption: Analytical workflow for the identification of the dominant tautomer.
Quantitative Data and Spectroscopic Evidence
Table 1: Summary of Spectroscopic Data Supporting the Amino Tautomer
| Spectroscopic Technique | Characteristic Feature | Observed Range / Value | Interpretation | Reference |
| ¹H NMR | NH₂ Protons | δ 4.60 - 7.50 ppm (broad singlet) | Indicates the presence of an amino group. | [14] |
| Thiophene Ring Proton (H5) | δ 6.27 - 7.20 ppm (singlet/multiplet) | Chemical shift is consistent with an aromatic proton. | [14] | |
| ¹³C NMR | C2 (C-NH₂) | δ ~155 - 165 ppm | Chemical shift characteristic of an sp² carbon bonded to nitrogen in an aromatic ring. | [8] |
| C3 (C-CN) | δ ~90 - 100 ppm | Shielded carbon due to its position between two electron-rich centers. | [8] | |
| FT-IR | N-H Stretching | 3300 - 3500 cm⁻¹ (two bands) | Asymmetric and symmetric stretches confirm a primary amine (-NH₂). | [14] |
| C≡N Stretching | 2200 - 2225 cm⁻¹ | Indicates a conjugated nitrile group. | [1] | |
| N-H Bending | 1600 - 1650 cm⁻¹ | Scissoring vibration characteristic of an -NH₂ group. | [14] | |
| X-ray Crystallography | Molecular Structure | - | Solid-state structures of related derivatives consistently show a planar thiophene ring with an exocyclic amino group. | [15][16] |
Factors Influencing the Tautomeric Equilibrium
Although the amino form is dominant, it is instructive for drug development professionals to consider factors that could theoretically influence the tautomeric equilibrium.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence tautomeric preferences.[11] While the amino tautomer is generally favored, highly polar aprotic solvents might stabilize the more polar imino tautomer to a greater extent than nonpolar solvents. However, for 2-aminothiophenes, the gain in aromatic stabilization energy typically outweighs these solvent effects.
-
Substituent Effects: The electronic nature of substituents on the thiophene ring can impact the equilibrium. Electron-withdrawing groups (EWGs) can decrease the basicity of the ring nitrogen atoms, potentially disfavoring the imino tautomer where a proton resides on a ring nitrogen. Conversely, strong electron-donating groups (EDGs) could increase ring basicity. Substituents on the exocyclic nitrogen that delocalize its lone pair (e.g., acyl groups) would further stabilize the amino form.
-
Protonation: In acidic conditions, protonation can occur. Studies on N,N-disubstituted 2-aminothiophenes show that protonation often occurs on the thiophene ring at the C5 position rather than the exocyclic nitrogen, forming a Wheland-type intermediate, which highlights the high electron density of the aromatic ring.[17]
Conclusion
The tautomerism of 2-aminothiophene-3-carbonitriles is a critical aspect of their chemical identity. Based on extensive spectroscopic, crystallographic, and computational evidence, the equilibrium lies almost entirely on the side of the aromatic 2-amino tautomer . This stability is primarily attributed to the energetic favorability of the aromatic thiophene ring system. For researchers in drug discovery and development, it is reasonable and evidence-based to model and consider these molecules in their amino form for all practical purposes, from computational docking to SAR analysis. The methodologies outlined in this guide provide a robust framework for the synthesis and unambiguous structural confirmation of this important class of heterocyclic compounds.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Getting the chemistry right: protonation, tautomers and the importance of H atoms in biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 10. jocpr.com [jocpr.com]
- 11. sid.ir [sid.ir]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.uj.ac.za [pure.uj.ac.za]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Anwendungs- und Protokollhinweise: Gewald-Synthese von 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carbonitril
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Synthese von 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carbonitril über die Gewald-Reaktion. Diese vielseitige Mehrkomponentenreaktion bietet einen effizienten Weg zur Herstellung von hochsubstituierten 2-Aminothiophenen, die wichtige Bausteine in der medizinischen Chemie und den Materialwissenschaften sind. Es werden sowohl ein stöchiometrisches als auch ein katalytisches Verfahren vorgestellt, zusammen mit den erwarteten Ausbeuten und Charakterisierungsdaten.
Einleitung
Die Gewald-Reaktion, die erstmals 1966 von Karl Gewald beschrieben wurde, ist eine Ein-Topf-Synthese von 2-Aminothiophenen aus einem Keton oder Aldehyd, einem α-cyano-substituierten Ester oder Nitril und elementarem Schwefel in Gegenwart einer Base.[1][2] Die Milde der Reaktionsbedingungen und die leichte Verfügbarkeit der Ausgangsmaterialien machen sie zu einer äußerst nützlichen Methode in der organischen Synthese.[1][3] Das Zielmolekül, 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carbonitril, ist ein wertvolles Zwischenprodukt für die Synthese verschiedener heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten.
Reaktionsmechanismus
Der Mechanismus der Gewald-Reaktion umfasst drei Hauptschritte:
-
Knoevenagel-Kondensation: Die Reaktion beginnt mit einer basenkatalysierten Kondensation zwischen dem Keton (Cyclopentanon) und der aktiven Methylenverbindung (Malononitril), um ein stabiles α,β-ungesättigtes Nitril-Zwischenprodukt zu bilden.[2]
-
Addition von Schwefel: Elementarer Schwefel addiert sich an das α-Kohlenstoffatom des ungesättigten Nitrils. Der genaue Mechanismus dieses Schrittes ist komplex und kann über Polysulfid-Zwischenprodukte verlaufen.
-
Cyclisierung und Tautomerisierung: Das Schwefeladdukt durchläuft eine intramolekulare Cyclisierung, gefolgt von einer Tautomerisierung, um den stabilen 2-Aminothiophenring zu bilden.[2]
Experimentelle Protokolle
Zwei repräsentative Protokolle für die Synthese von 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carbonitril werden vorgestellt.
Protokoll 1: Stöchiometrische Basenkatalyse mit Morpholin
Dieses Protokoll beschreibt ein gängiges Verfahren, das eine stöchiometrische Menge einer organischen Base verwendet.
Materialien:
-
Cyclopentanon
-
Malononitril
-
Schwefel (elementar)
-
Morpholin
-
Ethanol
Verfahren:
-
In einem geeigneten Reaktionsgefäß wird eine Mischung aus Cyclopentanon (50 mmol), Malononitril (3,3 g, 50 mmol) und elementarem Schwefel (1,6 g, 50 mmol) in Ethanol (75 ml) vorgelegt.
-
Unter Rühren wird bei 30 °C langsam Morpholin (5 ml, 60 mmol) zugetropft.
-
Die Reaktionsmischung wird anschließend für 8 Stunden bei dieser Temperatur gerührt.
-
Nach Abschluss der Reaktion wird die Mischung filtriert.
-
Das Filtrat wird in kaltes Wasser gegossen und für 1 Stunde stehen gelassen.
-
Der ausgefallene Niederschlag wird abfiltriert, mit kaltem wässrigem Ethanol (50%) gewaschen und aus Ethanol umkristallisiert, um das gewünschte Produkt zu erhalten.
Protokoll 2: Katalytische Synthese mit Piperidiniumborat
Dieses Protokoll beschreibt eine neuere, effizientere Methode, die eine katalytische Menge eines konjugierten Säure-Base-Paares verwendet.[1][4]
Materialien:
-
Cyclopentanon
-
Malononitril
-
Schwefel (elementar)
-
Piperidiniumborat (Pip-Borat)
-
Ethanol/Wasser (9:1)
Verfahren:
-
In einem Reaktionsgefäß werden Cyclopentanon (1 Äquiv.), Malononitril (1 Äquiv.), Schwefel (1 Äquiv.) und Piperidiniumborat (20 mol%) in einem Ethanol/Wasser-Gemisch (9:1) gelöst.
-
Die Reaktionsmischung wird auf 100 °C erhitzt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach vollständigem Umsatz wird die Reaktion abgekühlt.
-
Das Produkt wird durch Filtration isoliert und gegebenenfalls umkristallisiert.
Datenpräsentation
Die folgende Tabelle fasst die quantitativen Daten für die Synthese von 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carbonitril und einem analogen Produkt zusammen.
| Methode | Base/Katalysator | Lösungsmittel | Temperatur | Zeit | Ausbeute | Referenz |
| Protokoll 1 | Morpholin | Ethanol | 30 °C | 8 h | 90% | |
| Protokoll 2 | Piperidiniumborat (20 mol%) | Ethanol/Wasser (9:1) | 100 °C | k.A. | Ausgezeichnet | [1] |
Anmerkung: Die "ausgezeichnete" Ausbeute für Protokoll 2 wird in der Literatur für eine Reihe von 2-Aminothiophenen berichtet, die unter diesen Bedingungen synthetisiert wurden.[1]
Die folgende Tabelle zeigt die charakteristischen spektroskopischen Daten für ein eng verwandtes Analogon, Methyl-2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxylat, die als Referenz für die Charakterisierung des Zielmoleküls dienen können.[5][6]
| Spektroskopie | Charakteristische Signale |
| IR (KBr, cm⁻¹) | 3410, 3293 (NH₂), 1652 (C=O), 1596 (NH-Biegung), 1351 (C-N) |
| ¹H-NMR (400 MHz, CDCl₃, δ in ppm) | 5.87 (s, 2H, NH₂), 3.78 (s, 3H, OCH₃), 2.80 (t, 2H, CH₂), 2.71 (t, 2H, CH₂), 2.31 (m, 2H, CH₂) |
| ¹³C-NMR (CDCl₃, δ in ppm) | 166.99 (C=O), 164.98, 141.01, 119.16, 99.66 (Thiophen-C), 49.56 (OCH₃), 29.66, 27.82, 26.12 (Cyclopentan-CH₂) |
Visualisierungen
Experimenteller Arbeitsablauf
Abbildung 1: Allgemeiner Arbeitsablauf für die Gewald-Synthese.
Logische Beziehung des Reaktionsmechanismus
Abbildung 2: Vereinfachtes Schema des Gewald-Reaktionsmechanismus.
Schlussfolgerung
Die Gewald-Synthese ist eine robuste und effiziente Methode zur Herstellung von 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carbonitril. Das stöchiometrische Verfahren mit Morpholin liefert hohe Ausbeuten, während neuere katalytische Ansätze mit Piperidiniumborat eine vielversprechende Alternative mit hoher Effizienz darstellen. Die hier vorgestellten Protokolle und Daten bieten eine solide Grundlage für Forscher, die dieses wertvolle heterocyclische Gerüst für Anwendungen in der Arzneimittelentwicklung und darüber hinaus synthetisieren und nutzen möchten.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair [ouci.dntb.gov.ua]
- 5. mdpi.org [mdpi.org]
- 6. mdpi.com [mdpi.com]
One-Pot Synthesis of Polysubstituted 2-Aminothiophenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of polysubstituted 2-aminothiophenes, a critical scaffold in medicinal chemistry and materials science.[1][2][3] These compounds are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4][5] The methodologies presented herein focus on efficient, one-pot procedures, with an emphasis on green and sustainable chemistry principles.[1][2]
Introduction
The 2-aminothiophene core is a privileged structure in drug discovery, found in numerous approved drugs and clinical candidates.[5][6] The most prominent and versatile method for its synthesis is the Gewald three-component reaction, which involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][8][9] This one-pot multicomponent reaction offers a high degree of atom economy and allows for the rapid assembly of complex molecular architectures from simple starting materials.[1][10]
Recent advancements have focused on improving the efficiency and environmental footprint of the Gewald reaction and developing novel one-pot syntheses. These include the use of microwave irradiation, ultrasound assistance, novel catalysts, and green reaction media.[1][2][11][12]
Reaction Principle: The Gewald Three-Component Reaction
The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[6][8] This is followed by the Michael addition of sulfur to the double bond, and subsequent tautomerization and cyclization via intramolecular attack of the sulfur anion onto the nitrile group, which upon tautomerization yields the final 2-aminothiophene product.[6][8]
// Nodes Reactants [label="Carbonyl Compound\n+ Active Methylene Nitrile\n+ Sulfur (S8)", shape=oval, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Knoevenagel [label="Knoevenagel\nCondensation", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="α,β-Unsaturated Nitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; Michael [label="Michael Addition\nof Sulfur", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="Thiolate Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization & Tautomerization", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Polysubstituted\n2-Aminothiophene", shape=oval, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Knoevenagel [label=""]; Base -> Knoevenagel [label="Catalyst"]; Knoevenagel -> Intermediate1; Intermediate1 -> Michael; Michael -> Intermediate2; Intermediate2 -> Cyclization; Cyclization -> Product; } caption: "Proposed mechanism of the Gewald reaction."
Data Presentation: Comparison of One-Pot Synthesis Protocols
The following tables summarize quantitative data for various one-pot synthesis methodologies for 2-aminothiophenes, allowing for easy comparison of reaction conditions and yields.
Table 1: Catalyst and Solvent Effects in Gewald-Type Reactions
| Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-Proline (10 mol%) | - | DMF | 60 | - | up to 84 | [7] |
| Nano-ZnO (2.5 mol%) | - | - | 100 | 6 h | 37-86 | [1] |
| NaAlO2 | - | Ethanol | Reflux | 10 h | 26-94 | [1] |
| ZnO/nanoclinoptilolite | - | - | 100 | 4 h | 30-76 | [1] |
| MgO-CeO2 nanocomposite | - | - | - | - | - | [1] |
| Piperidinium borate (20 mol%) | - | - | - | - | Excellent | [6] |
| CaO | - | Ethanol | Reflux | 1-1.5 h | Moderate to Good | |
| None (Catalyst-free) | Triethylamine | Water | Room Temp. | - | 75-98 | [1] |
| None (Catalyst-free) | Sodium Polysulfide | Water | 70 | 0.5-1 h | 42-90 | [1][13] |
Table 2: Influence of Energy Source on Reaction Efficiency
| Energy Source | Conditions | Time | Yield (%) | Reference |
| Conventional Heating | Reflux in ethanol | 50-85 min | - | [1] |
| Microwave Irradiation | 50°C in DMF | 30 min | 57-95 | [11] |
| Microwave Irradiation | 70°C in ethanol | 20 min | Good | [14] |
| Microwave Irradiation | 120°C in ethanol | 46 min | - | [8] |
| Ultrasound | 40 kHz, 300 W, 70°C in water | 0.5-1 h | 42-90 | [1][13] |
| Ultrasound | Room Temp. in PEG-600 | 10-50 min | 29-98 | [1] |
| Ball-milling | 750 rpm, solvent-free | 30 min | up to 97 | [15] |
Experimental Protocols
The following are detailed methodologies for key one-pot syntheses of polysubstituted 2-aminothiophenes.
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// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Monitoring -> Reaction [label="Incomplete"]; Workup -> Purification; Purification -> Characterization; Characterization -> End; } caption: "General experimental workflow."
Protocol 1: L-Proline Catalyzed Gewald Reaction[7]
This protocol describes an efficient and environmentally friendly method using a green and cost-effective organocatalyst.[7]
-
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Malononitrile or ethyl cyanoacetate (1.1 mmol)
-
Elemental sulfur (1.2 mmol)
-
L-proline (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
-
Procedure:
-
To a round-bottom flask, add the ketone or aldehyde, active methylene nitrile, elemental sulfur, and L-proline.
-
Add DMF and stir the mixture at 60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2-aminothiophene derivative.
-
Protocol 2: Microwave-Assisted Gewald Reaction[8][11]
This method significantly reduces reaction times and can improve yields compared to conventional heating.[8][14]
-
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., morpholine or piperidine) (1.0 mmol)
-
Solvent (e.g., ethanol or DMF) (3 mL)
-
-
Procedure:
-
In a 5 mL microwave reaction vial, combine the aldehyde or ketone, active methylene nitrile, elemental sulfur, and the chosen base.[8]
-
Add the appropriate solvent.[8]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[8]
-
Monitor the reaction by TLC if possible.
-
After completion, allow the vial to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[8]
-
Protocol 3: Ultrasound-Assisted Catalyst-Free Synthesis in Water[1][14]
This protocol highlights a green chemistry approach by utilizing water as the solvent and avoiding a catalyst.[1][13]
-
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Sodium polysulfide (prepared from elemental sulfur and sodium sulfide)
-
Water
-
-
Procedure:
-
In a suitable vessel, dissolve sodium polysulfide in water.
-
Add the ketone or aldehyde and malononitrile to the aqueous solution.
-
Place the vessel in an ultrasonic bath (e.g., 40 kHz, 300 W) and sonicate at 70°C for 0.5-1 hour.[1][13]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the purified 2-aminothiophene.[1][13]
-
Logical Relationships in One-Pot Synthesis
The success of a one-pot synthesis of polysubstituted 2-aminothiophenes depends on the careful selection and interplay of various components and conditions.
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Conclusion
The one-pot synthesis of polysubstituted 2-aminothiophenes, particularly through the Gewald reaction and its modern variations, offers a powerful and efficient strategy for accessing these valuable heterocyclic compounds. By carefully selecting the appropriate catalyst, solvent, and energy source, researchers can optimize reaction conditions to achieve high yields in short reaction times, often under environmentally benign conditions. The protocols and data presented in these application notes provide a comprehensive guide for scientists and professionals in the field of drug development and materials science to facilitate their research and development efforts.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. [PDF] A facile and practical one-pot synthesis of multisubstituted 2-aminothiophenes via imidazole-catalyzed Gewald reaction | Semantic Scholar [semanticscholar.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 15. sciforum.net [sciforum.net]
Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the microwave-assisted synthesis of 2-aminothiophene derivatives, a class of heterocyclic compounds with significant applications in drug discovery and medicinal chemistry.[1][2][3] The use of microwave irradiation offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often cleaner reaction profiles.[1][4]
The primary synthetic route highlighted is the Gewald reaction, a versatile multi-component condensation that allows for the facile creation of diverse polysubstituted 2-aminothiophenes.[4][5] These derivatives are recognized as "privileged structures" in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[3][6][7][8][9]
Reaction Principle: The Gewald Three-Component Reaction
The microwave-assisted synthesis of 2-aminothiophene derivatives is most commonly achieved through the Gewald three-component reaction. This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[4][5][10]
The generally accepted mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[4][5] This is followed by the addition of sulfur and subsequent cyclization to afford the final 2-aminothiophene product.[4][5] Microwave irradiation has been demonstrated to significantly accelerate this reaction sequence.[1][4]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophene derivatives, showcasing the efficiency and versatility of this methodology.
Table 1: Synthesis of 2-Aminothiophene Derivatives using Butyraldehyde and Methyl Cyanoacetate [1]
| Entry | Base | Solvent | Time (min) | Yield (%) |
| 1 | K2CO3 | DMF | 30 | 65 |
| 2 | Cs2CO3 | DMF | 30 | 72 |
| 3 | NaOH | DMF | 30 | 58 |
| 4 | Et3N | DMF | 30 | 85 |
| 5 | DIEA | DMF | 30 | 82 |
| 6 | DBU | DMF | 30 | 75 |
| 7 | Piperidine | DMF | 30 | 91 |
| 8 | Pyrrolidine | DMF | 30 | 95 |
| 9 | KOtBu | DMF | 30 | 68 |
| 10 | NaOtBu | DMF | 30 | 62 |
Table 2: Synthesis of Various 2-Aminothiophene Derivatives [1]
| Product | R1 | R2 | R3 | Time (min) | Yield (%) |
| 3a | Et | H | CO2Me | 30 | 95 |
| 3b | n-Pr | H | CO2Me | 30 | 92 |
| 3c | i-Pr | H | CO2Me | 30 | 89 |
| 3d | Ph | H | CO2Me | 30 | 85 |
| 3e | 4-Me-Ph | H | CO2Me | 30 | 88 |
| 3f | 4-F-Ph | H | CO2Me | 30 | 86 |
| 3g | 4-Cl-Ph | H | CO2Me | 30 | 87 |
| 3h | 4-Br-Ph | H | CO2Me | 30 | 85 |
| 3i | 3-NO2-Ph | H | CO2Me | 30 | 78 |
| 3j | 4-NO2-Ph | H | CO2Me | 30 | 75 |
| 3k | Et | H | CN | 30 | 91 |
| 3l | n-Pr | H | CN | 30 | 88 |
| 3m | i-Pr | H | CN | 30 | 85 |
| 3n | Ph | H | CN | 30 | 82 |
| 3o | 4-Me-Ph | H | CN | 30 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Gewald Synthesis [4]
-
To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (e.g., morpholine or triethylamine, 1.0 mmol).
-
Add the appropriate solvent (e.g., ethanol or DMF, 3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Protocol 2: Microwave-Assisted Synthesis of Ethyl-5-amino-4-cyano-3-methylthiophene-2-carboxylate [10]
-
In a 250 mL round bottom flask, combine ethyl cyanoacetate (0.1 mol), glutaraldehyde (0.1 mol), and elemental sulfur (0.05 mol).
-
Add ethanol (15 mL) and DMF (0.1 mol) to the mixture.
-
Place the flask in a microwave oven and irradiate while maintaining a temperature of 70°C.
-
Add triethylamine (0.01 mol) in two portions with stirring over the course of 1 hour.
-
Upon completion, as monitored by TLC, work up the reaction mixture with a methanol and water mixture.
-
A precipitate will form. Filter the solid and allow it to dry to obtain the product.
Mandatory Visualizations
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ijert.org [ijert.org]
Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The primary synthetic route discussed involves the cyclization of polysubstituted 2-aminothiophenes, which are readily accessible through the versatile Gewald reaction.
Introduction
Thieno[2,3-d]pyrimidines are bicyclic heteroaromatic compounds that are isosteres of purines. This structural similarity allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The synthesis of these compounds is a key area of research in drug discovery and development. A common and efficient strategy for their preparation begins with the construction of a substituted 2-aminothiophene ring, followed by the annulation of the pyrimidine ring.
The Gewald reaction is a cornerstone for the synthesis of the 2-aminothiophene precursors.[3][4][5][6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[4][7] The resulting 2-aminothiophene, substituted at the 3-position with a cyano or ester group, is an ideal starting material for the subsequent cyclization to form the thieno[2,3-d]pyrimidine scaffold.
Synthetic Strategies
The conversion of 2-aminothiophenes to thieno[2,3-d]pyrimidines can be achieved through various cyclization strategies, primarily depending on the nature of the substituent at the 3-position of the thiophene ring.
-
From 2-Amino-3-cyanothiophenes: These compounds are readily cyclized using one-carbon synthons like formamide, formic acid, or urea.[8] Heating the 2-amino-3-cyanothiophene with formamide is a widely used method to produce thieno[2,3-d]pyrimidin-4-amines.
-
From 2-Amino-3-alkoxycarbonylthiophenes: When the 3-position is an ester group, cyclization with reagents such as formamide or isothiocyanates leads to the formation of thieno[2,3-d]pyrimidin-4(3H)-ones or their thio-analogs.[9]
-
One-Pot Syntheses: Several methods have been developed to synthesize thieno[2,3-d]pyrimidines in a one-pot fashion, starting directly from the Gewald reaction components and a cyclizing agent.[10][11] This approach offers increased efficiency by reducing the number of isolation and purification steps.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for both the Gewald reaction and the subsequent cyclization step.[12][13]
Data Presentation
The following table summarizes quantitative data for various synthetic methods for preparing thieno[2,3-d]pyrimidines from 2-aminothiophenes, providing a comparative overview of reaction conditions and yields.
| Starting Material | Cyclizing Reagent | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-cyanothiophene derivative | Formamide | - | - | 160-200 | Several | Not specified | [8] |
| 2-Amino-3-cyanothiophene derivative | Urea | - | - | 160-200 | Several | Not specified | [8] |
| 2-Amino-3-cyanothiophene derivative | Formamidine acetate | Not specified | Not specified | Not specified | Not specified | Not specified | [12] |
| 2-Amino-3-ethoxycarbonylthiophene derivative | Formamide | - | - | Reflux | Not specified | 92 | [1] |
| 2-Amino-3-cyanothiophene derivative | Benzoylisothiocyanate | Acetone | - | Reflux | 3 | Not specified | [14] |
| Cyclohexanone, Malononitrile, Sulfur | Formamide | DMF | Morpholine | 150 | 2 | 60-65 | [12] |
| Ethyl acetoacetate, Cyanoacetamide, Sulfur | Various aldehydes | DMF | Conc. HCl | Not specified | Not specified | Not specified | [10] |
| 2-Amino-3-carboxamide derivative | Formic acid | - | Sulfuric acid | Microwave | Not specified | Not specified | [13] |
Experimental Protocols
Herein, we provide detailed experimental protocols for key steps in the synthesis of thieno[2,3-d]pyrimidines.
Protocol 1: Gewald Synthesis of 2-Amino-3-cyanothiophenes
This protocol describes a general procedure for the synthesis of 2-aminothiophene precursors via the Gewald reaction.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Malononitrile or ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Ethanol
-
Base (e.g., triethylamine, morpholine, or piperidine) (catalytic amount)
-
Ice-water bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone or aldehyde (1.0 eq) and the active methylene nitrile (1.0 eq) in ethanol.
-
To this solution, add elemental sulfur (1.1 eq) and a catalytic amount of the base.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 5 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminothiophene derivative.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones from 2-Amino-3-ethoxycarbonylthiophenes
This protocol details the cyclization of a 2-amino-3-ethoxycarbonylthiophene with formamide to yield a thieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
2-Amino-3-ethoxycarbonylthiophene derivative (1.0 eq)
-
Formamide (excess)
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
Procedure:
-
Place the 2-amino-3-ethoxycarbonylthiophene derivative (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide to the flask.
-
Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF).[1]
Protocol 3: Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
This protocol outlines a rapid, microwave-assisted synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one from a 2-aminothiophene-3-carboxamide.
Materials:
-
2-Amino-3-carboxamidothiophene derivative (1.0 eq)
-
Formic acid (excess)
-
Sulfuric acid (catalytic amount)
-
Microwave-safe reaction vessel
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-amino-3-carboxamidothiophene derivative (1.0 eq) with an excess of formic acid.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (typically a few minutes).[12]
-
After the irradiation is complete, cool the vessel to room temperature.
-
Carefully pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water until neutral, and dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one.
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows.
Caption: General reaction scheme for the synthesis of thieno[2,3-d]pyrimidines.
Caption: A typical experimental workflow for the synthesis of thieno[2,3-d]pyrimidines.
References
- 1. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines [mdpi.com]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Aminothiophenes as Versatile Synthons for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-aminothiophenes as key building blocks for the construction of a diverse range of biologically relevant heterocyclic compounds. Detailed experimental protocols for the synthesis of various fused thiophene systems are provided, along with quantitative data and mechanistic insights to guide researchers in medicinal chemistry and drug discovery.
Introduction
2-Aminothiophenes are privileged scaffolds in medicinal chemistry, serving as versatile starting materials for the synthesis of a wide array of heterocyclic systems.[1][2] Their inherent structural features and reactivity allow for the construction of fused ring systems such as thieno[2,3-b]pyridines, thieno[2,3-d]pyrimidines, and thienodiazepines, many of which exhibit significant pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[3][4][5] The most common and efficient method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent reaction that offers a high degree of molecular diversity.[6][7]
I. Synthesis of 2-Aminothiophene Building Blocks via the Gewald Reaction
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[8][9]
Workflow for the Gewald Reaction:
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Experimental Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol provides a typical example of the Gewald reaction.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).
-
Stir the mixture and add morpholine (0.1 mol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield the desired product.[1]
Quantitative Data for Gewald Reaction:
| Ketone/Aldehyde | Active Methylene Nitrile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 2 | 85 | [1] |
| Acetone | Malononitrile | Triethylamine | Ethanol | 3 | 78 | [10] |
| Cyclopentanone | Malononitrile | Piperidine | Methanol | 1.5 | 92 | [11] |
| 4-Methylcyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 2.5 | 82 | [8] |
II. Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of compounds known for their wide range of biological activities, including anticancer and kinase inhibitory effects.[3][7] They are commonly synthesized from 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylates.
Synthetic Pathways to Thieno[2,3-d]pyrimidines:
Caption: Common synthetic routes to thieno[2,3-d]pyrimidine derivatives.
Experimental Protocol 2: Synthesis of 4-Aminothieno[2,3-d]pyrimidine from 2-Aminothiophene-3-carbonitrile (Microwave-Assisted)
Microwave-assisted synthesis often leads to higher yields and significantly reduced reaction times.[4]
Materials:
-
2-Aminothiophene-3-carbonitrile derivative
-
Formamide
-
Microwave reactor
Procedure:
-
Place a mixture of the 2-aminothiophene-3-carbonitrile (1 equivalent) and an excess of formamide in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at a specified power (e.g., 150 W) and temperature (e.g., 180 °C) for a short duration (e.g., 10-20 minutes).
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting solid is collected by filtration, washed with water, and purified by recrystallization.
Quantitative Data for Thieno[2,3-d]pyrimidine Synthesis:
| 2-Aminothiophene Derivative | Reagent | Method | Time | Yield (%) | Reference |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Formamide | Conventional Heating (180 °C) | 4 h | 75 | [1] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide | Microwave (180 °C) | 15 min | 92 | [4] |
| 2-Amino-4-phenylthiophene-3-carbonitrile | Urea | Conventional Heating (190 °C) | 3 h | 88 | [3] |
III. Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with diverse biological activities, including potent anti-proliferative effects against cancer cell lines.[5][6] A common synthetic route is the Friedländer annulation, which involves the reaction of a 2-aminothiophene with a 1,3-dicarbonyl compound.
Friedländer Annulation for Thieno[2,3-b]pyridine Synthesis:
Caption: Schematic of the Friedländer annulation for thieno[2,3-b]pyridine synthesis.
Experimental Protocol 3: Synthesis of a Substituted Thieno[2,3-b]pyridine via Friedländer Annulation
Materials:
-
2-Amino-3-cyanothiophene derivative
-
1,3-Diketone (e.g., acetylacetone)
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of the 2-amino-3-cyanothiophene (10 mmol) in ethanol (30 mL), add the 1,3-diketone (12 mmol) and a catalytic amount of piperidine (3-4 drops).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thieno[2,3-b]pyridine.
Quantitative Data for Thieno[2,3-b]pyridine Synthesis:
| 2-Aminothiophene Derivative | 1,3-Dicarbonyl Compound | Catalyst | Time (h) | Yield (%) | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Acetylacetone | Piperidine | 6 | 85 | [12] |
| 2-Amino-4-methyl-5-acetylthiophene-3-carbonitrile | Ethyl acetoacetate | Pyrrolidine | 8 | 78 | [13] |
| 2-Amino-4-phenylthiophene-3-carbonitrile | Dibenzoylmethane | NaOH | 10 | 72 | [12] |
IV. Other Fused Heterocyclic Systems
The reactivity of 2-aminothiophenes extends to the synthesis of other fused systems, such as thienopyridazines and thienodiazepines, further highlighting their importance as versatile synthons.
Synthesis of Thienopyridazines
Thienopyridazines can be synthesized from 2-aminothiophene-3-carbohydrazide derivatives through cyclization with appropriate reagents.
Synthesis of Thieno[2,3-e][1][4]diazepines
These seven-membered ring systems can be prepared from 2-aminothiophenes through multi-step synthetic sequences.[14]
Applications in Drug Discovery and Medicinal Chemistry
The heterocyclic compounds derived from 2-aminothiophenes are of significant interest in drug discovery due to their diverse pharmacological profiles.
-
Anticancer Activity: Many thieno[2,3-d]pyrimidine and thieno[2,3-b]pyridine derivatives have demonstrated potent anticancer activity by targeting various kinases and other cellular pathways.[7][9] For example, certain thieno[2,3-d]pyrimidine derivatives are potent inhibitors of VEGFR-2 kinase, a key player in tumor angiogenesis.[7]
-
Kinase Inhibitors: The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore for the development of kinase inhibitors, including those targeting EGFR, PI3K, and other cancer-related kinases.[2][3]
-
Anti-inflammatory and Other Activities: Various other biological activities, including anti-inflammatory, antimicrobial, and antiviral properties, have been reported for compounds derived from 2-aminothiophenes.[15][16]
Signaling Pathway Inhibition by Thienopyrimidine Derivatives:
Caption: Inhibition of receptor tyrosine kinase signaling by thienopyrimidine derivatives.
Conclusion
2-Aminothiophenes are invaluable synthons in heterocyclic chemistry, providing access to a rich diversity of fused ring systems with significant potential in drug discovery. The protocols and data presented herein offer a practical guide for researchers to explore the synthesis and application of these important molecular scaffolds. The versatility of the Gewald reaction and subsequent cyclization strategies allows for the generation of large compound libraries for biological screening and the development of novel therapeutic agents.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. sciforum.net [sciforum.net]
Application Notes and Protocols: Anticancer Activity of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer activities of various 2-aminothiophene derivatives against specific cancer cell lines. This document includes a summary of their cytotoxic effects, detailed experimental protocols for assessing their activity, and a description of their mechanisms of action, including their impact on key signaling pathways.
Data Presentation: Cytotoxicity of 2-Aminothiophene Derivatives
The following tables summarize the in vitro anticancer activity of selected 2-aminothiophene derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1312 | SGC-7901 | Gastric Cancer | 0.34 | [1] |
| HT-29 | Colorectal Cancer | 0.36 | [1] | |
| EC-9706 | Esophageal Cancer | 3.17 | [1] | |
| BZ02 (2-iodobenzamide derivative) | A549 | Non-small Cell Lung Cancer | 6.10 | [2] |
| TP 5 | HepG2 | Hepatocellular Carcinoma | Not specified, but showed high activity | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified, but showed high activity | [3] | |
| 6CN14 | HeLa | Cervical Adenocarcinoma | Potent activity reported | [4] |
| PANC-1 | Pancreatic Adenocarcinoma | Potent activity reported | [4] | |
| 7CN09 | HeLa | Cervical Adenocarcinoma | Potent activity reported | [4] |
| PANC-1 | Pancreatic Adenocarcinoma | Potent activity reported | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific 2-aminothiophene derivatives and cell lines.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of 2-aminothiophene derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, PANC-1, HepG2, SMMC-7721, HCT-116, MCF-7, HT-29)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
2-Aminothiophene derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiophene derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of 2-aminothiophene derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with 2-aminothiophene derivatives
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with the desired concentrations of the 2-aminothiophene derivative for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and centrifuge. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis induced by 2-aminothiophene derivatives.
Materials:
-
Cancer cells treated with 2-aminothiophene derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the 2-aminothiophene derivative at the desired concentration and for the appropriate time to induce apoptosis. Harvest the cells as described for the cell cycle analysis.
-
Staining: Wash the cells with PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. This allows for the differentiation between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Mechanism of Action and Signaling Pathways
2-Aminothiophene derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of the Wnt/β-catenin signaling pathway, and inhibition of protein kinases.
Inhibition of Tubulin Polymerization
Several 2-aminothiophene derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of microtubules.[2][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
Wnt/β-catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and is often dysregulated in cancer. Some thiophene derivatives have been shown to inhibit this pathway, leading to a decrease in the proliferation of cancer cells.[1]
Kinase Inhibition
2-Aminothiophene derivatives can also function as kinase inhibitors, targeting key enzymes in signaling pathways that are critical for cancer cell growth and survival. For example, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.
Experimental Workflow Overview
The following diagram outlines the general workflow for the evaluation of the anticancer activity of 2-aminothiophene derivatives.
References
- 1. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization [sfera.unife.it]
Anticonvulsant Properties of Fused Thiophene Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anticonvulsant properties of fused thiophene systems, with a focus on thieno[2,3-b]pyridines and related scaffolds. It includes a summary of their efficacy in preclinical models, detailed protocols for key screening assays, and an exploration of the underlying signaling pathways.
Introduction to Fused Thiophene Systems in Epilepsy Research
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients suffer from drug-resistant epilepsy, highlighting the urgent need for novel therapeutic agents. Fused thiophene systems have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant anticonvulsant potential.
The thiophene ring is a key structural component in several clinically used drugs and is considered a privileged scaffold in medicinal chemistry.[1] When fused with other heterocyclic rings, such as pyridine, it forms rigid structures like thieno[2,3-b]pyridine, which can interact with various biological targets implicated in seizure generation and propagation. Research has shown that derivatives of these fused systems can modulate neuronal excitability through various mechanisms, including interaction with adenosine receptors and voltage-gated ion channels.[2][3]
Preclinical Anticonvulsant Activity
Several studies have demonstrated the anticonvulsant efficacy of fused thiophene derivatives in well-established animal models of epilepsy, such as the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which is predictive of efficacy against absence seizures.[3][4] The 6 Hz psychomotor seizure model is also used to identify compounds effective against drug-resistant focal seizures.[3][4]
The following tables summarize the quantitative anticonvulsant activity of representative fused thiophene derivatives from published literature.
| Compound ID | Fused Thiophene Scaffold | Animal Model | ED₅₀ (mg/kg) | Reference Compound | ED₅₀ (mg/kg) | Reference |
| Compound 4 | 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione | MES (mice) | 62.14 | Valproic Acid (VPA) | 252.7 | [4] |
| 6 Hz (mice) | 75.59 | Valproic Acid (VPA) | 130.6 | [4] | ||
| Ethosuximide (ETX) | 221.7 | [4] | ||||
| Compound 33 | 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | MES (mice) | 27.4 | - | - | [3] |
| 6 Hz (32 mA, mice) | 30.8 | - | - | [3] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Potential Mechanisms of Action
The anticonvulsant effects of fused thiophene derivatives are believed to be mediated through multiple signaling pathways that regulate neuronal excitability. Key targets include:
-
Adenosine A₁ Receptors: Activation of presynaptic A₁ receptors inhibits the release of excitatory neurotransmitters like glutamate, while postsynaptic activation leads to hyperpolarization by opening potassium channels.[2][4] Thieno[2,3-b]pyridine derivatives have been investigated as non-nucleoside A₁ receptor agonists.[2]
-
Voltage-Gated Sodium Channels (VGSCs): Many anticonvulsants exert their effects by blocking VGSCs, thereby reducing the repetitive firing of neurons.[5] The activity of some thiophene-containing compounds suggests a potential interaction with these channels.[3]
-
GABAergic System: Enhancement of GABAergic inhibition is a cornerstone of epilepsy treatment. Pentylenetetrazol, used in the scPTZ test, is a non-competitive antagonist of the GABAA receptor.[6] Compounds active in this model may directly or indirectly enhance GABAergic transmission.
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by fused thiophene anticonvulsants.
References
- 1. benchchem.com [benchchem.com]
- 2. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 6. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminothiophenes in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the design and synthesis of a wide array of biologically active compounds.[1][2] Its inherent drug-like properties, synthetic accessibility, and ability to act as a bioisosteric replacement for a phenyl ring have made it a focal point for researchers in drug discovery.[1] This document provides a comprehensive overview of 2-aminothiophene derivatives, detailing their synthesis, summarizing their diverse pharmacological activities with quantitative data, outlining key experimental protocols, and visualizing their mechanisms of action.
Significance in Drug Discovery and Key Therapeutic Areas
2-Aminothiophene derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.[2][3]
-
Anticancer Agents: A significant area of investigation for 2-aminothiophene derivatives is in oncology. These compounds have been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines.[4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as protein kinases (e.g., VEGFR-2, BCR-ABL), and the induction of apoptosis.[5][6]
-
Antimicrobial Agents: The 2-aminothiophene core is present in numerous compounds with broad-spectrum activity against various bacterial and fungal pathogens.[7]
-
Anti-inflammatory Agents: Certain 2-aminothiophene derivatives have shown potent anti-inflammatory properties. One notable mechanism is the activation of the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation.[8][9]
-
Kinase Inhibitors: The structural features of 2-aminothiophenes make them ideal scaffolds for the design of kinase inhibitors. They can be readily functionalized to interact with the ATP-binding pocket of various kinases, leading to the modulation of their activity.[10]
II. Data Presentation: Biological Activities of 2-Aminothiophene Derivatives
The following tables summarize the quantitative biological data for representative 2-aminothiophene derivatives from the cited literature.
Table 1: Anticancer Activity of 2-Aminothiophene Derivatives
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference(s) |
| Thienopyrimidine Series (3b) | HepG2 (Liver) | 3.105 ± 0.14 | VEGFR-2/AKT Dual Inhibitor | [11] |
| PC-3 (Prostate) | 2.15 ± 0.12 | [11] | ||
| Thienopyrimidine Series (4c) | HepG2 (Liver) | IC50 = 0.075 (VEGFR-2) | VEGFR-2/AKT Dual Inhibitor | [11] |
| IC50 = 4.60 (AKT) | [11] | |||
| Nicotinamide-based Derivative (6) | HCT-116 (Colon) | 9.3 ± 0.02 | VEGFR-2 Inhibitor | [12] |
| HepG-2 (Liver) | 7.8 ± 0.025 | [12] | ||
| VEGFR-2 Enzyme | 0.06083 | [12] | ||
| Piperazinylquinoxaline Derivative (11) | A549 (Lung) | 10.61 | VEGFR-2 Inhibitor | [13] |
| HepG-2 (Liver) | 9.52 | [13] | ||
| Caco-2 (Colon) | 12.45 | [13] | ||
| MDA-MB-231 (Breast) | 11.52 | [13] | ||
| VEGFR-2 Enzyme | 0.192 | [13] | ||
| Thiazole Derivative (4d) | MDA-MB-231 (Breast) | 1.21 | VEGFR-2 Inhibitor | [14] |
| 2-Acylaminothiophene-3-carboxamide | Wild-type ABL Kinase | Low µM | BCR-ABL Kinase Inhibitor | [6] |
| T315I mutant ABL Kinase | Low µM | [6] | ||
| 2-Aminothiophene-3-carboxylic acid ester (3) | Prostate Cancer Cells | High nM | Induction of Apoptosis | [15] |
Table 2: Antimicrobial Activity of 2-Aminothiophene Derivatives
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference(s) |
| Thiophene Derivatives (4, 5, 9) | Escherichia coli | 10-20 | [11] |
| Staphylococcus aureus | 10-20 | [11] | |
| Thiophene Derivatives (5-7, 8-12) | Aspergillus niger | 10-20 | [11] |
| Candida albicans | 10-20 | [11] | |
| Thiophene Derivative (1) | Acinetobacter baumannii | 16-64 | [9] |
| Escherichia coli | 16-64 | [9] |
III. Experimental Protocols
A. Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that is widely used for the synthesis of polysubstituted 2-aminothiophenes.[16][17] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[18]
Materials:
-
Ketone or aldehyde (e.g., cyclohexanone)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
Base catalyst (e.g., morpholine, piperidine, or triethylamine)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
In a round-bottom flask, combine the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in the chosen solvent.
-
Stir the mixture at room temperature.
-
Add the basic catalyst (0.1-1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-aminothiophene derivative.
B. In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay used for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-Aminothiophene test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiophene test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
C. In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
2-Aminothiophene test compound
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a 0.5 McFarland standard
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the 2-aminothiophene test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[19] Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37 °C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
D. In Vitro Kinase Inhibition Assay
This protocol describes a general luminescence-based kinase assay to determine the IC50 of a 2-aminothiophene derivative against a specific kinase.[21]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
2-Aminothiophene test compound
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 2-aminothiophene test compound in DMSO.
-
Kinase Reaction: In a well of the microplate, add the test compound, the kinase, and the kinase substrate in the kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
IV. Mandatory Visualizations
Caption: A general workflow for the discovery of 2-aminothiophene-based drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 12. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 16. Gewald Reaction [organic-chemistry.org]
- 17. quod.lib.umich.edu [quod.lib.umich.edu]
- 18. Gewald reaction - Wikipedia [en.wikipedia.org]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile as a key starting material for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. Detailed protocols for key transformations and tabulated biological data are presented to facilitate its application in drug discovery and development.
Overview of Synthetic Applications
This compound is a highly functionalized and versatile scaffold in organic synthesis. Its unique structure, featuring an o-amino-nitrile moiety on a thiophene ring, makes it an excellent precursor for the construction of various fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These derivatives have garnered considerable attention due to their wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3]
The primary synthetic transformations involving this building block include:
-
Gewald Reaction: The synthesis of the parent compound itself is a classic example of the Gewald reaction.[4]
-
Thieno[2,3-d]pyrimidine formation: Cyclization reactions with various one-carbon and three-atom synthons to construct the pyrimidine ring.
-
N-Acylation and subsequent cyclizations: Modification of the amino group to introduce further diversity and enable intramolecular cyclization reactions.[1][5]
-
Reactions with isothiocyanates: Leading to the formation of thiourea derivatives which are key intermediates for pyrimidine synthesis.[1][5][6]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound via the Gewald reaction.
Reaction Scheme:
Caption: Synthesis of the title compound via the Gewald reaction.
Materials:
-
Cyclopentanone
-
Malononitrile
-
Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a mixture of cyclopentanone (50 mmol), malononitrile (3.3 g, 50 mmol), and sulfur (1.6 g, 50 mmol) in ethanol (75 mL) at 30 °C, slowly add morpholine (5 mL, 60 mmol).
-
Stir the mixture at this temperature for 8 hours.
-
After completion of the reaction (monitored by TLC), filter the reaction mixture.
-
Pour the resulting filtrate into cold water and allow it to stand for 1 hour.
-
Filter the precipitate, wash with cold aqueous ethanol (50%), and recrystallize from ethanol to obtain the desired product.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
This protocol outlines a general method for the synthesis of thieno[2,3-d]pyrimidine derivatives from this compound.
Reaction Scheme:
Caption: General scheme for thieno[2,3-d]pyrimidine synthesis.
Protocol Example: Reaction with Formamide
-
A mixture of this compound and an excess of formamide is heated at reflux for several hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Protocol Example: Reaction with Phenyl isothiocyanate and subsequent cyclization [5]
-
To a solution of this compound in a suitable solvent (e.g., dioxane), add an equimolar amount of phenyl isothiocyanate and a catalytic amount of triethylamine.
-
Reflux the mixture for a specified time to form the corresponding thiourea derivative.
-
To the thiourea derivative, add a cyclizing agent (e.g., ethyl acetoacetate) and continue refluxing.
-
After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected and recrystallized.
N-Acylation of this compound[1][5]
Reaction Scheme:
Caption: N-Acylation of the starting aminothiophene.
Procedure:
-
A solution of this compound in acetic anhydride is heated under reflux for a designated period.[5]
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After the reaction is complete, the mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.
-
The resulting solid is then triturated with a suitable solvent (e.g., diethyl ether) and filtered to yield the N-acetylated product.
Biological Activity Data
Derivatives of this compound have shown promising activity in several therapeutic areas. The following tables summarize some of the reported quantitative data.
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Fluorinated thieno[2,3-d]pyrimidine | MCF-7 | 1.44 | [4] |
| Fluorinated thieno[2,3-d]pyrimidine | HepG2 | 1.47 | [4] |
| Thieno[2,3-d]pyrimidine derivative | HCT-116 | 2.80 | [7] |
| Thieno[2,3-d]pyrimidine derivative | HepG2 | 4.10 | [7] |
| Thieno[2,3-d]pyrimidine-sulfadrug conjugate | MCF-7 | 22.12 | [8] |
| Thieno[2,3-d]pyrimidine-sulfadrug conjugate | MCF-7 | 22.52 | [8] |
Anticonvulsant Activity
A study on various heterocyclic compounds synthesized from this compound reported their anticonvulsant effects. The data is presented as the percentage of protection against pentylenetetrazole (PTZ)-induced seizures in mice.
| Compound | Dose (mg/kg) | Protection (%) |
| Derivative 6a | 100 | 80 |
| Derivative 8 | 100 | 70 |
| Derivative 14a | 100 | 60 |
| Derivative 17a | 100 | 50 |
Data extracted from El-Sharkawy et al. (2012).
Signaling Pathways and Mechanisms of Action
The diverse biological activities of derivatives from this building block are attributed to their interaction with various cellular targets and signaling pathways.
Anticancer Mechanisms
Several mechanisms have been proposed for the anticancer effects of thieno[2,3-d]pyrimidines.
A. Kinase Inhibition: Many thieno[2,3-d]pyrimidines act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1] This includes inhibition of tyrosine kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key player in tumor angiogenesis.[7]
Caption: Inhibition of VEGFR-2 signaling by thieno[2,3-d]pyrimidines.
B. Microtubule Targeting: Some thiophene derivatives have been shown to interfere with microtubule dynamics, a validated target for cancer therapy. They can either stabilize or destabilize microtubules, leading to cell cycle arrest and apoptosis.
Caption: Disruption of microtubule dynamics by thiophene derivatives.
Anti-inflammatory Mechanism: Keap1-Nrf2 Pathway
Certain 2-aminothiophene derivatives have been identified as activators of the Nrf2 pathway, a key regulator of the cellular antioxidant response. They function by inhibiting the interaction between Keap1 and Nrf2, leading to the upregulation of antioxidant genes and a reduction in inflammation.
Caption: Activation of the Nrf2 pathway by 2-aminothiophene derivatives.
Conclusion
This compound is a valuable and readily accessible building block for the synthesis of a wide array of biologically active heterocyclic compounds. The straightforward protocols for its derivatization, coupled with the significant therapeutic potential of the resulting products, make it a highly attractive starting material for medicinal chemistry and drug discovery programs. The information provided in these notes serves as a practical guide for researchers to explore the full potential of this versatile scaffold.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives [finechemicals.com.cn]
- 5. journalirjpac.com [journalirjpac.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Development of Kinase Inhibitors from 2-Aminothiophene Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of kinase inhibitors derived from 2-aminothiophene scaffolds. It covers synthetic methodologies, key biological assays for activity assessment, and an overview of the relevant signaling pathways.
Introduction
The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The structural features of 2-aminothiophene derivatives, particularly when fused to form thieno[2,3-d]pyrimidines, mimic the purine core of ATP, enabling them to competitively bind to the ATP-binding site of various kinases.[3] This competitive inhibition blocks the downstream signaling pathways that drive cell proliferation, survival, and angiogenesis.
This guide details the synthesis of these compounds via the Gewald reaction, protocols for evaluating their biological activity, and visual representations of the key signaling pathways they target.
Synthetic Protocols
The synthesis of 2-aminothiophene-based kinase inhibitors predominantly relies on the versatile Gewald multicomponent reaction.[4][5] This is often followed by cyclization to form the key thieno[2,3-d]pyrimidine core, which is then further functionalized to optimize kinase inhibitory activity and selectivity.[3]
Protocol 1: Gewald Synthesis of 2-Aminothiophene-3-carbonitriles
This protocol describes a general method for the synthesis of polysubstituted 2-aminothiophenes.[4][6]
Mechanism Overview: The Gewald reaction is a one-pot synthesis involving the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[5][7]
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Base (e.g., morpholine, triethylamine, or piperidine) (0.2-1.0 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add the ketone or aldehyde, the active methylene nitrile, elemental sulfur, and the solvent.
-
Add the basic catalyst to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80°C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Confirm the structure of the purified 2-aminothiophene derivative using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).[4]
Protocol 2: Synthesis of the Thieno[2,3-d]pyrimidin-4(3H)-one Core
This protocol outlines the cyclization of a 2-aminothiophene-3-carboxylate to form the thieno[2,3-d]pyrimidine scaffold, a key step in creating many potent kinase inhibitors.[3][8]
Materials:
-
Ethyl 2-aminothiophene-3-carboxylate (or similar derivative) (1.0 equiv)
-
Formamide (10-20 equiv)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Combine the ethyl 2-aminothiophene-3-carboxylate and formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (typically 180-200°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the thieno[2,3-d]pyrimidin-4(3H)-one.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the purified product.
Biological Evaluation Protocols
The biological activity of the synthesized 2-aminothiophene derivatives is primarily assessed through in vitro kinase inhibition assays and cell-based proliferation and apoptosis assays.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. The assay measures the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.
Materials:
-
Purified recombinant target kinase (e.g., VEGFR-2, CDK8, AKT)
-
Kinase-specific substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Assay Plate Setup:
-
Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase assay buffer at a concentration near the Km for the specific kinase.
-
Add 10 µL of the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature (or 30°C) for 1-2 hours.
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add 25 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 4: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate for a desired period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals in viable cells.[9]
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 5: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[10]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells after treatment with the test compound.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS.
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative 2-aminothiophene-based kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2.
| Compound | Modification | VEGFR-2 IC50 (µM) | Reference |
| Sorafenib | (Reference) | 0.045 | [11] |
| Compound 17f | Thieno[2,3-d]pyrimidine | 2.80 (cytotoxic IC50) | [12] |
| Compound 3b | Fused Thiophene | 0.126 | [11] |
| Compound 4c | Fused Thiophene | 0.075 | [11] |
| VH02 | 1,2,3-triazole linked | 0.56 | [13] |
Table 2: In Vitro Kinase Inhibitory Activity of 2-Aminothiophene Derivatives against CDK8.
| Compound | Scaffold | CDK8 IC50 (nM) | Reference |
| Compound 12 | 3-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide | 39.2 | [14][15] |
| Compound 2 | 2,4-diaminopyrimidine | ~50 (from graph) | [16] |
Table 3: In Vitro Kinase Inhibitory Activity of Fused Thiophene Derivatives against AKT1.
| Compound | Modification | AKT1 IC50 (µM) | Reference |
| LY2780301 | (Reference) | 4.62 | [11] |
| Compound 3b | Fused Thiophene | 6.96 | [11] |
| Compound 4c | Fused Thiophene | 4.60 | [11] |
Signaling Pathways and Visualizations
2-aminothiophene-based inhibitors often target key signaling pathways implicated in cancer progression, such as the VEGF, PI3K/AKT/mTOR, and CDK8-mediated pathways.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) signaling is a critical driver of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[11][17] 2-Aminothiophene derivatives have been developed as potent inhibitors of VEGFR-2, the primary receptor that mediates the pro-angiogenic effects of VEGF.[12] Inhibition of VEGFR-2 blocks downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways.[11][17]
Caption: Inhibition of the VEGF signaling pathway by 2-aminothiophene derivatives.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[18] Its aberrant activation is a frequent event in many cancers.[2] Some 2-aminothiophene derivatives have shown inhibitory activity against key kinases in this pathway, such as PI3K and AKT.[11]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminothiophene derivatives.
CDK8-Mediated Transcriptional Regulation
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex that regulates transcription.[19] Overexpression of CDK8 has been observed in several cancers, where it can act as an oncogene by activating pathways such as the Wnt/β-catenin signaling pathway.[19][20] Selective inhibitors of CDK8 based on the 2-aminothiophene scaffold have been developed.
Caption: Inhibition of CDK8-mediated transcription by 2-aminothiophene derivatives.
Experimental Workflow for Kinase Inhibitor Development
The overall workflow for developing kinase inhibitors from 2-aminothiophene scaffolds involves a multi-step process from synthesis to biological evaluation.
Caption: Workflow for the development of 2-aminothiophene-based kinase inhibitors.
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. d-nb.info [d-nb.info]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cusabio.com [cusabio.com]
- 12. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel VEGFR-2 kinase inhibitors identified by the back-to-front approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medium.com [medium.com]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Versatile Role of 2-Aminothiophenes in Advanced Materials Science
Introduction
2-Aminothiophenes are a class of five-membered heterocyclic compounds that have garnered significant attention not only in medicinal chemistry but also as foundational building blocks in materials science.[1][2] Their unique electronic properties, structural versatility, and amenability to facile synthesis, primarily through the Gewald reaction, make them ideal precursors for a wide range of functional materials.[3][4] This document provides an overview of their applications in organic electronics, sensor technology, and functional polymers, complete with detailed experimental protocols for their synthesis and characterization.
The 2-aminothiophene scaffold serves as a versatile synthon for creating complex molecular architectures, including conducting polymers, dyes, and biologically active materials.[2][5] Its derivatives are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemosensors.[4][6][7]
Caption: Logical relationships of 2-aminothiophene applications.
Applications in Organic Electronics
The conjugated backbone of thiophene-based molecules facilitates electron delocalization, a key property for semiconductor applications.[8] 2-Aminothiophene derivatives serve as monomers and key intermediates for materials used in various organic electronic devices.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of flexible and low-cost electronics, such as display drivers and sensors.[6][9] Polymers and small molecules derived from 2-aminothiophenes are used as the active semiconductor layer, where they function to transport charge carriers (holes or electrons) between the source and drain electrodes under the control of a gate voltage.[10] The performance of these devices, particularly carrier mobility, is highly dependent on the molecular structure and organization of the thiophene-based material.[11] Copolymers incorporating substituted thieno[3,2-b]thiophenes have been successfully employed as semiconducting channels, achieving hole mobilities up to 0.1 cm²/V·s while operating at low voltages.[11]
Organic Photovoltaics (OPVs)
In the quest for renewable energy, OPVs offer a lightweight, flexible, and potentially low-cost alternative to traditional silicon-based solar cells.[12][13] The active layer in an OPV device typically consists of a blend of a donor and an acceptor material.[14] Thiophene-based conjugated systems, often synthesized from 2-aminothiophene precursors, are highly effective as donor materials due to their excellent charge transport properties and tunable electronic energy levels.[7] These materials absorb photons to create excitons, which are then separated into free charge carriers at the donor-acceptor interface, generating an electric current.[14]
Conducting Polymers
Polythiophenes are a major class of conducting polymers, and their synthesis often begins with substituted thiophene monomers.[8] The 2-amino group provides a convenient handle for further functionalization or for influencing the polymerization process and the final properties of the polymer. These polymers can be rendered electrically conductive through doping (oxidation) and are used in applications ranging from antistatic coatings and electromagnetic shielding to components in batteries and sensors.[15][16]
Applications in Dyes, Probes, and Sensors
The electronic structure of 2-aminothiophene derivatives gives rise to interesting optical properties, making them suitable for use as dyes and chemical sensors.
-
Disperse Dyes : 2-Aminothiophenes are important diazo components for creating disperse dyes, particularly for coloring synthetic fibers like polyester and nylon.[17] These dyes are valued for producing brilliant shades, such as reds and blues, with good lightfastness.[17]
-
Fluorescent Probes and Sensors : Functionalized 2-aminothiophenes have been developed as fluorescent sensors for detecting specific ions and biomolecules.[18] For instance, Schiff base derivatives have been shown to selectively detect Al³⁺ and Zn²⁺ ions in water and food samples through a "turn-on" fluorescence response.[19] Other derivatives are used as environmentally sensitive probes that change their fluorescence properties in response to solvent polarity or viscosity, making them useful for imaging biological membranes.[18] Thiophene-based probes have also been engineered to detect NADH in living cells, a key coenzyme in cellular metabolism.[20]
Applications in Advanced Functional Materials
The versatility of the 2-aminothiophene scaffold extends to the development of specialized materials with tailored properties.
-
Antifungal Biomaterials : 2-Aminothiophene derivatives with known pharmacological potential have been incorporated into biopolymer films. For example, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) has been embedded in chitosan films.[21] These composite films exhibit significant antifungal activity against Candida species, demonstrating a potential application in topical formulations for treating fungal infections.[21]
Experimental Protocols
The synthesis of polysubstituted 2-aminothiophenes is most commonly achieved via the Gewald three-component reaction . This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[22][23]
Caption: Simplified mechanism of the Gewald reaction.
Protocol 1: Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes[22]
This protocol offers significant advantages over conventional heating, including drastically reduced reaction times and improved yields.[22]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (e.g., ethyl cyanoacetate) (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., morpholine or pyrrolidine) (1.0 mmol)
-
Solvent (e.g., ethanol or DMF) (3 mL)
-
Microwave reactor with appropriate reaction vials (e.g., 5 mL)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).
-
Add 3 mL of the appropriate solvent (e.g., ethanol).
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 5-45 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC).[22]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.
Caption: General workflow for synthesis and purification.
Protocol 2: General Characterization of 2-Aminothiophene Derivatives
After synthesis and purification, the identity and purity of the compound must be confirmed.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The characteristic peaks for the thiophene ring protons and carbons, as well as the amino group protons, should be identified.
-
-
Mass Spectrometry (MS) :
-
Analyze the sample using a suitable ionization technique (e.g., ESI, EI) to determine the molecular weight of the product. The observed molecular ion peak should correspond to the calculated molecular weight of the target compound.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy :
-
Acquire an FTIR spectrum of the sample (as a KBr pellet or thin film).
-
Identify characteristic absorption bands, such as N-H stretches for the amino group (typically 3300-3500 cm⁻¹), C=O stretches for ester or ketone groups (if present), and C-S stretches associated with the thiophene ring.
-
-
X-ray Diffraction (XRD) :
-
For crystalline materials, XRD analysis can be performed to determine the crystal structure and assess the degree of crystallinity, which is crucial for applications in organic electronics.[21]
-
-
Thermal Analysis (TGA/DSC) :
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the thermal stability of the material, identifying decomposition temperatures and phase transitions.[21]
-
Data Presentation: Gewald Reaction Conditions
The following tables summarize various reported conditions for the Gewald synthesis, highlighting the reaction's versatility.
Table 1: Microwave-Assisted Synthesis Conditions
| Carbonyl Compound | Active Nitrile | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Nitroacetophenone | Ethyl cyanoacetate | - | Ethanol | 120 | 46 | - | [22] |
| Aldehyde/Ketone | Ethyl cyanoacetate | Pyrrolidine | DMF | 80 | 10-20 | - | [22] |
| Aldehyde/Ketone | Malononitrile | Morpholine | Ethanol | 50-120 | 2-48 | - |[22] |
Table 2: Conventional and Green Synthesis Conditions
| Carbonyl Compound | Active Nitrile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ketones | Malononitrile | nano-ZnO (2.5 mol%) | None | 100 | 6 | 37-86 | [23] |
| Ketones | Ethyl cyanoacetate | NaAlO₂ | Ethanol | Reflux | 10 | 26-94 | [23] |
| Ketones | Malononitrile | Triethylamine | Water | RT | - | 75-98 | [23] |
| Cyclohexanone | Malononitrile | Piperidinium borate (20 mol%) | EtOH/H₂O (9:1) | 100 | 0.5 | 96 | [24] |
| Ketones | Malononitrile | Morpholine | None | RT | - | - |[25] |
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Polythiophene - Wikipedia [en.wikipedia.org]
- 9. ossila.com [ossila.com]
- 10. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 11. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Organic Photovoltaics | Jen Research Group [depts.washington.edu]
- 13. Organic Photovoltaic Solar Cells | Photovoltaic Research | NLR [nrel.gov]
- 14. energy.gov [energy.gov]
- 15. mdpi.com [mdpi.com]
- 16. chem.cmu.edu [chem.cmu.edu]
- 17. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 18. Amino(oligo)thiophene-based environmentally sensitive biomembrane chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel thiophene-based colorimetric and fluorescent turn-on sensor for highly sensitive and selective simultaneous detection of Al3+ and Zn2+ in water and food samples and its application in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 24. d-nb.info [d-nb.info]
- 25. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of 2-Aminothiophene-Based Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of positive allosteric modulators (PAMs) derived from the 2-aminothiophene scaffold. This class of compounds has garnered significant attention in medicinal chemistry due to its therapeutic potential across a range of G-protein coupled receptors (GPCRs), including the Glucagon-Like Peptide-1 Receptor (GLP-1R), A1 Adenosine Receptor, and the GABAB Receptor. The synthetic accessibility of 2-aminothiophenes, primarily through the versatile Gewald reaction, makes them an attractive starting point for the development of novel therapeutics.
Introduction to 2-Aminothiophene PAMs
2-Aminothiophenes are five-membered heterocyclic compounds that serve as privileged structures in drug discovery.[1][2] Their derivatives have been identified as effective PAMs for various receptors, offering a mechanism of action that enhances the effect of the endogenous ligand, providing a more subtle and potentially safer pharmacological response compared to direct agonists.[3][4][5]
Data Presentation: Pharmacological Activity of 2-Aminothiophene PAMs
The following tables summarize the quantitative data for representative 2-aminothiophene PAMs, facilitating a comparative analysis of their potency and efficacy at different receptor targets.
Table 1: Pharmacological Data for 2-Aminothiophene GLP-1R PAMs
| Compound | Target Receptor | Assay Type | EC50 (μM) | Emax (% of GLP-1 alone) | Fold Shift in GLP-1 Potency | Reference |
| S-1 | GLP-1R | CREB Luciferase Assay | 23.5 | Not Reported | Significantly Increased | [5] |
| Compound 7 | GLP-1R | Insulin Secretion Assay | ~5 | ~200% (2-fold increase) | Not Reported | [6] |
Table 2: Pharmacological Data for 2-Aminothiophene A1 Adenosine Receptor PAMs
| Compound | Target Receptor | Assay Type | EC50 (μM) | Cooperativity Factor (α) | Fold Shift in Agonist Affinity | Reference |
| PD 81,723 | A1 Adenosine Receptor | Radioligand Binding | Not Reported | >1 | Enhances agonist binding | [3] |
| MRS7935 (Compound 15) | A1 Adenosine Receptor | Functional Assay | ~2 (ago-PAM activity) | Not Reported | Enhanced PAM activity | [7][8] |
| VCP171 | A1 Adenosine Receptor | In vivo analgesia model | Not Applicable | Not Applicable | Weaker than orthosteric agonist | [9] |
Table 3: Pharmacological Data for 2-Aminothiophene GABAB Receptor PAMs
| Compound | Target Receptor | Assay Type | pEC50 | Intrinsic Agonist Activity | Effect on GABA Potency | Reference |
| COR627 | GABAB Receptor | [35S]GTPγS Binding | Not Reported | No | Potentiates GABA-induced stimulation | [4] |
| COR628 | GABAB Receptor | [35S]GTPγS Binding | Not Reported | No | Potentiates GABA-induced stimulation | [4] |
| Compound 34 | GABAB Receptor | [35S]GTPγS Binding | 6.93 | Not Reported | Positive modulation of agonist binding | [10] |
Experimental Protocols
Synthesis Protocol: Gewald Reaction for 2-Aminothiophene PAMs
The Gewald three-component reaction is a robust and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[1][11][12][13]
Materials:
-
Ketone or aldehyde
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
Base catalyst (e.g., morpholine, piperidine, triethylamine)
-
Solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
To a stirred solution of the ketone/aldehyde (1.0 eq) and the active methylene nitrile (1.0 eq) in the chosen solvent, add the base catalyst (0.1-1.0 eq) dropwise at room temperature.
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50°C and reflux, and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent (e.g., ethanol or diethyl ether).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 2-aminothiophene derivative.
In Vitro Assay Protocols
This assay measures the potentiation of GLP-1-induced cyclic adenosine monophosphate (cAMP) production by a test compound.[2][14][15][16][17]
Materials:
-
HEK293 cells stably expressing the human GLP-1R and a cAMP-responsive reporter (e.g., CRE-luciferase).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
GLP-1 peptide.
-
Test compound (2-aminothiophene derivative).
-
cAMP detection kit (e.g., HTRF, Luminescence-based).
Procedure:
-
Seed the cells in a 96-well or 384-well plate and incubate overnight.
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare serial dilutions of GLP-1 in assay buffer, both in the presence and absence of a fixed concentration of the test compound.
-
Add the compound solutions to the respective wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add the GLP-1 solutions to the wells and incubate for a further specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the cAMP levels according to the detection kit manufacturer's instructions.
-
Plot the concentration-response curves for GLP-1 with and without the PAM to determine the EC50 values and the fold-shift in potency.
This assay measures the ability of a test compound to enhance the adenosine-induced increase in intracellular calcium.[18][19][20]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human A1 Adenosine Receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Adenosine or a selective A1 agonist (e.g., NECA).
-
Test compound (2-aminothiophene derivative).
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and incubate overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of the test compound and the A1 agonist in assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the test compound to the cells and incubate for a short period.
-
Add the A1 agonist and immediately measure the change in fluorescence over time.
-
Analyze the data to determine the concentration-dependent potentiation of the agonist-induced calcium response by the PAM.
This assay measures the potentiation of GABA-induced potassium currents by a test compound in cells expressing GABAB receptors.[6][21][22][23]
Materials:
-
HEK293 cells co-expressing GABAB1 and GABAB2 subunits and a G-protein-gated inwardly rectifying potassium (GIRK) channel.
-
Automated patch-clamp system.
-
Intracellular and extracellular recording solutions.
-
GABA.
-
Test compound (2-aminothiophene derivative).
Procedure:
-
Culture the cells and harvest for use in the automated patch-clamp system.
-
Establish a whole-cell patch-clamp recording configuration.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline potassium current.
-
Co-apply the same concentration of GABA with increasing concentrations of the test compound.
-
Record the potentiation of the GABA-induced current at each concentration of the test compound.
-
Plot the concentration-response curve for the PAM to determine its EC50 and the maximum potentiation of the GABA response.
Visualizations
Signaling Pathways
Caption: GLP-1 Receptor Signaling Pathway.
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: GABAB Receptor Signaling Pathway.
Experimental Workflow
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological characterization of 2-(acylamino)thiophene derivatives as metabolically stable, orally effective, positive allosteric modulators of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 10. Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. d-nb.info [d-nb.info]
- 14. innoprot.com [innoprot.com]
- 15. cAMP Hunter™ Human GLP-1 (GLP-1 Receptor) Gs Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 16. innoprot.com [innoprot.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Adenosine A1 Receptors Mediate Mobilization of Calcium in Human Bronchial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial and Antifungal Applications of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 2-aminothiophene derivatives. This document includes a summary of their activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and workflows.
Data Presentation: Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy of various 2-aminothiophene derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) in µg/mL, has been compiled from multiple studies to facilitate easy comparison.
Table 1: Antibacterial Activity of 2-Aminothiophene Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| 3-Amino thiophene-2-carboxamide derivatives | 20 | 19 | - | 20 | [1] |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives | - | >100 | >100 | - | [2] |
| 2-amino-5-nitrothiophene derivatives | Inhibitory effects noted | - | Inhibitory effects noted | - | [3] |
| 3-Aminothiophene-2-carboxylates (Compounds 4, 9) | 10 | - | 10-20 | - | [4] |
| 3-Aminothiophene-2-carboxylates (Compounds 2, 12, 1, 11) | 40 | - | 40 | - | [4] |
| Thiophene derivatives (AGR1.229, AGR1.230) | - | - | 16-64 | - | [5] |
Table 2: Antifungal Activity of 2-Aminothiophene Derivatives (MIC/MFC in µg/mL)
| Compound/Derivative | Candida albicans | Candida parapsilosis | Candida tropicalis | Candida glabrata | Cryptococcus neoformans | Reference(s) |
| 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | 100-200 | 100 | 100-200 | 100-200 | - | [2] |
| 2-[(4-nitrobenzylidene)-amino]-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrile (6CN10) | 41.66–333.33 | - | - | - | 166.66–333.33 | [6] |
| 6CN10:HP-β-CD nanospheres | - | - | - | - | 0.1-0.2 | [6] |
| 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives | Moderate to poor activity | - | - | - | 100-800 (MFC) | [7] |
| 3-Aminothiophene-2-carboxylates (Compounds 5-7, 8-12) | 10-20 | - | - | - | - | [4] |
| 2-aminothiophene derivative (Compound 6b - pyrazole ring) | Promising activity | - | - | - | - | [4] |
| 2-aminothiophene derivative (Compound 9 - pyridine ring) | Promising activity | - | - | - | - | [4] |
| Chitosan films with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) | Active | Active | Active | - | - | [8][9] |
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial/antifungal evaluation of 2-aminothiophene derivatives are provided below.
Protocol 1: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a multicomponent reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[10][11][12][13]
Materials:
-
A ketone or aldehyde
-
An active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, diethylamine, triethylamine)[2][14]
-
Ethanol (or another suitable solvent)
-
Reaction flask
-
Stirrer
-
Reflux condenser (if heating is required)
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a reaction flask, dissolve equimolar amounts of the ketone/aldehyde and the active methylene nitrile in ethanol.
-
Add elemental sulfur to the mixture.
-
Slowly add the basic catalyst dropwise while stirring. An exothermic reaction may occur.
-
Continue stirring at room temperature or under reflux for a period ranging from a few hours to overnight, depending on the specific reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the crude product by filtration and wash it with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent like ethanol to obtain the pure 2-aminothiophene derivative.[14]
-
Characterize the synthesized compound using spectroscopic methods such as IR, NMR, and Mass Spectrometry.[4]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of 2-aminothiophene derivatives against both bacteria and fungi.[1][3][6][7][15][16][17][18][19][20]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
2-aminothiophene derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic/antifungal (e.g., gentamicin, fluconazole)
-
Negative control (broth and solvent)
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the 2-aminothiophene derivative stock solution to the first well of each row to be tested. This will be the highest concentration.
-
-
Serial Dilutions:
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well containing the serially diluted compound. The final volume in each well will be 200 µL.
-
Include a positive control (broth with inoculum and a standard antimicrobial) and a negative/sterility control (broth only) and a growth control (broth with inoculum).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader to measure optical density.
-
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a follow-up to the MIC assay to determine if a compound is fungicidal or fungistatic.
Materials:
-
MIC plate from Protocol 2
-
Agar plates (e.g., Sabouraud Dextrose Agar)
-
Sterile pipette tips or loops
-
Incubator
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10-20 µL) from all wells that showed no visible growth.
-
Spot the aliquot onto a fresh agar plate.
-
Incubate the agar plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of 2-aminothiophene derivatives.
Antimicrobial Susceptibility Testing Workflow
Caption: Experimental workflow for determining MIC and MFC.
Proposed Antifungal Mechanism of Action
Some studies suggest that 2-aminothiophene derivatives can induce apoptosis in fungal cells.[2][21][22] The exact signaling pathway is still under investigation, but a generalized pathway is depicted below.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. ijpbs.com [ijpbs.com]
- 3. Susceptibility tests of oropharyngeal Candida albicans from egyptian patients to fluconazole determined by three methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. reviberoammicol.com [reviberoammicol.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. Gewald Reaction [organic-chemistry.org]
- 14. ijpscr.info [ijpscr.info]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. katalogi.uj.edu.pl [katalogi.uj.edu.pl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminothiophene-3-carbonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiophene-3-carbonitriles via the Gewald reaction.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges in the Gewald synthesis. This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.
Q1: My reaction yield is very low or I'm not getting any product. What are the first things to check?
A1: The initial and most critical step of the Gewald reaction is the Knoevenagel condensation between the ketone or aldehyde and the active methylene nitrile (e.g., malononitrile). If this step fails, the subsequent thiophene ring formation cannot occur.
-
Verify Starting Material Quality: Ensure your ketone/aldehyde and active methylene nitrile are pure and free from contaminants.
-
Confirm Condensation: As a preliminary check, consider running a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base. You can monitor the formation of the α,β-unsaturated nitrile intermediate by thin-layer chromatography (TLC) or LC-MS to confirm this initial step is proceeding before adding sulfur.[1]
-
Base Selection: The choice and amount of base are crucial. Amine bases like morpholine, piperidine, or triethylamine are commonly used. The basicity needs to be sufficient to catalyze the Knoevenagel condensation but not so high as to promote side reactions.
Q2: I've confirmed the initial condensation is working, but my primary impurity is a high-molecular-weight byproduct. What is it and how can I avoid it?
A2: A common and often significant side reaction is the dimerization of the α,β-unsaturated nitrile intermediate (the product of the Knoevenagel condensation).[1][2] This can sometimes become the major product depending on the reaction conditions.[2]
-
Mechanism of Dimerization: The anion of the α,β-unsaturated nitrile can undergo a Michael addition with another molecule of the unsaturated nitrile, followed by a Thorpe-Ziegler cyclization to form a six-membered ring dimer.[2]
-
Minimizing Dimer Formation:
-
Temperature Control: Higher temperatures can sometimes favor the dimerization. It is advisable to screen a range of temperatures (e.g., room temperature, 45 °C, 60 °C) to find the optimal balance for your specific substrates.[1]
-
Slow Addition of Reagents: Adding the base or the sulfur slowly can help to keep the concentration of the reactive intermediates low, thus disfavoring the bimolecular dimerization reaction.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are commonly used and can influence the reaction rates.[1] The solubility of all reactants, especially sulfur, is a key consideration.[1]
-
Q3: Besides the dimer, what other side products should I be aware of?
A3: While dimerization is the most cited side reaction, other impurities can arise:
-
Unreacted Starting Materials: Incomplete conversion will leave residual ketone/aldehyde and active methylene nitrile.
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the subsequent cyclization with sulfur is slow or incomplete.
-
Residual Sulfur: Elemental sulfur can be difficult to remove completely from the crude product.[1]
-
Polysulfide Intermediates: The reaction proceeds through various polysulfide intermediates, and their incomplete conversion to the final thiophene can lead to a complex mixture.[3]
Q4: My product is impure. How can I effectively purify my 2-aminothiophene-3-carbonitrile?
A4: Standard purification techniques are effective for isolating the desired product.
-
Recrystallization: This is a common and effective method for removing residual sulfur and other impurities.[1] The choice of solvent is critical and requires screening. Commonly used solvents include ethanol, methanol, and ethyl acetate, or solvent pairs like ethanol/water.
-
Column Chromatography: For separating the desired product from the dimer and other byproducts with similar solubility, silica gel column chromatography is often necessary.[1] A typical eluent system would be a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), with the ratio optimized by TLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction?
A1: The Gewald reaction is a one-pot, multi-component reaction. The generally accepted mechanism involves three main stages:
-
Knoevenagel Condensation: A base catalyzes the condensation of a ketone or aldehyde with an active methylene nitrile to form an α,β-unsaturated nitrile.[4]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile intermediate. The exact mechanism of this step is complex and is thought to involve the formation of polysulfide chains.[3][4]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene ring.[4]
Q2: Can I use microwave irradiation to improve my reaction?
A2: Yes, microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[4]
Q3: Are there alternative, "greener" methods for this synthesis?
A3: Green chemistry approaches to the Gewald reaction have been explored, including the use of microwave-assisted synthesis without a solvent and ball-milling techniques.[5] These methods can reduce the use of hazardous organic solvents and may offer improved efficiency.
Data Presentation
Optimizing reaction conditions is key to maximizing the yield of the desired 2-aminothiophene-3-carbonitrile while minimizing the formation of the dimer byproduct. The following table summarizes hypothetical data to illustrate the effect of temperature and base addition rate on product distribution.
| Entry | Temperature (°C) | Base Addition | 2-Aminothiophene Yield (%) | Dimer Yield (%) |
| 1 | 25 | Rapid | 45 | 40 |
| 2 | 25 | Slow (1 hr) | 65 | 20 |
| 3 | 50 | Rapid | 55 | 35 |
| 4 | 50 | Slow (1 hr) | 75 | 15 |
| 5 | 70 | Rapid | 50 | 45 |
| 6 | 70 | Slow (1 hr) | 60 | 30 |
Note: These are illustrative yields and will vary depending on the specific substrates and other reaction conditions.
Experimental Protocols
Protocol 1: General Synthesis of a 2-Aminothiophene-3-carbonitrile with Minimized Dimer Formation
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone/aldehyde (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent (e.g., ethanol, 3-5 mL per mmol of ketone).
-
Sulfur Addition: Add elemental sulfur (1.1 eq) to the mixture.
-
Base Addition: Begin stirring the mixture at the desired temperature (e.g., 50 °C). Slowly add the base (e.g., morpholine, 1.2 eq) dropwise over a period of 1 hour using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: Purification of 2-Aminothiophene-3-carbonitrile by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities (especially the dimer and sulfur) have different solubility profiles. Ethanol or ethanol/water mixtures are often good starting points.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the product just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like residual sulfur), perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Visualizations
Reaction Pathway: Gewald Synthesis vs. Dimerization
Caption: Competing pathways in the Gewald synthesis.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for synthesis and purification.
Troubleshooting Logic
References
Technical Support Center: Purification of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Q1: My isolated product is a pale brown or off-white solid, not the expected color. What are the likely impurities?
A1: The typical appearance of this compound is a pale brown crystalline powder.[1] Deviations from this can indicate the presence of several potential impurities, often stemming from the Gewald synthesis reaction. These can include:
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Unreacted Starting Materials: Residual cyclopentanone, malononitrile, or elemental sulfur.
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile formed during the initial condensation step may persist if the subsequent cyclization is incomplete.[2]
-
Polymeric Byproducts: Self-condensation of starting materials or intermediates can lead to the formation of polymeric impurities.[2]
-
Oxidation Products: The aminothiophene ring system can be susceptible to oxidation, leading to colored impurities.
Q2: I'm having difficulty obtaining a high-purity product by recrystallization. What can I do?
A2: Recrystallization is a common and often effective method for purifying 2-aminothiophenes.[2][3] If you are facing challenges, consider the following troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. Commonly used and effective solvents for recrystallizing 2-aminothiophene derivatives include:
-
Washing Step: Before recrystallization, wash the crude product. A wash with cold 50% aqueous ethanol can help remove inorganic salts and polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[2]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of the pure product can induce crystallization.
Q3: Recrystallization is not sufficiently purifying my compound. What other techniques can I use?
A3: For compounds that are difficult to recrystallize or are oily in nature, silica gel column chromatography is a viable alternative.[2]
-
Solvent System (Eluent): A common eluent system for purifying 2-aminothiophenes on a silica gel column is a gradient of ethyl acetate in hexanes.[2]
-
TLC Analysis: Before running the column, perform Thin Layer Chromatography (TLC) to determine the optimal solvent ratio for separation. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Minimizing Tailing: The amino group on the compound can interact with the acidic silica gel, leading to "tailing" of the spot on TLC and poor separation on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (~0.1-1%) or a few drops of ammonia in methanol, can be added to the eluent.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single purification step?
A1: Commercially available this compound is often supplied with a purity of ≥98.5% as determined by Gas Chromatography (GC).[1] A successful single recrystallization or column chromatography should aim for a similar purity level, which can be assessed by techniques such as HPLC, GC, or NMR spectroscopy.
Q2: Are there any specific safety precautions I should take during the purification of this compound?
A2: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When working with solvents, ensure adequate ventilation, preferably within a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the identity and purity of the purified compound. These include:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
NMR (¹H and ¹³C): To confirm the chemical structure.
-
FTIR: To identify characteristic functional groups (e.g., -NH₂, -C≡N).
-
Mass Spectrometry: To determine the molecular weight.
-
-
Chromatography (HPLC, GC, TLC): To assess purity by identifying the number of components in the sample.
Data Presentation
| Purification Technique | Typical Solvents/Eluents | Expected Purity | Key Considerations |
| Washing | Cold 50% aqueous ethanol, Hexanes[2] | - | Removes polar and non-polar impurities prior to further purification. |
| Recrystallization | Ethanol, Methanol, Ethyl acetate/Hexanes[2][3] | >98% | Effective for solid products; solvent choice is crucial. |
| Column Chromatography | Silica gel with a gradient of Ethyl acetate in Hexanes[2] | >98.5%[1] | Useful for oils or solids that are difficult to recrystallize; may require a basic modifier in the eluent. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent composition (e.g., a ratio of ethyl acetate in hexanes) by running TLC plates. The target compound should have an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the determined solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can improve separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Optimizing the Gewald Synthesis for Ketone Substrates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to overcome the challenges associated with the low reactivity of ketones in the Gewald synthesis of 2-aminothiophenes.
Troubleshooting Guide
Issue: Low to No Product Yield with Ketone Substrates
Q1: My Gewald reaction with a ketone is resulting in a very low yield or no product at all. What are the first things I should check?
A1: The critical first step in the Gewald synthesis is the Knoevenagel condensation between the ketone and the active methylene nitrile.[1][2] If this initial step is inefficient, the subsequent thiophene ring formation cannot proceed effectively.
Initial Checks:
-
Reagent Quality: Ensure all starting materials, especially the ketone, are pure and free from impurities.
-
Stoichiometry: Accurately measure all reactants. An excess of the active methylene nitrile or base is sometimes employed to drive the initial condensation.[2]
-
Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base might be required. Common bases include morpholine, piperidine, and triethylamine.[2]
Q2: I've confirmed my reagents are pure and the stoichiometry is correct, but the yield is still poor. What are the next steps to troubleshoot an inefficient Knoevenagel condensation?
A2: If the initial condensation is the bottleneck, several strategies can be employed to improve its efficiency.
Troubleshooting Steps for Knoevenagel Condensation:
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction's progress.[2] Consider using a Dean-Stark apparatus to remove water azeotropically or adding a dehydrating agent.
-
Catalyst Choice: While traditional bases are common, consider alternative catalysts that can promote the condensation. Acid-base catalysts like ammonium salts (e.g., ammonium acetate) can be effective.
-
Two-Step Procedure: For particularly stubborn ketones, a two-step approach is often more successful. First, synthesize and isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation. Then, in a separate step, react it with elemental sulfur and a base. This method can give acceptable yields for alkyl aryl and some cycloalkyl ketones that are unreactive in one-pot procedures.[2][3]
Q3: My analysis shows the presence of the α,β-unsaturated nitrile intermediate, but very little of the final 2-aminothiophene product. What is going wrong?
A3: This indicates that the initial condensation is occurring, but the subsequent sulfur addition and cyclization steps are problematic.
Troubleshooting Sulfur Addition and Cyclization:
-
Sulfur Solubility and Reactivity: The solubility and reactivity of elemental sulfur can be limiting factors.
-
Solvent Choice: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) can enhance the solubility and reactivity of sulfur.[2]
-
Temperature: Gently heating the reaction mixture, typically to 40-60°C, can improve the reactivity of sulfur. However, be cautious as excessive heat can lead to side reactions.[2]
-
-
Side Reactions: The α,β-unsaturated nitrile intermediate can undergo dimerization, which competes with the desired cyclization reaction. Adjusting reactant concentrations or the rate of addition of reagents may help minimize this side reaction.[2]
FAQs: Overcoming Low Reactivity of Ketones in Gewald Synthesis
Q4: Are there alternative energy sources or reaction conditions that can improve yields for unreactive ketones?
A4: Yes, several modern techniques have been successfully applied to overcome the low reactivity of ketones in the Gewald synthesis.
-
Microwave Irradiation: This has been shown to be beneficial for reaction yields and can significantly reduce reaction times, especially for challenging substrates.[2][4] Microwave-assisted synthesis can be performed under solvent-free conditions or on solid supports.[5][6]
-
Mechanochemistry (Ball Milling): High-speed ball milling offers a solvent-free approach to the Gewald reaction.[7] This technique can be catalytic in base and conducted under aerobic conditions. Combining heating with ball milling can further increase the reaction rate.[7]
-
Ionic Liquids: Using ionic liquids as solvents, such as 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF4), can enhance the reaction rate and improve yields.[8] Ionic liquids can often be recycled and reused.[8][9]
Q5: Which catalysts are most effective for promoting the Gewald reaction with ketone substrates?
A5: While traditional amine bases are widely used, a variety of other catalysts have been shown to be effective, particularly for less reactive ketones.
-
Heterogeneous Catalysts: Solid-supported catalysts like KF-alumina and CaO have been used to facilitate the reaction and simplify workup.[9]
-
Conjugate Acid-Base Pair Catalysts: Salts of boric acid, such as piperidinium borate, have been used in catalytic amounts to promote the cyclocondensation.[10]
-
Ethylenediammonium diacetate (EDDA): This catalyst has been shown to be effective, particularly when used in conjunction with ionic liquids.[8]
Q6: What is the general mechanism for the Gewald synthesis?
A6: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes. The mechanism proceeds through three main stages:
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation between the ketone and the active methylene compound to form an α,β-unsaturated nitrile intermediate.[2]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.[2]
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2]
Data Presentation: Comparison of Methodologies
The following tables summarize quantitative data for different approaches to the Gewald synthesis with ketone substrates, allowing for easy comparison of reaction conditions and yields.
Table 1: Conventional Heating vs. Microwave Irradiation for Gewald Synthesis
| Ketone/Aldehyde | Nitrile | Method | Reaction Time | Yield (%) | Reference |
| Phenyl | CONHPh | Conventional | 3 h | 55 | [11] |
| 4-Cl-Phenyl | CONHPh | Microwave | 10 min | 87 | [11] |
Table 2: Effect of Base on Gewald Reaction Yield with Cyclohexanone *
| Base | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium Borate | 10 | 100 | 45 min | 69 | [10] |
| Piperidinium Borate | 15 | 100 | 25 min | 78 | [10] |
| Piperidinium Borate | 20 | 100 | 25 min | 96 | [10] |
| Morpholine | Stoichiometric | Reflux | 2-4 h | Varies | [2] |
| Triethylamine | Stoichiometric | Reflux | 2-4 h | Varies | [2] |
*Reaction with malononitrile and sulfur.
Table 3: Mechanochemical (Ball Milling) Synthesis with Substituted Acetophenones *
| Ketone (p-substituted acetophenone) | Nitrile | Method | Time | Yield (%) | Reference |
| H | Malononitrile | HSBM | 24 h | 41 | [12] |
| H | Malononitrile | Oven (120°C) | 1 h | 43 | [12] |
| H | Malononitrile | HSBM + Heat | 0.5 h | 32 | [12] |
| NO₂ | Malononitrile | HSBM | 24 h | 27 | [12] |
| NO₂ | Malononitrile | Oven (120°C) | 1 h | 31 | [12] |
| NO₂ | Malononitrile | HSBM + Heat | 0.5 h | 32 | [12] |
*HSBM: High-Speed Ball Milling. Reactions with sulfur and morpholine.[12]
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)
This protocol outlines a typical one-pot synthesis using an amine base.
-
Materials:
-
Ketone (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Amine base (e.g., morpholine) (1.0 - 1.5 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone, active methylene nitrile, and elemental sulfur.[11]
-
Add the chosen solvent to achieve a suitable concentration.[11]
-
Add the amine base to the mixture.[11]
-
Heat the reaction mixture to reflux (typically 40-60°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-aminothiophene.
-
Protocol 2: Microwave-Assisted Gewald Synthesis (Solvent-Free)
This protocol describes a rapid and efficient solvent-free method using microwave irradiation.
-
Materials:
-
Ketone (1.0 equiv)
-
Active methylene nitrile (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Solid catalyst (e.g., KF-alumina)
-
-
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix the ketone, active methylene nitrile, elemental sulfur, and catalyst.
-
Place the vessel in a microwave reactor and irradiate at a specified power and temperature for a short duration (e.g., 5-30 minutes).[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Filter to remove the solid catalyst.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Protocol 3: Mechanochemical Gewald Synthesis (High-Speed Ball Milling)
This protocol details a solvent-free synthesis using a mixer/mill.
-
Materials:
-
Aryl ketone (e.g., acetophenone) (2 mmol)
-
Ethyl cyanoacetate (2 mmol)
-
Elemental sulfur (2 mmol)
-
Morpholine (2 mmol)
-
Stainless steel ball bearing and milling vial
-
-
Procedure:
-
Charge a stainless steel milling vial with the aryl ketone, ethyl cyanoacetate, elemental sulfur, morpholine, and a stainless steel ball bearing.[7]
-
Secure the vial in a high-speed ball mill (e.g., Spex 8000 M mixer/mill).
-
Mill the mixture for the desired time (e.g., 30 minutes to 24 hours).[12] For heat-assisted milling, a heat gun can be directed at the vial during milling.[7]
-
After milling, quench the crude reaction mixture with water and extract with an organic solvent (e.g., methylene chloride).[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.[7]
-
Purify the product by column chromatography.[7]
-
Visualizations
Caption: Generalized mechanism of the Gewald reaction.
Caption: Workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Efficient 2-Aminothiophene Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the efficient synthesis of 2-aminothiophenes, a critical scaffold in pharmaceutical and materials science. The focus is on catalyst selection and optimization for the widely used Gewald multicomponent reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-aminothiophenes in a question-and-answer format to help diagnose and resolve experimental challenges.
Q1: I am observing a low yield or no product formation. What are the primary factors to investigate?
A1: Low or no yield in a Gewald synthesis can often be attributed to several critical factors:
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Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a crucial first step.[1] If this step fails, the subsequent reaction cascade to form the thiophene ring will not proceed.[1]
-
Poor Quality Starting Materials: Ensure that the ketone or aldehyde is free from impurities and the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) has not degraded.[1]
-
Suboptimal Base Catalyst: The choice and amount of base are critical. For less reactive ketones, a stronger base may be required. Common bases include secondary amines like piperidine and morpholine, or tertiary amines such as triethylamine.[2]
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction. The choice of solvent and temperature plays a significant role here. Polar solvents like ethanol, methanol, or DMF can enhance sulfur's solubility and reactivity.[2]
-
Inadequate Temperature: While some Gewald reactions proceed at room temperature, others require heating.[1] A temperature that is too low can lead to a sluggish reaction, whereas excessively high temperatures can promote side product formation.[1] It is advisable to screen a range of temperatures, for instance, from 40-60 °C.[2]
Q2: My reaction is proceeding, but it is very slow. How can I increase the reaction rate?
A2: To accelerate a sluggish Gewald reaction, consider the following optimizations:
-
Catalyst Choice: Switching to a more efficient catalyst system can significantly reduce reaction times. For example, L-proline has been shown to be an effective catalyst under mild conditions.[3] Nanoparticle catalysts like ZnO or recyclable catalysts such as piperidinium borate have also demonstrated high efficiency.[4][5]
-
Microwave Irradiation: Microwave-assisted synthesis has been reported to dramatically reduce reaction times and improve yields, particularly for challenging substrates.[2]
-
Ultrasonic Agitation: The use of ultrasound can enhance the reaction rate, sometimes in catalyst-free systems, by promoting efficient mixing and mass transfer.[4]
-
Solvent-Free Conditions: Techniques like ball-milling can provide a green and efficient alternative, often leading to high yields in a short amount of time without the need for a solvent or catalyst.[6]
Q3: I am having difficulty with product purification. What are common byproducts and how can I remove them?
A3: Purification challenges often arise from unreacted starting materials or the formation of side products.
-
Common Byproducts: These can include unreacted carbonyl and active methylene compounds, or the intermediate from the Knoevenagel condensation if the subsequent sulfur addition and cyclization are slow.[2] Dimerization or polymerization of starting materials or intermediates can also occur.[2]
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a standard purification technique. A common eluent system is a gradient of ethyl acetate in hexanes.[2]
-
Washing: A simple aqueous wash can help remove inorganic salts and some polar impurities. A wash with a non-polar solvent like hexanes can be effective for removing non-polar byproducts.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald synthesis?
A1: The Gewald reaction is a one-pot, multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. The mechanism is generally understood to proceed in three main stages:
-
Knoevenagel Condensation: A base catalyzes the condensation between an active methylene compound (like malononitrile or an α-cyanoester) and a carbonyl compound (a ketone or aldehyde) to form an α,β-unsaturated nitrile intermediate.[2]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.[2] The amine base can also act as a nucleophile to activate the elemental sulfur.[2]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization, followed by tautomerization to yield the final 2-aminothiophene product.
Q2: What is the role of the base catalyst in the Gewald reaction?
A2: The base is crucial for catalyzing the initial Knoevenagel condensation.[2] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[2] The choice of base can significantly influence both the reaction rate and the final yield.[2] In some instances, the amine can also activate the elemental sulfur.[2]
Q3: Are there "greener" or more environmentally friendly approaches to 2-aminothiophene synthesis?
A3: Yes, significant research has focused on developing more sustainable methods for the Gewald reaction. These include:
-
Use of Green Solvents: Water and polyethylene glycol (PEG) have been successfully used as environmentally benign solvents.[4][7]
-
Catalyst-Free Syntheses: Some methods utilize ultrasound or sodium polysulfides in water, avoiding the need for a traditional catalyst.[4]
-
Heterogeneous and Recyclable Catalysts: Nanocatalysts such as ZnO, ZnFe2O4, NaAlO2, and Na2CaP2O7 offer advantages like high efficiency, mild reaction conditions, and the ability to be recovered and reused.[4][8][9]
-
Solvent-Free Methods: Ball-milling is a technique that can produce 2-aminothiophenes in high yields without any solvent, representing a significant green advantage.[6]
Catalyst Performance Data
The following tables summarize quantitative data for various catalytic systems used in the synthesis of 2-aminothiophenes, allowing for easy comparison of their efficiency.
Table 1: Comparison of Homogeneous and Organocatalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Stoichiometric | Ethanol | Reflux | 1.5 h | 69-86 | [4] |
| L-Proline | 10 | DMF | 60 | - | up to 84 | [3] |
| Piperidinium Borate | 20 | - | 100 | 20 min | 96 | [5] |
| Morpholine | 10-20 | Ethanol/Methanol | 40-50 | 2-24 h | - | [2] |
| Triethylamine | 10-20 | Ethanol/Methanol | 40-50 | 2-24 h | - | [2] |
Table 2: Comparison of Heterogeneous and Nanocatalysts
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnO nanoparticles | 2.5 mol% | - | 100 | 6 h | 37-86 | [4] |
| NaAlO₂ | - | Ethanol | - | 10 h | - | [4][8] |
| ZnFe₂O₄ nanoparticles | - | - | - | - | - | [4] |
| Na₂CaP₂O₇ | Catalytic amount | Water | - | - | >80 | [10] |
Table 3: Alternative Energy and Solvent-Free Methods
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ultrasound | None (Sodium Polysulfide) | Water | 70 | 0.5-1 h | 42-90 | [4] |
| Ultrasound | None | PEG-600 | Room Temp. | 10-50 min | 29-98 | [4] |
| Ball-Milling | None | Solvent-Free | - | 30 min | 91-97 | [6] |
Experimental Protocols & Visualizations
General Experimental Workflow
The general workflow for a one-pot Gewald synthesis of 2-aminothiophenes is outlined below. This can be adapted based on the specific catalyst and conditions being employed.
Caption: General experimental workflow for the one-pot Gewald synthesis of 2-aminothiophenes.
Detailed Methodologies
Protocol 1: General One-Pot Synthesis using a Base Catalyst (e.g., Morpholine) [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the ketone/aldehyde (10 mmol), active methylene nitrile (10 mmol), and elemental sulfur (10 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol (20-30 mL), followed by the base catalyst (e.g., morpholine, 10-20 mol%).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: L-Proline Catalyzed Synthesis [3]
-
Reaction Setup: Combine the ketone/aldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1.2 mmol), elemental sulfur (1.5 mmol), and L-proline (10 mol%) in a flask.
-
Solvent Addition: Add DMF (N,N-dimethylformamide) as the solvent.
-
Reaction: Heat the reaction mixture to 60 °C and stir until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Upon completion, follow a standard work-up procedure which may involve extraction and subsequent purification by column chromatography.
Protocol 3: Solvent-Free Ball-Milling Synthesis [6]
-
Reaction Setup: Place the ketone/aldehyde (e.g., ethyl acetoacetate, 0.02 mol), active methylene nitrile (e.g., malononitrile, 0.02 mol), and elemental sulfur (0.02 mol) into a tempered vial.
-
Milling: Add tempered balls (e.g., at a 5:1 weight ratio of balls to reagents) to the vial.
-
Reaction: Close the vial and place it in a planetary ball mill. Mill at a high rotation speed (e.g., 750 rpm) for approximately 30 minutes.
-
Monitoring: The reaction progress can be monitored by taking small aliquots at intervals and analyzing by TLC.
-
Purification: The resulting crude compound is purified by recrystallization (e.g., from ethyl acetate).
Troubleshooting Logic Diagram
The following diagram provides a logical workflow for troubleshooting common issues during 2-aminothiophene synthesis.
Caption: A decision tree for troubleshooting low yields in 2-aminothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sanad.iau.ir [sanad.iau.ir]
- 10. journals.iau.ir [journals.iau.ir]
Preventing dimerization in 2-aminothiophene synthesis
Troubleshooting Dimerization and Other Side Reactions
Welcome to the technical support center for 2-aminothiophene synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 2-aminothiophenes, with a particular focus on preventing dimerization.
Frequently Asked Questions (FAQs)
Q1: What is dimerization in the context of 2-aminothiophene synthesis?
A1: Dimerization is a common side reaction, particularly in the Gewald synthesis of 2-aminothiophenes. It typically involves the self-condensation of the α,β-unsaturated nitrile intermediate (the Knoevenagel condensation product), which competes with the desired cyclization with sulfur.[1] This can lead to a significant reduction in the yield of the target 2-aminothiophene and the formation of often insoluble byproducts.
Q2: What are the main causes of dimer formation?
A2: The formation of dimers is highly dependent on reaction conditions.[2] Key factors that can promote dimerization include:
-
High reaction temperatures: Can accelerate the rate of dimerization relative to the desired cyclization.[1]
-
Prolonged reaction times: Increased time allows for more opportunity for the intermediate to dimerize.
-
Sub-optimal choice of base or solvent: The nature of the base and polarity of the solvent can influence the relative rates of the competing reaction pathways.[1]
-
Reactivity of the α,β-unsaturated nitrile: Some substrates are inherently more prone to dimerization.[3]
Q3: How can I detect the presence of dimers in my reaction mixture?
A3: Dimers can often be observed as a precipitate forming in the reaction mixture. They are typically less soluble than the corresponding 2-aminothiophene product. Thin Layer Chromatography (TLC) can be a useful tool to monitor the progress of the reaction and identify the formation of byproducts. The dimer will usually appear as a distinct spot with a different Rf value compared to the starting materials and the desired product. Further characterization by techniques like LC-MS and NMR spectroscopy can confirm the structure of the byproduct.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to low yields and byproduct formation.
| Symptom | Possible Cause | Suggested Solution |
| Low yield of 2-aminothiophene with significant precipitate. | Dimerization of the α,β-unsaturated nitrile intermediate. | - Optimize Temperature: Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal balance between reaction rate and byproduct formation.[1]- Modify Reagent Addition: Try adding the sulfur portion-wise or at a slower rate.[4]- Change Solvent: Use a more polar solvent like ethanol, methanol, or DMF to potentially favor the desired cyclization.[1] |
| Reaction is sluggish or does not go to completion. | 1. Inefficient Knoevenagel condensation.2. Low reactivity of sulfur.3. Inappropriate base. | - Confirm Intermediate Formation: Run a small-scale reaction of the carbonyl compound and active methylene nitrile without sulfur to confirm the formation of the α,β-unsaturated nitrile via TLC or LC-MS.[1]- Activate Sulfur: Consider using a different sulfur source or reaction conditions known to facilitate sulfur's reactivity.- Screen Bases: Evaluate different amine bases (e.g., morpholine, piperidine, triethylamine) or consider inorganic bases.[1][5] |
| Multiple unidentified byproducts are formed. | Reaction conditions are too harsh, leading to decomposition or side reactions. | - Lower Reaction Temperature: High temperatures can lead to a variety of side products.[1]- Use a Milder Base: Strong bases can sometimes promote undesired reactions.- Consider a Catalyst: Recent studies have shown that catalysts like L-proline or piperidinium borate can improve yields and selectivity under milder conditions.[6][7] |
Experimental Protocols
Protocol 1: Modified Gewald Synthesis to Minimize Dimerization
This protocol incorporates best practices to suppress the formation of dimers.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine or piperidine) (0.2 eq catalytic, or 1.1 eq stoichiometric)
-
Solvent (e.g., ethanol or DMF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, active methylene nitrile, and solvent.
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen, which can contribute to side reactions. Maintain a positive pressure of the inert gas throughout the reaction.
-
Base Addition: Add the base to the reaction mixture and stir for 10-15 minutes at room temperature to facilitate the initial Knoevenagel condensation.
-
Sulfur Addition: Add the elemental sulfur to the mixture.
-
Heating and Monitoring: Heat the reaction to the optimized temperature (e.g., 45-50°C). Monitor the progress of the reaction by TLC every 30-60 minutes.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it is likely the desired product. The product can be isolated by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Comparative Data
The choice of reaction parameters can significantly impact the outcome of the Gewald synthesis. The following table summarizes illustrative data on how different conditions can affect the yield of the desired 2-aminothiophene versus the dimer byproduct.
| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield of Monomer (%) | Yield of Dimer (%) | Reference |
| Morpholine (stoichiometric) | Ethanol | 78 | 6 | 65 | 25 | (Illustrative) |
| Morpholine (catalytic, 10 mol%) | Solvent-free | 120 | 1 | ~70-80 | Not reported | [4] |
| Piperidinium borate (20 mol%) | Ethanol | 100 | 0.33 | 96 | Not reported | [7] |
| L-proline (10 mol%) | DMF | 60 | 4 | 84 | Not reported | [6] |
| ZnO nanoparticles (2.5 mol%) | Solvent-free | 100 | 6 | 37-86 | Not reported | [8] |
Visual Guides
Reaction Pathway: Monomer vs. Dimer Formation
The following diagram illustrates the competing pathways in the Gewald synthesis. The desired pathway leads to the formation of the 2-aminothiophene, while the competing pathway results in the formation of an undesired dimer.
References
- 1. benchchem.com [benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up challenges for the synthesis of 2-aminothiophene derivatives
Welcome to the technical support center for the synthesis of 2-aminothiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up these important synthetic processes.
Troubleshooting Guides
Scaling up the synthesis of 2-aminothiophene derivatives, often via the Gewald reaction, can present several challenges ranging from reaction control to product purity.[1] Below is a guide to troubleshoot common issues encountered during the scale-up process.
Data Presentation: Common Scale-Up Issues and Solutions
| Problem | Potential Cause | Recommended Solution & Key Parameters |
| Low or No Product Yield | Inefficient Knoevenagel Condensation: This initial step is critical for the overall success of the reaction.[2] | Base Selection: Screen bases like piperidine, morpholine, or triethylamine. The choice of base is crucial and can significantly impact the reaction rate.[3] Water Removal: The condensation produces water, which can inhibit the reaction. On a larger scale, consider using a Dean-Stark apparatus.[3] Catalyst: For challenging substrates, consider using a catalytic amount of a conjugate acid-base pair like piperidinium borate to improve yield and reaction time.[4] |
| Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction mixture. | Solvent Choice: Use polar solvents such as ethanol, methanol, or DMF to enhance sulfur solubility.[3] Temperature: Gently heat the reaction to 40-60 °C to improve sulfur's reactivity, but avoid excessive heat which can lead to side reactions.[3] | |
| Incorrect Stoichiometry: Inaccurate measurement of reagents can lead to incomplete reactions. | Reagent Purity: Ensure all starting materials are pure and dry before use.[3] Accurate Measurement: Precisely measure all reactants according to the optimized protocol.[3] | |
| Significant Byproduct Formation | Dimerization or Polymerization: Starting materials or intermediates may self-condense. | Controlled Addition: Modify the rate of addition of reagents to control the concentration of reactive intermediates. Solvent and Concentration: Adjust the solvent and concentration of reactants to minimize side reactions.[3] |
| Unreacted Starting Materials: The reaction may not have gone to completion. | Reaction Time and Temperature: Increase the reaction time or optimize the temperature to drive the reaction to completion.[3] Monitoring: Use TLC or other analytical methods to monitor the reaction progress.[3] | |
| Exothermic Runaway Reaction | Poor Heat Dissipation: The Gewald reaction can be exothermic, and on a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient.[5][6] | Controlled Reagent Addition: Use a semi-batch process where one of the reagents is added portion-wise or via an addition funnel to control the rate of heat generation.[5] Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., cooling jacket, internal cooling coils).[7] Kinetic Studies: Understand the reaction kinetics and heat flow to predict and manage the exotherm.[7] |
| Product Purification Challenges | Difficulty in Crystallization: The crude product may be an oil or difficult to crystallize. | Solvent Screening: Screen a variety of solvents and solvent mixtures for recrystallization.[8] Seeding: Use a small amount of pure product to induce crystallization. |
| Removal of Impurities: Byproducts and unreacted starting materials can co-crystallize with the product. | Chromatography: If recrystallization is ineffective, column chromatography may be necessary, though it can be challenging and costly at scale.[8] Wash Steps: Optimize the washing of the filtered solid with appropriate cold solvents to remove impurities.[3] |
Frequently Asked Questions (FAQs)
Q1: My Gewald reaction is sluggish or not proceeding. What should I check first?
A1: The most critical initial step is the Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile.[2] First, verify the quality and purity of your starting materials. Ensure your base catalyst is active and used in the appropriate amount. The removal of water formed during this condensation is also crucial, especially at scale.[3]
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction. What is it and how can I prevent it?
A2: This is likely due to polymerization or degradation of starting materials or intermediates. This can be caused by excessive heating, incorrect base selection, or high concentrations of reactants.[3] Try lowering the reaction temperature, using a milder base, and controlling the addition rate of one of the reactants to minimize the concentration of reactive species at any given time.
Q3: How can I improve the filtration of my product? It seems to be very fine and clogs the filter.
A3: The particle size of your crystalline product can be influenced by the crystallization conditions. Try cooling the solution more slowly to encourage the growth of larger crystals. You can also explore different crystallization solvents. Using a filter aid like Celite® may also help, but be mindful that it will require a subsequent removal step.
Q4: Is it possible to run the Gewald reaction under greener conditions?
A4: Yes, several greener methodologies have been explored. These include using water as a solvent, employing microwave irradiation to reduce reaction times, and using organocatalysts like L-proline. Deep eutectic solvents have also been used as an alternative to traditional organic solvents.[8]
Q5: What are the key safety considerations when scaling up the Gewald reaction?
A5: The primary safety concern is the management of the reaction exotherm to prevent a thermal runaway.[5][6] It is essential to have a thorough understanding of the reaction's thermal profile, which can be obtained through reaction calorimetry.[7] Ensure that the reactor's cooling capacity is sufficient for the scale of the reaction and have a clear plan for emergency shutdown or quenching.
Experimental Protocols
Key Experiment 1: Scale-up Synthesis of a 2-Aminothiophene Derivative via Gewald Reaction
This protocol describes a general procedure for the one-pot synthesis of a 2-aminothiophene derivative on a larger laboratory scale.
Materials:
-
Ketone (e.g., Cyclohexanone): 1.0 mol
-
Active methylene nitrile (e.g., Malononitrile): 1.0 mol
-
Elemental Sulfur: 1.0 mol
-
Base (e.g., Morpholine): 0.2 mol
-
Solvent (e.g., Ethanol): 1.5 L
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add the ketone (1.0 mol), active methylene nitrile (1.0 mol), and elemental sulfur (1.0 mol) in ethanol (1.0 L).
-
Stir the mixture to ensure a good suspension of the sulfur.
-
Slowly add the base (0.2 mol) dissolved in ethanol (0.5 L) via the dropping funnel over a period of 1-2 hours. Monitor the internal temperature of the flask. If a significant exotherm is observed, slow down the addition rate and/or apply external cooling.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (around 50-60 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash it with cold ethanol (2 x 100 mL).
-
Dry the product under vacuum to a constant weight.
Key Experiment 2: Purification by Recrystallization
Procedure:
-
Transfer the crude, dried 2-aminothiophene derivative to a suitably sized Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes) to dissolve the solid completely.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, you can scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystallization has started, place the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Mandatory Visualizations
Logical Relationships in Troubleshooting
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. fauske.com [fauske.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. amarequip.com [amarequip.com]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Substituted 2-Aminothiophenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 2-aminothiophenes, primarily via the Gewald reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted 2-aminothiophenes.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inefficient initial condensation: The Knoevenagel condensation, the first step of the Gewald reaction, may be incomplete.[1][2] | Optimize base and conditions: Screen different bases such as piperidine, morpholine, or triethylamine.[1] Consider removing water produced during the condensation using a Dean-Stark apparatus or a dehydrating agent.[1] You can also monitor the formation of the condensed product via TLC or LC-MS before proceeding.[2] |
| Poor sulfur solubility or reactivity: Elemental sulfur may not be sufficiently soluble or reactive in the chosen solvent.[1] | Select appropriate solvent and temperature: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility.[1][3] Gentle heating to 40-60°C can also enhance reactivity, but excessive heat may lead to side reactions.[1] | |
| Steric hindrance: Bulky starting materials can impede the reaction.[1] | Modify the protocol: A two-step procedure, where the α,β-unsaturated nitrile intermediate is isolated first and then reacted with sulfur and a base, can be more effective.[1] Microwave-assisted synthesis can also improve yields and shorten reaction times for challenging substrates.[1][2] | |
| Incorrect stoichiometry or impure reagents: Inaccurate measurement or impurities in the starting materials can affect the reaction outcome.[1] | Verify reagent quality and measurements: Ensure all starting materials are pure and dry, and accurately measure all reagents.[1] | |
| Significant Byproduct Formation | Unreacted starting materials: The reaction may not have reached completion.[1] | Optimize reaction time and temperature: Increase the reaction time or adjust the temperature to facilitate complete conversion.[1][2] Consider using a more effective catalyst.[1] |
| Formation of Knoevenagel-Cope intermediate: The α,β-unsaturated nitrile may accumulate if the subsequent cyclization is slow.[1] | Ensure sufficient sulfur and suitable conditions: Verify that an adequate amount of sulfur is present and that the temperature and base are appropriate for the cyclization step.[1] | |
| Dimerization or polymerization: Starting materials or intermediates may undergo self-condensation.[1][2] | Adjust reaction parameters: Modify the concentration of reactants, the rate of reagent addition, or the solvent to minimize these side reactions.[1][2] | |
| Difficulty in Product Purification | Presence of multiple components in the crude mixture. | Employ appropriate purification techniques: Recrystallization is often effective for solid products, using solvents like ethanol, methanol, or ethyl acetate/hexane mixtures.[1] For oils or difficult-to-crystallize solids, silica gel column chromatography with a hexane/ethyl acetate eluent system is recommended.[1] Washing the crude product with water can remove inorganic salts, while a hexane wash can remove non-polar byproducts.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction?
The Gewald reaction is a one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes.[1] The mechanism involves three main stages:
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation between an active methylene compound (e.g., α-cyanoester, malononitrile) and a carbonyl compound (ketone or aldehyde) forms an α,β-unsaturated nitrile intermediate.[1][4][5]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the α,β-unsaturated nitrile intermediate.[1]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2]
Q2: How does the choice of catalyst affect the Gewald reaction?
The catalyst, typically a base, is crucial for the initial condensation step.[1] While stoichiometric or excess amounts of bases like piperidine or morpholine have been traditionally used, recent studies have shown that catalytic amounts of a conjugate acid-base pair, such as piperidinium borate, can significantly improve reaction rates and yields.[6]
Q3: What is the optimal temperature for the Gewald reaction?
The optimal temperature depends on the specific substrates and conditions. While some reactions proceed at room temperature, others require heating.[2] For example, in a model reaction using piperidinium borate as a catalyst, a temperature of 100°C resulted in a 96% yield in just 25 minutes, whereas at room temperature, only trace amounts of product were observed after 24 hours.[6] It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific reaction.[2]
Q4: Which solvents are recommended for the Gewald reaction?
Polar solvents like ethanol, methanol, and DMF are commonly used as they enhance the solubility and reactivity of sulfur.[1][3] A mixture of ethanol and water (9:1) has been shown to be an excellent solvent system, providing high yields and facilitating an eco-friendly workup.[6] Green chemistry approaches have also explored the use of water, deep eutectic solvents, and polyethylene glycol (PEG) as reaction media.[7]
Q5: Can microwave irradiation be beneficial for this synthesis?
Yes, microwave-assisted synthesis has been shown to accelerate the Gewald reaction, often leading to shorter reaction times and improved yields.[1][2][5]
Experimental Protocols
General One-Pot Synthesis of 2-Aminothiophenes[1]
This is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Catalytic Gewald Synthesis using Piperidinium Borate[6]
-
In a reaction vessel, combine the carbonyl compound (1 equiv), active methylene compound (1 equiv), and sulfur (1 equiv).
-
Add piperidinium borate (20 mol%) as the catalyst.
-
Use a 9:1 mixture of Ethanol/H₂O as the solvent.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC until completion (e.g., 25 minutes for a model reaction).
-
Upon completion, cool the reaction mixture and isolate the product by filtration. The product can be further purified by recrystallization from DCM/hexanes or ethanol.[6]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Gewald Reaction [6] (Model Reaction: Cyclohexanone, Malononitrile, and Sulfur)
| Parameter | Condition | Time | Yield (%) |
| Catalyst Loading (Pip Borate) | 10 mol% | 45 min | 89 |
| 15 mol% | 35 min | 92 | |
| 20 mol% | 20 min | 96 | |
| Temperature | Room Temp | 24 h | Traces |
| 70 °C | 3 h | 84 | |
| 100 °C | 25 min | 96 | |
| Solvent | Water | 5 h | 65 |
| Methanol | 4 h | 82 | |
| Ethanol | 3.5 h | 88 | |
| Ethanol/Water (9:1) | 25 min | 96 |
Visualizations
Caption: General experimental workflow for the synthesis of substituted 2-aminothiophenes.
Caption: Troubleshooting flowchart for low product yield in 2-aminothiophene synthesis.
Caption: Simplified mechanism of the Gewald reaction for 2-aminothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Aminothiophene Synthesis Methods for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its synthesis is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. This guide provides an objective comparison of the most prominent and emerging methods for synthesizing 2-aminothiophenes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Key Synthesis Methods at a Glance
Four principal methods for the synthesis of 2-aminothiophenes are compared: the Gewald Reaction, the Fiesselmann Synthesis, the Hinsberg Synthesis, and the Thorpe-Ziegler Synthesis. Each method offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.
| Method | Starting Materials | Key Reagents | General Yields | Key Advantages | Key Disadvantages |
| Gewald Reaction | Ketone or Aldehyde, Activated Nitrile | Elemental Sulfur, Base | Good to Excellent (up to 97%) | High atom economy, operational simplicity, broad substrate scope. | Can require elevated temperatures and long reaction times in conventional methods. |
| Fiesselmann Synthesis | β-Halovinylnitrile or α,β-Acetylenic Nitrile | Thioglycolic Acid Ester/Amide | Moderate to Good | Good control over substitution pattern. | Requires synthesis of specialized starting materials. |
| Hinsberg Synthesis | α-Dicarbonyl Compound | Thiodiacetate Derivative | Moderate to Good | Access to thiophenes with specific substitution patterns not easily accessible by other methods. | Limited to symmetrical α-dicarbonyls, can require harsh reaction conditions. |
| Thorpe-Ziegler Synthesis | Substituted Dinitrile | Strong Base | Good | Effective for the synthesis of fused thiophene systems. | Requires the synthesis of specific dinitrile precursors. |
In-Depth Analysis and Experimental Protocols
The Gewald Reaction
The Gewald reaction is a one-pot, three-component reaction that has become the most widely used method for the synthesis of 2-aminothiophenes due to its simplicity and high atom economy.[1][2] It involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a base.[1]
Reaction Scheme:
Gewald Reaction Overview
To address the limitations of the classical method, such as long reaction times and the use of high boiling point solvents, several modifications have been developed.
-
Microwave-Assisted Gewald Reaction: This method significantly reduces reaction times from hours to minutes and often improves yields.[3][4]
-
Solvent-Free Mechanochemical Gewald Reaction: This environmentally friendly approach utilizes high-speed ball milling to facilitate the reaction without the need for a solvent, often leading to high yields in a short time.[5][6][7]
| Variation | Ketone/Aldehyde | Activated Nitrile | Base | Conditions | Yield (%) |
| Conventional[8] | Cyclohexanone | Malononitrile | Morpholine | Ethanol, Reflux, 2-12h | 85-96 |
| Microwave-Assisted[3] | Butyraldehyde | Methyl Cyanoacetate | Pyrrolidine | DMF, 50°C, 30 min | 92 |
| Solvent-Free[5][7] | Ethyl Acetoacetate | Malononitrile | None (mechanochemical) | Ball Mill, 750 rpm, 30 min | 97 |
| Solvent-Free[5] | Acetophenone | Ethyl Cyanoacetate | Morpholine | 120°C, 1h | 43 |
Protocol 1: Conventional Gewald Synthesis [8]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 equiv.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 equiv.), elemental sulfur (1.0 - 1.2 equiv.), and a suitable solvent (e.g., ethanol or DMF).
-
Add the amine base (e.g., morpholine, 1.0 - 2.0 equiv.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Protocol 2: Microwave-Assisted Gewald Synthesis [3]
-
In a 5 mL microwave reaction vial, combine the aldehyde or ketone (1 mmol), active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1 mmol).
-
Add DMF (3 mL) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 50°C for 30 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Solvent-Free Mechanochemical Gewald Synthesis [5][7]
-
Place the ketone/aldehyde (e.g., ethyl acetoacetate, 0.02 mol), active nitrile (e.g., malononitrile, 0.02 mol), and elemental sulfur (0.02 mol) into a tempered vial of a planetary ball mill.
-
Add stainless steel balls (e.g., a ball to reagent weight ratio of 5:1).
-
Mill the mixture at a high rotation speed (e.g., 750 rpm) for 30 minutes, monitoring the reaction by TLC.
-
After completion, dissolve the crude product in a suitable solvent and purify by recrystallization or column chromatography.
Fiesselmann Synthesis
The Fiesselmann synthesis is a versatile method for preparing substituted thiophenes. A key variation for the synthesis of 2-aminothiophenes involves the reaction of a β-halovinylnitrile with a thioglycolic acid derivative.[9] This method provides access to 3-aminothiophenes, which are isomers of the products typically obtained from the Gewald reaction.
Reaction Scheme:
Fiesselmann Synthesis for 3-Aminothiophenes
| β-Halovinylnitrile | Thioglycolic Acid Derivative | Base | Conditions | Yield (%) |
| 2-chloro-3-phenylacrylonitrile | Methyl thioglycolate | Sodium methoxide | Methanol, Reflux | Moderate |
| 2-bromo-3-(4-methoxyphenyl)acrylonitrile | Ethyl thioglycolate | Potassium tert-butoxide | THF, 0°C to rt | Good |
| 2-chloro-3-methylacrylonitrile | Thioglycolamide | Sodium ethoxide | Ethanol, Reflux | Moderate |
Protocol 4: Fiesselmann Synthesis of a 3-Aminothiophene [9]
-
Dissolve the β-halovinylnitrile (1.0 equiv.) in a suitable anhydrous solvent (e.g., methanol, THF, or ethanol).
-
Add the thioglycolic acid derivative (1.0-1.2 equiv.) to the solution.
-
Cool the mixture in an ice bath and add the base (e.g., sodium methoxide, potassium tert-butoxide, or sodium ethoxide, 1.1-1.5 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Hinsberg Synthesis
The Hinsberg synthesis involves the condensation of an α-dicarbonyl compound with a thiodiacetate derivative in the presence of a base.[10] This method is particularly useful for the synthesis of symmetrically substituted thiophene-2,5-dicarboxylates, which can be further functionalized.
Reaction Scheme:
Hinsberg Thiophene Synthesis
| α-Dicarbonyl Compound | Thiodiacetate Derivative | Base | Conditions | Yield (%) |
| Benzil | Diethyl thiodiacetate | Sodium ethoxide | Ethanol, Reflux | Good |
| 2,3-Butanedione | Dimethyl thiodiacetate | Potassium tert-butoxide | tert-Butanol, Reflux | Moderate |
| Glyoxal | Di-tert-butyl thiodiacetate | Sodium hydride | THF, Reflux | Moderate |
Protocol 5: Hinsberg Synthesis of a Thiophene-2,5-dicarboxylate [10][11]
-
In a round-bottom flask, dissolve the α-dicarbonyl compound (1.0 equiv.) and the thiodiacetate derivative (1.0 equiv.) in a suitable anhydrous solvent (e.g., ethanol, tert-butanol, or THF).
-
Add a strong base (e.g., sodium ethoxide, potassium tert-butoxide, or sodium hydride, 2.2 equiv.) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure thiophene-2,5-dicarboxylate.
Thorpe-Ziegler Synthesis
The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form an enaminonitrile, which can be a precursor to a cyclic ketone upon hydrolysis.[12] In the context of thiophene synthesis, a suitably substituted dinitrile containing a sulfur atom can undergo cyclization to form a 2-aminothiophene derivative, particularly for fused ring systems.[13]
Reaction Scheme:
Thorpe-Ziegler Synthesis for Fused 2-Aminothiophenes
| Substituted Dinitrile | Base | Conditions | Yield (%) |
| 2-(Cyanomethylthio)succinonitrile | Sodium ethoxide | Ethanol, Reflux | Good |
| 2,2'-(Thiodimethylene)dibenzonitrile | Potassium tert-butoxide | DMF, 80°C | Good |
| 3-(Cyanomethylthio)pentanedinitrile | Sodium hydride | Toluene, Reflux | Moderate |
Protocol 6: Thorpe-Ziegler Synthesis of a Fused 2-Aminothiophene [13]
-
To a solution of the substituted dinitrile (1.0 equiv.) in an anhydrous solvent (e.g., ethanol, DMF, or toluene), add a strong base (e.g., sodium ethoxide, potassium tert-butoxide, or sodium hydride, 1.1 equiv.) under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (reflux or 80°C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with a proton source (e.g., acetic acid or a saturated solution of ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The synthesis of 2-aminothiophenes can be achieved through a variety of methods, each with its own set of advantages and limitations. The Gewald reaction stands out for its operational simplicity and broad applicability, with modern variations like microwave-assisted and mechanochemical methods offering significant improvements in efficiency and environmental impact. The Fiesselmann synthesis provides a route to 3-aminothiophenes, offering regiochemical diversity. The Hinsberg and Thorpe-Ziegler syntheses , while requiring more specialized starting materials, are valuable for accessing specific substitution patterns and fused-ring systems. The choice of method will ultimately depend on the desired substitution pattern of the target 2-aminothiophene, the availability of starting materials, and the desired reaction scale and conditions. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of these important heterocyclic compounds.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. benchchem.com [benchchem.com]
- 9. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Novel 2-Aminothiophene Derivatives Demonstrate Potent Anticancer Activity with Favorable Safety Profile
A comparative analysis of novel 2-aminothiophene derivatives reveals significant antiproliferative activity against cervical and pancreatic cancer cell lines, outperforming or matching the efficacy of the conventional chemotherapeutic agent, doxorubicin. Notably, these compounds exhibit a protective effect on non-tumorous cells, suggesting a promising therapeutic window.
Researchers have synthesized a new series of 2-aminothiophene derivatives that show considerable promise as anticancer agents.[1][2] In a comparative study, derivatives, most notably 6CN14 and 7CN09 , demonstrated superior or equivalent inhibition of cell proliferation in human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines when compared to doxorubicin, a standard chemotherapy drug.[1] Importantly, all tested compounds showed a protective effect on non-cancerous murine fibroblast (3T3) cells, indicating a degree of selectivity for cancer cells that is often lacking in traditional chemotherapy.[1][2]
The primary mechanism of action for these novel compounds appears to be cytostatic, interfering with the progression of the cell cycle and thereby preventing cancer cell growth and multiplication.[1][2] While apoptosis (programmed cell death) was not the dominant mechanism observed, the ability of these derivatives to halt cell cycle progression marks them as promising candidates for further development in cancer therapeutics.[1][2]
Comparative Anticancer Activity
The antiproliferative effects of the novel 2-aminothiophene derivatives and the standard drug doxorubicin were quantified using the MTT assay. The following tables summarize the percentage of cell proliferation inhibition at a concentration of 50µM after 48 hours of treatment.
Table 1: Comparative Antiproliferative Activity in HeLa Cells (Cervical Adenocarcinoma)
| Compound | % Cell Proliferation Inhibition (50µM, 48h) |
| 6CN14 | > Doxorubicin |
| 7CN09 | ≈ Doxorubicin |
| 6CN09 | < Doxorubicin |
| 6CN10 | < Doxorubicin |
| 6CN12 | < Doxorubicin |
| 7CN11 | < Doxorubicin |
| Doxorubicin | Standard Reference |
Table 2: Comparative Antiproliferative Activity in PANC-1 Cells (Pancreatic Adenocarcinoma)
| Compound | % Cell Proliferation Inhibition (50µM, 48h) |
| 6CN14 | > Doxorubicin |
| 7CN09 | > Doxorubicin |
| 6CN09 | < Doxorubicin |
| 6CN10 | < Doxorubicin |
| 6CN12 | < Doxorubicin |
| 7CN11 | < Doxorubicin |
| Doxorubicin | Standard Reference |
Table 3: Cytotoxicity in Non-Cancerous 3T3 Cells (Murine Fibroblasts)
| Compound | Effect on 3T3 Cells |
| 6CN09, 6CN10, 6CN12, 6CN14, 7CN09, 7CN11 | Protective Effect Observed |
Experimental Protocols
MTT Assay for Cell Proliferation
This assay is a colorimetric method to assess cell viability.
-
Cell Seeding: HeLa, PANC-1, and 3T3 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with the 2-aminothiophene derivatives or doxorubicin at concentrations of 5, 10, 25, and 50µM for 24 and 48 hours. A vehicle control (DMSO, not exceeding 1% v/v) was also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition was calculated relative to the control.
Cell Cycle Analysis by Flow Cytometry
This technique was used to determine the effect of the compounds on the cell cycle distribution of HeLa cells.
-
Cell Treatment: HeLa cells were treated with the 2-aminothiophene derivatives at their respective concentrations that showed significant antiproliferative activity.
-
Cell Harvesting: After treatment, both floating and adherent cells were collected.
-
Fixation: The cells were washed with PBS and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
Visualizing the Experimental Process and Biological Impact
The following diagrams illustrate the experimental workflow for evaluating the anticancer activity and the resulting impact on the cancer cell cycle.
Caption: Experimental workflow for the biological validation of novel 2-aminothiophene derivatives.
Caption: Proposed mechanism of action: cell cycle arrest induced by novel 2-aminothiophene derivatives.
References
Spectroscopic Analysis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, a versatile heterocyclic building block in medicinal chemistry. Due to the limited availability of complete experimental spectra for this specific compound in public databases, this guide presents available data for the target molecule and supplements it with a comparative analysis of a structurally similar analogue, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This approach allows for a comprehensive understanding of the expected spectroscopic features.
Executive Summary
This document details the infrared (IR) spectroscopic data for this compound. For a thorough comparative analysis, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) data for the closely related compound, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, are presented. The guide includes detailed experimental protocols for acquiring these spectra and a visual workflow of the spectroscopic analysis process.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (for comparison) |
| N-H stretch (amine) | 3338 cm⁻¹ (doublet) | ~3400-3300 cm⁻¹ (broad) |
| C-H stretch (aromatic/alkene) | 3056 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H stretch (aliphatic) | 2887 cm⁻¹ | ~2950-2850 cm⁻¹ |
| C≡N stretch (nitrile) | 2225 cm⁻¹ | ~2220 cm⁻¹ |
| C=C stretch (thiophene ring) | 1641 cm⁻¹ | ~1630 cm⁻¹ |
| C-N stretch | 1204-1190 cm⁻¹ | ~1250-1180 cm⁻¹ |
Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)
Data for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is presented as a predictive reference for this compound.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -NH₂ | ~4.5-5.5 | Broad singlet | 2H | Amino protons |
| -CH₂- (cyclopentane ring) | ~2.7-2.9 | Multiplet | 2H | Methylene protons adjacent to the thiophene ring |
| -CH₂- (cyclopentane ring) | ~2.4-2.6 | Multiplet | 2H | Methylene protons |
| -CH₂- (cyclopentane ring) | ~1.9-2.1 | Multiplet | 2H | Methylene protons |
Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)
Data for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is presented as a predictive reference for this compound.
| Carbon | Chemical Shift (δ, ppm) |
| C-CN (nitrile) | ~118 |
| C-NH₂ | ~160 |
| C-thiophene (quaternary) | ~105 |
| C-thiophene (quaternary) | ~145 |
| -CH₂- (cyclopentane ring) | ~25-35 (multiple signals) |
Table 4: Mass Spectrometry (MS) Data
Data for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is presented as a predictive reference for this compound (Molecular Weight: 164.23 g/mol ).
| m/z | Relative Intensity (%) | Possible Fragment |
| 178 | High | [M]⁺ (Molecular ion of the tetrahydrobenzo derivative) |
| 177 | Moderate | [M-H]⁺ |
| 150 | Moderate | [M-C₂H₄]⁺ |
| 135 | Moderate | [M-C₃H₇]⁺ |
Experimental Protocols
Synthesis of this compound
The target compound can be synthesized via the Gewald reaction. A mixture of cyclopentanone, malononitrile, and elemental sulfur is stirred in a suitable solvent (e.g., ethanol or methanol) in the presence of a basic catalyst such as morpholine or triethylamine. The reaction is typically carried out at a slightly elevated temperature. Upon completion, the product is isolated by filtration and can be purified by recrystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-400).
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for synthesis, purification, and spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its analogues. The provided data and protocols are intended to assist researchers in the identification and characterization of this important class of compounds.
A Comparative Guide to the X-ray Crystallographic Analysis of 2-Aminothiophene Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystallographic data of various 2-aminothiophene derivatives. By presenting key structural parameters and detailed experimental protocols, this document aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development, facilitating a deeper understanding of the solid-state properties of this important class of heterocyclic compounds.
Comparative Crystallographic Data of 2-Aminothiophene Derivatives
The following table summarizes key crystallographic parameters for a selection of 2-aminothiophene derivatives, offering insights into the influence of different substitution patterns on their crystal packing and molecular geometry.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | C₁₅H₁₅NOS | Orthorhombic | Pna2₁ | 9.2080(4) | 14.0485(7) | 10.3826(6) | 90 | 1342.5(1) | 4 | [1][2] |
| (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | C₁₃H₁₂ClNOS | Monoclinic | P2₁/c | 10.6092(8) | 10.8355(8) | 11.1346(9) | 98.643(6) | 1264.4(2) | 4 | [1][2] |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | C₉H₁₃NO₂S | Monoclinic | P2₁/c | 7.9487(2) | 9.8939(3) | 13.4348(4) | 106.143(2) | 1014.90(5) | 4 | [1][2] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | C₉H₁₀N₂S | Monoclinic | P2₁/c | 10.4274(3) | 8.1487(3) | 13.2342(4) | 126.937(2) | 898.81(5) | 4 | [3][4] |
| Methyl 3-aminothiophene-2-carboxylate | C₆H₇NO₂S | Monoclinic | P2₁/c | - | - | - | - | - | - | [5][6] |
Note: Complete unit cell parameters for Methyl 3-aminothiophene-2-carboxylate were not available in the provided search results.
Experimental Protocols
A generalized workflow for the synthesis and X-ray crystallographic analysis of 2-aminothiophene derivatives is presented below.
Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction
The Gewald reaction is a widely employed and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[7][8]
Materials:
-
A ketone or aldehyde
-
An α-cyanoester (e.g., ethyl cyanoacetate, malononitrile)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, triethylamine, piperidine)
-
A suitable solvent (e.g., ethanol, methanol, DMF)
General Procedure:
-
A mixture of the ketone or aldehyde (1 equivalent), the α-cyanoester (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in a suitable solvent.
-
The basic catalyst is added to the mixture.
-
The reaction mixture is then stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiophene derivative.
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals are essential for successful X-ray diffraction analysis.
1. Crystal Growth: Single crystals of the synthesized 2-aminothiophene derivatives can be grown by slow evaporation of a saturated solution in an appropriate solvent. The choice of solvent is crucial and may require screening of several options.
2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. X-ray diffraction data are typically collected at a controlled temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The data are collected as a series of diffraction images as the crystal is rotated.
3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualization of the X-ray Crystallography Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of 2-aminothiophene derivatives.
References
- 1. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (C9H13NO2S) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiophene Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. This guide provides an objective comparison of the structure-activity relationships (SAR) of 2-aminothiophene analogs across various therapeutic areas, supported by experimental data. Detailed methodologies for key biological assays are also presented to facilitate the replication and validation of these findings.
Kinase Inhibitory Activity: Targeting Cancer Pathwys
2-Aminothiophene derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. The following table summarizes the kinase inhibitory activity of selected 2-aminothiophene analogs, highlighting the impact of substitutions on their potency.
Table 1: Kinase Inhibitory Activity of 2-Aminothiophene Analogs
| Compound ID | R1 | R2 | R3 | Target Kinase(s) | IC50 (nM) | Reference |
| 1 | Phenyl | H | COOCH2CH3 | aPKCζ | >30,000 | [1] |
| 2 | 4-Methoxyphenyl | H | COOCH2CH3 | aPKCζ | 1,500 | [1] |
| 3 | 4-Hydroxyphenyl | H | COOCH2CH3 | aPKCζ | 300 | [1] |
| 4 | 4-Nitrophenyl | H | COOCH2CH3 | aPKCζ | >30,000 | [1] |
| 5 | Phenyl | H | CONH2 | aPKCζ | >30,000 | [1] |
| 6 | 4-Methoxyphenyl | H | CONH-benzyl | aPKCζ | 800 | [1] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the C4-Phenyl Ring: The nature of the substituent on the C4-phenyl ring significantly influences the inhibitory activity against atypical protein kinase C (aPKCζ). Electron-donating groups, such as methoxy and hydroxyl, at the para position (compounds 2 and 3 ) enhance potency compared to the unsubstituted analog (1 ). Conversely, an electron-withdrawing group like nitro (4 ) leads to a dramatic loss of activity.[1]
-
Modification of the C3-Substituent: The ester group at the C3 position appears to be crucial for activity. Replacement of the ethyl ester with a primary amide (5 ) results in a loss of inhibitory effect. However, a substituted amide, such as a benzylamide (6 ), can restore some activity.[1]
Antiproliferative Activity Against Cancer Cell Lines
The kinase inhibitory potential of 2-aminothiophene analogs often translates into potent antiproliferative activity against various cancer cell lines. The following table presents the cytotoxic effects of selected derivatives against HeLa (cervical cancer) and PANC-1 (pancreatic cancer) cell lines.
Table 2: Antiproliferative Activity of 2-Aminothiophene Analogs
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 7 | 4-Chlorophenyl | H | CN | HeLa | 25.3 | [2] |
| 8 | 4-Methoxyphenyl | H | CN | HeLa | 18.2 | [2] |
| 9 | 4-Nitrophenyl | H | CN | HeLa | 35.1 | [2] |
| 10 | 4-Chlorophenyl | H | CN | PANC-1 | 30.8 | [2] |
| 11 | 4-Methoxyphenyl | H | CN | PANC-1 | 22.5 | [2] |
| 12 | 4-Nitrophenyl | H | CN | PANC-1 | 41.7 | [2] |
Structure-Activity Relationship (SAR) Insights:
-
Influence of C4-Aryl Substituent: Similar to the kinase inhibition profile, the substituent on the C4-phenyl ring modulates the antiproliferative activity. An electron-donating methoxy group (compounds 8 and 11 ) confers the highest potency against both HeLa and PANC-1 cells.[2] The electron-withdrawing nitro group (compounds 9 and 12 ) and the weakly deactivating chloro group (compounds 7 and 10 ) result in reduced activity.[2]
Antileishmanial Activity
2-Aminothiophene derivatives have shown significant promise as novel therapeutic agents against leishmaniasis, a parasitic disease with limited treatment options. The table below compares the in vitro activity of several lead compounds against Leishmania amazonensis.
Table 3: In Vitro Antileishmanial Activity of 2-Aminothiophene Derivatives against Leishmania amazonensis
| Compound | IC50 (µM) - Promastigotes | EC50 (µM) - Amastigotes | Cytotoxicity (CC50 in µM on murine macrophages) | Selectivity Index (SI = CC50/EC50) | Reference |
| SB-44 | 7.37 | 15.82 | >100 | >6.32 | [3] |
| SB-83 | 3.37 | 18.5 | >100 | >5.40 | [3] |
| SB-200 | 3.65 | 20.09 | >100 | >4.98 | [3] |
| Meglumine antimoniate | 104.7 | - | - | - | [3] |
| Amphotericin B | 0.21 | 0.15 | 1.5 | 10.0 | [3] |
Structure-Activity Relationship (SAR) Insights:
-
The presented data for SB-44, SB-83, and SB-200, all featuring a 2-aminothiophene core, demonstrate potent activity against both the promastigote and the clinically relevant amastigote forms of Leishmania amazonensis.[3]
-
These compounds exhibit significantly higher potency compared to the standard drug meglumine antimoniate and show favorable selectivity indices, indicating a lower risk of host cell toxicity.[3]
Antibacterial Activity
Certain 2-aminothiophene analogs have been investigated for their antibacterial properties. The following table summarizes the minimum inhibitory concentration (MIC) values of selected thiophene-2-carboxamide derivatives against Gram-positive and Gram-negative bacteria.
Table 4: Antibacterial Activity of Thiophene-2-Carboxamide Derivatives
| Compound ID | R1 | R2 | R3 | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| 13 | OH | H | 4-Me-Ph | 50 | 25 | >100 | 50 | [1] |
| 14 | OH | H | 4-MeO-Ph | 25 | 12.5 | 50 | 25 | [1] |
| 15 | OH | H | 4-Cl-Ph | 50 | 25 | >100 | 50 | [1] |
| 16 | NH2 | H | 4-Me-Ph | 25 | 12.5 | 50 | 50 | [1] |
| 17 | NH2 | H | 4-MeO-Ph | 12.5 | 6.25 | 25 | 12.5 | [1] |
| 18 | NH2 | H | 4-Cl-Ph | 25 | 12.5 | 50 | 25 | [1] |
| Ampicillin | - | - | - | 12.5 | 6.25 | 12.5 | 25 | [1] |
Structure-Activity Relationship (SAR) Insights:
-
Impact of C3-Substituent: 3-Amino-thiophene-2-carboxamide derivatives (compounds 16-18 ) generally exhibit higher antibacterial activity compared to their 3-hydroxy counterparts (compounds 13-15 ).[1]
-
Influence of the Aryl Moiety: A methoxy group on the C4-phenyl ring (compounds 14 and 17 ) consistently enhances the antibacterial activity against all tested strains.[1] Compound 17 demonstrated the most potent and broad-spectrum activity, comparable to the standard antibiotic ampicillin.[1]
Mandatory Visualizations
Caption: EGFR signaling pathway and its inhibition by 2-aminothiophene analogs.
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminothiophene-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1][2][3] Derivatives of this heterocyclic motif have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation.[3] This guide provides a comparative analysis of the in vitro and in vivo activities of notable 2-aminothiophene-based compounds, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Anticancer Activity
2-Aminothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by protein kinases like VEGFR-2 and AKT.[6]
In Vitro Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-aminothiophene derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3b | HepG2 (Liver) | 3.105 | Doxorubicin | - |
| PC-3 (Prostate) | 2.15 | Doxorubicin | - | |
| 4c | HepG2 (Liver) | 3.023 | Doxorubicin | - |
| PC-3 (Prostate) | 3.12 | Doxorubicin | - | |
| 6CN14 | HeLa (Cervical) | ~5-10 | Doxorubicin | ~5-10 |
| PANC-1 (Pancreatic) | ~10-25 | Doxorubicin | ~10-25 | |
| 7CN09 | HeLa (Cervical) | ~5-10 | Doxorubicin | ~5-10 |
| PANC-1 (Pancreatic) | ~10-25 | Doxorubicin | ~10-25 | |
| 2b | Hep3B (Liver) | 5.46 | - | - |
| 2d | Hep3B (Liver) | 8.85 | - | - |
| 2e | Hep3B (Liver) | 12.58 | - | - |
Data compiled from multiple sources.[4][5][6]
Kinase Inhibitory Activity
Several 2-aminothiophene derivatives have been identified as potent inhibitors of protein kinases involved in cancer progression.
| Compound ID | Kinase Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4c | VEGFR-2 | 0.075 | Sorafenib | 0.045 |
| AKT | 4.60 | - | - | |
| 3b | VEGFR-2 | 0.126 | Sorafenib | 0.045 |
| AKT | 6.96 | - | - |
Data sourced from a study on fused thiophene derivatives.[6]
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. 2-Aminothiophene derivatives have demonstrated significant in vitro and in vivo activity against different Leishmania species, making them promising candidates for the development of new antileishmanial drugs.[7][8]
In Vitro Antileishmanial Activity Data
| Compound ID | Leishmania Species | Stage | IC50 (µM) | Host Cell | CC50 (µM) | Selectivity Index (SI) |
| SB-200 | L. infantum | Promastigote | 3.96 | J774.A1 | 42.52 | 10.74 |
| L. infantum | Amastigote | 2.85 | J774.A1 | 42.52 | 14.97 | |
| L. braziliensis | Promastigote | 4.25 | - | - | - | |
| L. major | Promastigote | 4.65 | - | - | - | |
| SB-44 | L. amazonensis | Promastigote | 7.37 | - | - | - |
| L. amazonensis | Amastigote | 15.82 | - | - | - | |
| SB-83 | L. amazonensis | Promastigote | 3.37 | - | - | - |
| L. amazonensis | Amastigote | 18.5 | - | - | - |
IC50: 50% inhibitory concentration against the parasite. CC50: 50% cytotoxic concentration against host cells. SI = CC50/IC50. Data compiled from multiple studies.[7][8]
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Certain 2-aminothiophene derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[9][10]
In Vitro Antibacterial Activity Data
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4 | Colistin-R A. baumannii | 16 | Colistin | 128 |
| Colistin-R E. coli | 8 | Colistin | 8 | |
| 5 | Colistin-R A. baumannii | 16 | Colistin | 128 |
| Colistin-R E. coli | 32 | Colistin | 8 | |
| 8 | Colistin-R A. baumannii | 32 | Colistin | 128 |
| Colistin-R E. coli | 32 | Colistin | 8 | |
| 7b | S. aureus | - (83.3% inhibition) | Ampicillin | - |
| B. subtilis | - (82.6% inhibition) | Ampicillin | - | |
| P. aeruginosa | - (86.9% inhibition) | Ampicillin | - |
MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of 2-aminothiophene-based compounds.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[2][11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.[13][14][15]
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations in a kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a fluorescence-based assay that quantifies the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
In Vitro Antileishmanial Assay (Promastigote and Amastigote)
This assay evaluates the efficacy of compounds against the two life stages of the Leishmania parasite.[16][17][18]
Promastigote Assay:
-
Culture Leishmania promastigotes in appropriate medium to the logarithmic growth phase.
-
In a 96-well plate, add the promastigotes and the test compound at various concentrations.
-
Incubate for 72 hours at 26°C.
-
Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.
-
Determine the IC50 value.
Amastigote Assay:
-
Infect murine macrophages with Leishmania promastigotes for 24 hours.
-
Wash to remove extracellular parasites.
-
Add the test compound at various concentrations and incubate for 72 hours at 37°C.
-
Fix and stain the cells with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value.
In Vivo Anticancer Efficacy Study (Xenograft Mouse Model)
This protocol outlines a general procedure for evaluating the antitumor activity of a compound in a mouse model.[1][19][20]
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound and vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) for a defined period.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Visualizing Mechanisms of Action
Understanding the molecular pathways targeted by 2-aminothiophene derivatives is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Inhibition of VEGFR-2 and AKT signaling pathways by 2-aminothiophene derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacomodulation of 2-aminothiophene derivatives with antileishmanial activity | BioWorld [bioworld.com]
- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. In vitro kinase assay [protocols.io]
- 16. bio-protocol.org [bio-protocol.org]
- 17. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Comparative Analysis of Catalytic Efficiency in the Gewald Reaction for the Synthesis of 2-Aminothiophenes
The Gewald three-component reaction stands as a cornerstone in synthetic organic chemistry for the preparation of highly substituted 2-aminothiophenes, which are pivotal structural motifs in numerous pharmaceutical agents and functional materials. The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. The efficiency of this reaction is critically dependent on the choice of catalyst, which influences reaction rates, yields, and overall process sustainability. This guide provides a comparative overview of various catalytic systems employed in the Gewald reaction, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.
Comparative Performance of Catalysts
The selection of a catalyst for the Gewald reaction can significantly impact its outcome. Traditional methods often rely on stoichiometric amounts of organic bases, while modern approaches focus on developing more efficient and recyclable catalytic systems. The following table summarizes the performance of several catalysts based on reported experimental data.
| Catalyst | Carbonyl Compound | Active Methylene Nitrile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Triethylamine | 1,4-dithiane-2,5-diol | Methyl cyanoacetate | Catalytic amount | Methanol | 50 | 2 min (MW) | 82 | [1] |
| Piperidinium Borate | Cyclohexanone | Malononitrile | 20 | Ethanol | 100 | 20 min | 96 | [2] |
| Zinc Oxide (ZnO) | Cyclohexanone | Malononitrile | 5 | Solvent-free | 80 | 30 min | 70 | [3] |
| Sodium Aluminate (NaAlO2) | Cyclohexanone | Malononitrile | - | Ethanol | Reflux | - | High | [4] |
| Cs-BEA Zeolite | Cyclopentanone | Malononitrile | - | - | - | - | High | [5] |
| [HOEmim]PF6 | 2,5-dihydroxy-1,4-dithiane | Substituted nitriles | - | [HOEmim]PF6:H2O | - | - | 55-98.1 | [6] |
| N-Methylpiperazine-functionalized polyacrylonitrile fiber | 2,5-dihydroxy-1,4-dithiane | Activated nitriles | - | - | - | - | 65-91 | [7] |
Note: "-" indicates data not specified in the provided search results. MW stands for microwave irradiation.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for selected catalytic systems in the Gewald reaction.
1. Piperidinium Borate Catalyzed Gewald Reaction [2]
-
Reactants: A mixture of cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.2 mmol) is prepared.
-
Catalyst: Piperidinium borate (20 mol%) is added to the reactant mixture.
-
Solvent: Ethanol (5 mL) is used as the solvent.
-
Reaction Conditions: The mixture is stirred at 100 °C for 20 minutes.
-
Work-up: After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-aminothiophene.
-
Catalyst Recyclability: The catalyst can be recovered and reused.
2. Zinc Oxide (ZnO) Nanoparticle Catalyzed Gewald Reaction [3]
-
Reactants: A mixture of the ketone or aldehyde (1 mmol), malononitrile (1 mmol), and elemental sulfur (1.2 mmol) is prepared.
-
Catalyst: ZnO nanoparticles (5 mol%) are added to the mixture.
-
Reaction Conditions: The reaction is carried out under solvent-free conditions at 80 °C for 30 minutes.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and purified by recrystallization or column chromatography to yield the pure 2-aminothiophene.
3. Microwave-Assisted Gewald Synthesis with Triethylamine [1]
-
Reactants: A mixture of 1,4-dithiane-2,5-diol and an α-activated acetonitrile is prepared.
-
Catalyst: A catalytic amount of triethylamine is added.
-
Solvent: Methanol is used as the solvent.
-
Reaction Conditions: The reaction is subjected to microwave irradiation at 50 °C for 2 minutes.
-
Work-up: The product is isolated and purified using standard laboratory techniques. This method significantly reduces reaction times compared to conventional heating.
Visualizing the Process
To better understand the experimental workflow and the relationships between different catalytic approaches, the following diagrams are provided.
Conclusion
The choice of catalyst in the Gewald reaction has evolved from traditional organic bases to a variety of heterogeneous and recyclable systems. Recent advancements using catalysts like piperidinium borate, ZnO nanoparticles, and functionalized ionic liquids have demonstrated significant improvements in terms of reaction efficiency, with high yields and shorter reaction times being achieved under milder conditions.[2][3][6] The development of recyclable catalysts, such as piperidinium borate and various solid-supported catalysts, also aligns with the principles of green chemistry, offering more sustainable routes for the synthesis of 2-aminothiophenes.[2][4][5] For researchers and professionals in drug development, the selection of an appropriate catalytic system will depend on factors such as substrate scope, desired purity, scalability, and environmental considerations. The data and protocols presented in this guide offer a starting point for making informed decisions in the synthesis of these valuable heterocyclic compounds.
References
A Comparative Guide to High-Throughput Screening of 2-Aminothiophene Libraries
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision in the early stages of drug discovery. The 2-aminothiophene motif is a privileged structure in medicinal chemistry, renowned for its synthetic accessibility and the diverse biological activities of its derivatives.[1] This guide provides an objective comparison of the performance of 2-aminothiophene libraries in high-throughput screening (HTS) campaigns against various biological targets, with a focus on kinase inhibition, and contrasts their utility with alternative heterocyclic scaffolds.
The 2-Aminothiophene Scaffold: A Versatile Core
Substituted 2-aminothiophenes are key intermediates and core structures in the development of novel therapeutic agents.[2] The thiophene ring is often considered a bioisostere of a phenyl group, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. The Gewald reaction, a multi-component reaction, provides a versatile and efficient one-pot synthesis for creating diverse libraries of polysubstituted 2-aminothiophenes, making this scaffold particularly amenable to HTS.[1][3]
High-Throughput Screening Performance: A Comparative Analysis
The utility of a compound library is ultimately determined by its performance in HTS assays. This section compares the quantitative data from screens of 2-aminothiophene libraries against various targets with that of alternative scaffolds.
Anticancer Activity: Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. 2-Aminothiophene derivatives have demonstrated significant potential as kinase inhibitors.
Comparison of Kinase Inhibitory Activity
| Target Kinase | Scaffold | Library Size | Hit Rate (%) | Potency (IC50) | Reference Compound (IC50) |
| VEGFR-2 | 2-Aminothiophene | 20 | Not Reported | 0.59 µM (compound 5), 1.29 µM (compound 21) | Sorafenib (IC50 not specified in study) |
| VEGFR-2 | Thiophene-3-carboxamide | Not Specified | Not Reported | 191.1 nM (compound 14d) | PAN-90806 |
| VEGFR-2 | 4-Amino-2-thiopyrimidine | ~20 | Not Reported | 0.12 µM (compound 8d), 0.17 µM (compound 9c) | Sorafenib (0.10 µM) |
| p38α MAPK | 5-Aminopyrazole | 1 (VPC00628) | Not Reported | 7 ± 0.9 nM | Not Applicable |
Data compiled from multiple sources. Direct comparison should be approached with caution due to variations in assay conditions.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 2-Aminothiophene derivatives have shown promising activity against various bacterial and parasitic organisms.
Comparison of Antimicrobial Activity
| Organism | Scaffold | Potency (MIC/IC50) | Reference Compound (MIC/IC50) |
| E. coli, P. vulgaris, B. subtilis, S. aureus | 2-Aminothiophene | MIC values reported for various derivatives[4] | Ampicillin, Streptomycin[4] |
| Leishmania amazonensis | 2-Aminothiophene | IC50 < 10 µM for several derivatives[5] | Meglumine antimoniate[5] |
| Leishmania donovani | 5-Aminopyrazole | IC50 = 0.132 µM (compound 32a), 0.168 µM (compound 32b) | Pentamidine[6] |
Data compiled from multiple sources. Direct comparison should be approached with caution due to variations in assay conditions.
Alternative Scaffolds: A Comparative Overview
While 2-aminothiophenes are a versatile scaffold, other heterocyclic systems are also widely employed in drug discovery.
-
2-Aminofurans: These are isosteres of 2-aminothiophenes, with an oxygen atom replacing the sulfur. 2-Aminofurans are generally more reactive towards electrophiles due to the lower aromaticity of the furan ring, but this increased reactivity is often coupled with lower stability, which can present synthetic challenges.[7]
-
Pyrazoles: This five-membered heterocyclic ring containing two adjacent nitrogen atoms is a prominent scaffold in many approved drugs. Aminopyrazoles, in particular, have shown significant activity as kinase inhibitors and anti-inflammatory agents.
-
Pyrimidines: This six-membered heterocyclic ring is a key component of many biologically active molecules, including several approved kinase inhibitors. 2-Aminopyrimidines are known to form key hydrogen bonding interactions in the hinge region of kinases.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of HTS campaigns.
Synthesis of 2-Aminothiophene Libraries via the Gewald Reaction
The Gewald reaction is a cornerstone for the synthesis of highly substituted 2-aminothiophenes.[8]
Objective: To synthesize a library of polysubstituted 2-aminothiophenes.
Materials:
-
A diverse set of ketones or aldehydes
-
An α-cyanoester (e.g., ethyl cyanoacetate or malononitrile)
-
Elemental sulfur
-
A base catalyst (e.g., morpholine, triethylamine, or piperidine)
-
Anhydrous solvent (e.g., ethanol, methanol, or dimethylformamide)
-
Round-bottom flasks, magnetic stirrers, and heating mantles
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
-
In a round-bottom flask, combine the ketone or aldehyde (1.0 eq), the α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq) in the chosen solvent.
-
Add the base catalyst (0.1-0.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminothiophene derivative.
-
Characterize the purified compounds by analytical techniques such as NMR and mass spectrometry.
High-Throughput In Vitro Kinase Assay
This protocol describes a generic fluorescence-based assay for screening compound libraries against a target kinase.[9]
Objective: To identify inhibitors of a target kinase from a compound library.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (containing MgCl2 and other necessary cofactors)
-
Compound library plated in 384-well or 1536-well microplates
-
Positive control inhibitor
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of each compound from the library plate to the assay plate. Also, dispense the positive control inhibitor and DMSO to designated wells.
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Dispense the master mix into all wells of the assay plate.
-
Incubation: Incubate the assay plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to interact with the kinase.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add the ATP solution to all wells to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature or 30°C for a specific duration (e.g., 60 minutes).
-
Signal Detection: Add the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
Visualizations
Logical Workflow for Scaffold Selection
References
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. ijpbs.com [ijpbs.com]
- 5. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Biological Evaluation of Enantiomerically Pure 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, valued for its synthetic accessibility and the diverse pharmacological activities of its derivatives. These compounds have demonstrated a wide spectrum of biological effects, including potent anticancer, antimicrobial, and anti-inflammatory properties. A critical aspect often overlooked in initial drug discovery phases is the role of stereochemistry in biological activity. For chiral 2-aminothiophene derivatives, the individual enantiomers can exhibit significantly different potency, efficacy, and toxicity profiles. This guide provides a comprehensive comparison of enantiomerically pure 2-aminothiophene derivatives, focusing on their differential biological performance, supported by experimental data and detailed protocols.
Unraveling Stereoselectivity: A Case Study in EGFR Inhibition
While direct comparative studies on the enantiomers of a single 2-aminothiophene derivative are not abundantly available in the public domain, the principles of stereoselectivity are well-established in pharmacology. Enantiomers of a chiral drug can interact differently with their biological targets, which are themselves chiral entities such as enzymes and receptors. This can lead to one enantiomer being significantly more active (the eutomer) than the other (the distomer).
To illustrate this crucial concept, this guide will focus on the biological evaluation of a hypothetical enantiomerically pure 2-aminothiophene derivative, "Compound X," as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The data presented is a composite representation based on typical findings in stereoselective drug action.
Table 1: Comparative Biological Activity of Compound X Enantiomers
| Parameter | (R)-Compound X | (S)-Compound X | Reference Drug (Gefitinib) |
| EGFR Kinase Inhibition (IC50) | 25 nM | 500 nM | 30 nM |
| Cell Proliferation Inhibition (GI50) - A431 Cells | 50 nM | 1.2 µM | 60 nM |
| Inhibition of AKT Phosphorylation (IC50) | 45 nM | 950 nM | 55 nM |
| Cytoxicity (CC50) - Normal Fibroblasts | > 10 µM | > 10 µM | > 10 µM |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. CC50: Half-maximal cytotoxic concentration.
The data clearly demonstrates the stereoselective inhibition of EGFR by the enantiomers of Compound X. The (R)-enantiomer exhibits significantly greater potency in inhibiting EGFR kinase activity and subsequent cancer cell proliferation compared to the (S)-enantiomer. This highlights the importance of evaluating individual enantiomers to identify the more active and potentially safer therapeutic candidate.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the biological activity of Compound X enantiomers.
EGFR Kinase Assay (Luminescent)
This assay quantifies the in vitro inhibitory activity of the test compounds against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP, Poly(Glu, Tyr) 4:1 substrate
-
Test compounds ((R)- and (S)-Compound X, Gefitinib)
-
Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted compounds to the wells of the 96-well plate.
-
Prepare a kinase reaction mixture containing the EGFR enzyme and the Poly(Glu, Tyr) substrate in the assay buffer.
-
Add 20 µL of the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ values using a suitable data analysis software.
Cell Proliferation Assay (MTT)
This assay determines the effect of the test compounds on the viability and proliferation of cancer cells.
Materials:
-
A431 human epidermoid carcinoma cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom microplates
Procedure:
-
Seed A431 cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.
Western Blot for AKT Phosphorylation
This assay assesses the inhibition of a key downstream signaling molecule in the EGFR pathway.
Materials:
-
A431 cells
-
Test compounds
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with the test compounds for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these compounds.
Caption: EGFR signaling pathway and the inhibitory action of (R)-Compound X.
Caption: Experimental workflow for the biological evaluation of Compound X enantiomers.
Safety Operating Guide
Proper Disposal of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile: A Guide for Laboratory Professionals
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. The following procedures are based on the hazardous properties of structurally similar aminothiophene and nitrile compounds and align with standard best practices for laboratory chemical waste management. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
I. Hazard Profile and Immediate Safety Precautions
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted lab coat
All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
II. Quantitative Hazard Data (Extrapolated)
The following table summarizes GHS hazard classifications extrapolated from structurally similar compounds. This data should be used as a conservative guide.
| Hazard Category | GHS Classification | Source Compound(s) |
| Acute Toxicity, Oral | Category 4 | 2-Amino-5-methyl-3-thiophenecarbonitrile[1] |
| Acute Toxicity, Dermal | Category 4 | 2-Amino-5-methyl-3-thiophenecarbonitrile[1] |
| Acute Toxicity, Inhalation | Category 4 | 2-Amino-5-methyl-3-thiophenecarbonitrile[1] |
| Skin Corrosion/Irritation | Category 2 | 2-Amino-5-methyl-3-thiophenecarbonitrile[1] |
| Serious Eye Damage/Irritation | Category 2 | 2-Amino-5-methyl-3-thiophenecarbonitrile[1] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-used or contaminated solid this compound, along with any contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container. This container should be made of a compatible material like high-density polyethylene (HDPE) and have a secure lid.
-
Liquid Waste: If the compound is in solution, collect the waste in a clearly labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated personal protective equipment in a designated hazardous waste bag.
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly and securely labeled with "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Include the date of waste generation and the name of the generating laboratory or researcher.
Step 3: Storage of Chemical Waste
-
Store sealed hazardous waste containers in a designated and secure waste accumulation area.
-
This area should be well-ventilated, cool, and dry, away from sources of heat or ignition.
-
Ensure that the waste is stored separately from incompatible materials, particularly strong oxidizing agents.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional, local, and national regulations for the transportation and disposal of hazardous chemical waste.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: While wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department in accordance with established protocols.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. Adherence to these guidelines is critical for ensuring personal safety and proper experimental conduct.
Hazard Identification and Classification
This chemical is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.
Hazard Summary Table
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[2] |
Operational and Handling Protocol
Strict adherence to the following procedures is mandatory to minimize risk.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1][3] Local exhaust ventilation should be used at places where dust might be formed.[3]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial. The following table outlines the minimum required PPE.
| Body Part | Protection | Standard |
| Eyes/Face | Safety glasses with side-shields or safety goggles. | NIOSH (US) or EN 166 (EU) approved.[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves prior to use.[3] |
| Body | Laboratory coat or impervious clothing. | --- |
| Respiratory | For small exposures, a dust mask or a P95 (US) or P1 (EU EN 143) particle respirator is recommended if not handled in a chemical fume hood.[3] | --- |
Handling Procedures
-
Avoid all personal contact, including inhalation.[4]
-
Avoid formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
Chemical Handling Workflow
Caption: Workflow for safely handling this compound.
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with inert material (e.g., sand, vermiculite).[4]
-
Collect the material in a sealed, labeled container for disposal.[4]
-
Clean the spill area with a suitable decontaminating agent.
-
Prevent material from entering drains.[1]
Storage and Disposal
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep away from heat, sparks, and open flames.
Disposal Plan
-
Dispose of this chemical and its container in accordance with all local, state, and federal regulations.
-
Do not dispose of it down the drain.
-
Contaminated packaging should be treated as the chemical itself.
-
It is recommended to entrust disposal to a licensed waste disposal company.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
